4-Methyl-1,3-thiazole-5-carboxylate
Description
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Properties
Molecular Formula |
C5H4NO2S- |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8)/p-1 |
InChI Key |
ZGWGSEUMABQEMD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=N1)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
4-Methyl-1,3-thiazole-5-carboxylate CAS 20582-55-2 properties
An In-Depth Technical Guide to Ethyl 4-Methyl-1,3-thiazole-5-carboxylate (CAS 20582-55-2)
Introduction
Ethyl this compound, registered under CAS number 20582-55-2, is a pivotal heterocyclic building block in the landscape of modern organic synthesis. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds, including the essential vitamin B1 (Thiamine).[1] This guide offers a comprehensive technical overview of Ethyl this compound, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and critical applications. For researchers, medicinal chemists, and professionals in drug development and agrochemical science, understanding the nuances of this versatile intermediate is key to unlocking novel therapeutic agents and advanced materials.[2]
Chapter 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application in research and synthesis. This chapter details the structural, physical, and spectroscopic characteristics of Ethyl this compound.
Nomenclature and Structure
The compound is systematically named ethyl this compound . It is also commonly referred to as 4-Methylthiazole-5-carboxylic Acid Ethyl Ester.[3] The structure features a thiazole ring substituted with a methyl group at position 4 and an ethyl carboxylate group at position 5.
Caption: Chemical structure of Ethyl this compound.
Core Physicochemical Properties
The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. Ethyl this compound is typically a white to light yellow solid or liquid, a characteristic dependent on purity and ambient temperature.[2][4]
| Property | Value | Source(s) |
| CAS Number | 20582-55-2 | [2][4] |
| Molecular Formula | C₇H₉NO₂S | [2][4] |
| Molecular Weight | 171.21 - 171.22 g/mol | [2] |
| Appearance | White to almost white powder or lump; Light yellow to brown liquid | [2][3][4] |
| Melting Point | 23 - 28 °C | [2] |
| Boiling Point | ~233 °C | |
| Purity | >97.0% (GC) | [2][3] |
| Storage Temperature | Room temperature, sealed in dry, dark place | [4] |
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, the structural features of Ethyl this compound allow for the prediction of its key spectroscopic signals, which are essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.3-1.4 ppm and a quartet around 4.2-4.3 ppm), the methyl group on the thiazole ring (a singlet around 2.7 ppm), and the lone proton on the thiazole ring (a singlet around 8.5-9.0 ppm).
-
¹³C NMR: The carbon NMR would display signals for the two carbons of the ethyl group, the methyl carbon, the ester carbonyl carbon (~162 ppm), and the three distinct carbons of the substituted thiazole ring.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester group, typically in the range of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching and bending, C=N stretching, and vibrations characteristic of the thiazole ring skeleton.[5]
-
Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z corresponding to its molecular weight (~171).
Chapter 2: Synthesis and Reactivity
The utility of a building block is defined by its accessibility and reactivity. This chapter explores established synthetic routes to Ethyl this compound and the chemical transformations it can undergo.
Key Synthetic Routes
The most common and historically significant method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis . Modern variations of this method are employed for the efficient production of Ethyl this compound.
-
Traditional Two-Step Synthesis: This route typically begins with the α-halogenation of a β-ketoester. For instance, ethyl acetoacetate is brominated using N-bromosuccinimide (NBS) to yield ethyl 2-bromo-3-oxobutanoate. This intermediate is then cyclized with a thioamide (like thiourea) to form the thiazole ring. However, this method can be limited by tedious work-ups and lower overall yields.[6]
-
One-Pot Synthesis: To improve efficiency, one-pot procedures have been developed. These methods combine the halogenation and cyclization steps, avoiding the isolation of the bromo-intermediate. This approach offers higher yields and simpler execution.[6]
-
Synthesis from Ethyl 2-chloroacetoacetate: An alternative high-yield method involves the reaction of ethyl 2-chloroacetoacetate with formamide.[7][8]
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Introduction: The Thiazole Core in Modern Medicinal Chemistry
An In-depth Technical Guide to Ethyl 4-methylthiazole-5-carboxylate
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design. Within this important class of heterocycles, Ethyl 4-methylthiazole-5-carboxylate (CAS No: 20582-55-2) has emerged as a critical building block, particularly for its role as a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout.[1][2][3][4]
This guide provides an in-depth technical overview of Ethyl 4-methylthiazole-5-carboxylate, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its chemical structure, explore its synthesis with mechanistic insights, detail its spectroscopic signature, and discuss its applications, providing a comprehensive resource for laboratory applications.
Chemical Structure and Physicochemical Properties
The structural identity of a molecule is fundamental to its reactivity and function. Ethyl 4-methylthiazole-5-carboxylate is a substituted thiazole featuring a methyl group at position 4 and an ethyl carboxylate group at position 5.
Caption: 2D Structure of Ethyl 4-methylthiazole-5-carboxylate.
The arrangement of the electron-withdrawing ethyl ester group adjacent to the electron-rich thiazole ring dictates the molecule's reactivity, particularly at the C2 position, which is crucial for its subsequent elaboration into more complex pharmaceutical agents.
Table 1: Physicochemical Properties of Ethyl 4-methylthiazole-5-carboxylate
| Property | Value | Reference(s) |
| CAS Number | 20582-55-2 | |
| Molecular Formula | C₇H₉NO₂S | [5] |
| Molecular Weight | 171.22 g/mol | [5] |
| Appearance | White to yellow solid or liquid | |
| Melting Point | 28-38 °C | [6] |
| Boiling Point | 62 °C @ 1.5 mmHg | [6] |
| InChIKey | WISQBJLUORKXNY-UHFFFAOYSA-N | [5] |
| Purity | Typically ≥96% | [7] |
Spectroscopic Characterization: The Analytical Fingerprint
Structural confirmation is paramount in chemical synthesis. Spectroscopic methods provide a detailed "fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the presence of key functional groups. The expected signals for Ethyl 4-methylthiazole-5-carboxylate are consistent with its structure.
Table 2: ¹H NMR Data for Ethyl 4-methylthiazole-5-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 8.0 | Singlet | 1H | Thiazole C2-H | [6] |
| 4.4 | Quartet | 2H | OCH₂ CH₃ | [6] |
| 2.5 | Singlet | 3H | Thiazole-C4-CH₃ | [6] |
| 1.4 | Triplet | 3H | OCH₂CH₃ | [6] |
| Solvent: CDCl₃ |
The singlet at 8.0 ppm is characteristic of the proton at the C2 position of the thiazole ring. The quartet and triplet are classic patterns for an ethyl ester group, while the singlet at 2.5 ppm confirms the methyl group at C4.
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
The most common and historically significant method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[9][10] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[11][12] For Ethyl 4-methylthiazole-5-carboxylate, a well-documented approach utilizes ethyl 2-chloroacetoacetate and formamide.[6]
Caption: General workflow for the synthesis of Ethyl 4-methylthiazole-5-carboxylate.
Experimental Protocol
This protocol is adapted from established literature procedures and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]
Step 1: Reaction Setup
-
In a reaction vessel equipped with a stirrer and condenser, combine ethyl 2-chloroacetoacetate (1.0 mol) and formamide (2.75 mol).
Causality: Formamide serves as the source for the N1 and C2 atoms of the thiazole ring. An excess is used to drive the reaction to completion. Ethyl 2-chloroacetoacetate provides the C4, C5, and S atoms (via an in-situ formed thioamide intermediate) as well as the side chains.
Step 2: Thermal Condensation
-
Heat the mixture with stirring to 120-135 °C for approximately 18 hours.
Causality: The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization reactions. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
Step 3: Workup and Neutralization
-
After the reaction is complete, cool the mixture in an ice bath to approximately 10 °C.
-
Slowly add a 1N potassium carbonate solution or a 20% sodium hydroxide solution to neutralize the reaction mixture to a pH of 7-8.
Causality: The reaction generates acidic byproducts. Neutralization is crucial for quenching the reaction and ensuring the product is in its neutral form, which is less soluble in the aqueous phase, facilitating its isolation.
Step 4: Extraction and Purification
-
Extract the product into a suitable organic solvent (e.g., a benzene/ether mixture).[6]
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by distillation (e.g., Kugelrohr distillation) to yield the final product as a white solid.[6]
Causality: Extraction separates the organic product from the aqueous phase and inorganic salts. Drying removes residual water, and distillation purifies the compound based on its boiling point, removing non-volatile impurities.
Plausible Reaction Mechanism
The synthesis proceeds via the Hantzsch mechanism. Although formamide is used, it is believed to react with byproducts to form thioformamide in situ, or a related intermediate, which then reacts with the α-haloketone.
Sources
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Technical Guide: Solubility & Physicochemical Profiling of 4-Methylthiazole-5-Carboxylic Acid vs. Ethyl Ester
This technical guide provides a rigorous analysis of the physicochemical distinctions between 4-methylthiazole-5-carboxylic acid and its ethyl ester , focusing on solubility behaviors, purification strategies, and their implications in drug development.
Executive Summary
In the synthesis and development of thiazole-based pharmacophores (e.g., Cefditoren, Febuxostat intermediates), the transition from Ethyl 4-methylthiazole-5-carboxylate (Ester) to 4-methylthiazole-5-carboxylic acid (Acid) represents a critical "solubility switch."
-
The Ester is a lipophilic, low-melting solid/liquid (MP: 23–26 °C) that dominates the organic phase.
-
The Acid is a high-melting crystalline solid (MP: ~287 °C dec.) with pH-dependent aqueous solubility.
Understanding this switch is not merely academic; it is the fundamental mechanism used to purify the acid from unreacted ester and byproducts without chromatography. This guide details the solubility landscapes of both species and provides a validated protocol for exploiting these differences.
Physicochemical Fundamentals
The drastic difference in solubility and physical state stems from the intermolecular forces governing the crystal lattice of each compound.
Structural & Property Comparison[1]
| Property | Ethyl 4-methylthiazole-5-carboxylate (Ester) | 4-methylthiazole-5-carboxylic acid (Acid) |
| CAS Number | 20582-55-2 | 20485-41-0 |
| Molecular Formula | C₇H₉NO₂S | C₅H₅NO₂S |
| Molecular Weight | 171.22 g/mol | 143.16 g/mol |
| Physical State | Low-Melting Solid / Liquid | High-Melting Crystalline Solid |
| Melting Point | 23 – 28 °C [1, 2] | 287 °C (decomposes) [3, 4] |
| H-Bond Donors | 0 | 1 (Carboxylic -OH) |
| H-Bond Acceptors | 4 (N, S, C=O, O-Et) | 4 (N, S, C=O, -OH) |
| LogP (Lipophilicity) | ~1.7 (Moderate) | ~0.6 – 1.2 (Low) [5] |
| pKa (Acidic) | Non-ionizable | ~3.5 – 4.0 (Carboxylic Acid) |
Mechanistic Insight: Why the Difference?
-
Lattice Energy: The Acid possesses a carboxylic acid moiety capable of forming strong intermolecular hydrogen bond dimers. This creates a rigid crystal lattice, resulting in a very high melting point (>280 °C) and poor solubility in non-polar solvents.
-
Lipophilicity: The Ester caps the polar carboxyl group with an ethyl chain, removing the hydrogen bond donor and lowering the lattice energy. This results in a compound that melts near room temperature and dissolves readily in organic solvents like dichloromethane (DCM) and ethyl acetate.
Solubility Profiles
The Ester (Ethyl 4-methylthiazole-5-carboxylate)[3][4][5][6][7]
-
Aqueous: Practically insoluble in water. Hydrophobic hydration shells form around the ethyl and methyl groups, making dissolution energetically unfavorable.
-
Organic: Highly soluble in a broad range of solvents:
-
Chlorinated: DCM, Chloroform (Excellent).
-
Esters/Ketones: Ethyl Acetate, Acetone (Excellent).
-
Alcohols: Ethanol, Methanol (Good).
-
Hydrocarbons: Soluble in Toluene; moderately soluble in Hexanes.
-
The Acid (4-methylthiazole-5-carboxylic acid)[3][4][5][6][7][8][9][10]
-
Aqueous (pH Dependent):
-
pH < 2: Cationic form (protonated thiazole N). Moderate solubility.
-
pH 2–4: Neutral/Zwitterionic region. Minimum Solubility. The compound exists primarily as the neutral carboxylic acid, which precipitates due to high lattice energy.
-
pH > 5: Anionic form (Carboxylate R-COO⁻). High Solubility. Formation of sodium or potassium salts breaks the lattice, allowing full dissolution in water.
-
-
Organic:
-
Polar Aprotic: DMSO, DMF (High solubility).
-
Alcohols: Ethanol, Methanol (Moderate solubility, often requires heating).
-
Non-polar: Hexane, DCM (Very Poor/Insoluble).
-
Experimental Workflows
Protocol A: The "pH-Switch" Purification
Use this protocol to isolate pure Acid from a crude hydrolysis mixture containing unreacted Ester.
Rationale: This method exploits the fact that the Ester cannot ionize, while the Acid can be reversibly switched between water-soluble (anion) and water-insoluble (neutral) states.
-
Hydrolysis: Reaction mixture (Ester + NaOH/Water/EtOH) yields the Acid Salt (soluble).
-
Phase Wash (Critical Step):
-
Evaporate ethanol. Dilute the aqueous residue with water.
-
Wash 1: Extract the alkaline aqueous phase (pH ~10-12) with Ethyl Acetate or DCM .
-
Result: Unreacted Ester moves to the Organic layer. The Acid (as salt) stays in the Aqueous layer. Discard the organic layer.[1]
-
-
Precipitation:
-
Cool the aqueous phase to 0–5 °C.
-
Slowly add 6N HCl dropwise with vigorous stirring.
-
Target pH: 2.5 – 3.0 .
-
Observation: The Acid will crash out as a white/off-white solid.
-
-
Isolation: Filter the solid. Wash with cold water (removes inorganic salts) and cold hexanes (removes trace lipophilic impurities). Dry at 50 °C.
Visualization: Solubility-Based Separation Logic
Caption: Workflow for purifying 4-methylthiazole-5-carboxylic acid using pH-dependent solubility switching.
Protocol B: Solubility Determination (Shake-Flask Method)
Use this to determine precise solubility limits for formulation or process optimization.
-
Preparation: Add excess solid (Acid) or liquid (Ester) to 10 mL of solvent (Water, Buffer pH 7.4, Ethanol) in a glass vial.
-
Equilibration: Shake at 25 °C for 24 hours.
-
Sampling:
-
Centrifuge to pellet undissolved material.
-
Filter supernatant through a 0.45 µm PTFE filter.
-
-
Quantification: Analyze filtrate via HPLC (C18 column, Water/Acetonitrile gradient).
-
Note: For the Acid, ensure the mobile phase is buffered (e.g., 0.1% Formic Acid) to prevent peak tailing.
-
Implications for Drug Development[11][12]
Prodrug Strategy
The Ester (Ethyl 4-methylthiazole-5-carboxylate) serves as a classic prodrug motif .
-
Bioavailability: The Acid has poor passive permeability due to ionization at physiological pH (7.4).
-
Solution: Administering the Ester increases lipophilicity (LogP ~1.7), enhancing membrane permeability. Once absorbed, esterases hydrolyze it back to the active Acid pharmacophore.
Solid State Handling
-
The Acid: Due to its high melting point (>280°C), micronization is recommended for formulation to ensure consistent dissolution rates. It is stable but prone to static charge during milling.
-
The Ester: Being a liquid or low-melting solid (MP ~25°C), it requires temperature-controlled storage (0–8°C). At room temperature, it may exist as a sticky semi-solid, complicating automated weighing. Recommendation: Melt completely at 30°C before dispensing to ensure homogeneity.
References
-
Sigma-Aldrich. Ethyl 4-methylthiazole-5-carboxylate Product Specification. CAS: 20582-55-2.[2][3] Link
-
Chem-Impex. 4-Methylthiazole-5-carboxylic acid ethyl ester Properties. Link
-
ChemicalBook. 4-Methylthiazole-5-carboxylic acid Properties and Melting Point Data. CAS: 20485-41-0.[4][5][6] Link
-
PureSynth. Certificate of Analysis: 4-Methylthiazole-5-Carboxylic Acid. Link
-
PubChem. Compound Summary: 4-methylthiazole-5-carboxylic acid (CID 209805).[7] Link
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Biological Activity of 4-Methylthiazole-5-Carboxylate Derivatives: A Technical Guide
Executive Summary
The 4-methylthiazole-5-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for diverse therapeutic applications. Unlike generic thiazole rings, the specific substitution pattern of a methyl group at position 4 and a carboxylate moiety at position 5 imparts unique electronic and steric properties that facilitate binding to critical biological targets.
This guide analyzes the biological activity of these derivatives, focusing on their proven efficacy as mucin onco-protein inhibitors (MUC1) , VEGFR-2 antagonists , and DNA gyrase inhibitors . We explore the structure-activity relationships (SAR) that drive these activities and provide validated protocols for their synthesis and biological evaluation.
Chemical Architecture & Synthesis
The Core Scaffold
The 4-methylthiazole-5-carboxylate core is characterized by a planar, aromatic system with high electron delocalization. The C-5 carboxylate functions as a critical hydrogen-bond acceptor/donor interface (depending on ester/acid/amide state), while the C-4 methyl group provides hydrophobic interaction points within enzyme pockets.
Validated Synthetic Pathway
The most robust method for generating this scaffold is a modification of the Hantzsch Thiazole Synthesis . This self-validating protocol ensures high regioselectivity.
Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Principle: Condensation of
Reagents: Ethyl acetoacetate (1.0 eq), Thiourea (1.0 eq), N-Bromosuccinimide (NBS) (1.2 eq), Water/THF solvent system.[1]
Step-by-Step Methodology:
-
Halogenation: Dissolve Ethyl acetoacetate (0.05 mol) in a mixture of Water (50 mL) and THF (20 mL). Cool to <0°C.
-
Addition: Add NBS (10.5 g) portion-wise. Stir at room temperature (RT) for 2 hours.
-
Checkpoint: Monitor via TLC (Petroleum ether:Ethyl acetate 2:1).[1] Disappearance of starting material indicates formation of
-bromo intermediate.
-
-
Cyclization: Add Thiourea (3.80 g). Heat the reaction mixture to 80°C for 2 hours.
-
Work-up: Cool to RT. Neutralize with aqueous ammonia to precipitate the product. Filter, wash with water, and recrystallize from ethanol.
Yield: Typically 85-92%.
Purity Validation:
Structure-Activity Relationship (SAR) Visualization[2]
The biological efficacy of this scaffold is highly sensitive to substitutions at the C-2 position and modifications of the C-5 carboxylate.
Figure 1: SAR Map detailing the functional impact of substitutions on the 4-methylthiazole-5-carboxylate scaffold.
Therapeutic Applications & Mechanisms[3][4]
Oncology: VEGFR-2 and MUC1 Inhibition
Derivatives of 4-methylthiazole-5-carboxylic acid have demonstrated potent anticancer activity, particularly against breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer cell lines.
-
Mechanism 1: MUC1 Inhibition Compounds converted to amides (e.g., reacting with substituted amines) bind to the MUC1 onco-protein. MUC1 is often overexpressed in adenocarcinomas, protecting cancer cells from chemotherapy. Thiazole derivatives disrupt MUC1 dimerization, sensitizing cells to apoptosis.
-
Mechanism 2: VEGFR-2 Antagonism Specific hydrazinyl-thiazole derivatives (e.g., Compound 4c) act as VEGFR-2 inhibitors. By blocking this receptor, the compounds inhibit angiogenesis, starving the tumor of oxygen and nutrients.
Data Summary: Cytotoxicity (IC
| Compound Derivative | Cell Line | Target | IC | Reference |
| Compound 3d (Amide) | MDA-MB-231 | MUC1 | < 5.0 | [1] |
| Compound 4c (Hydrazone) | MCF-7 | VEGFR-2 | 2.57 ± 0.16 | [2] |
| Compound 4c (Hydrazone) | HepG2 | VEGFR-2 | 7.26 ± 0.44 | [2] |
| Sorafenib (Control) | MCF-7 | VEGFR-2 | 6.77 ± 0.41 | [2] |
Antimicrobial Activity: DNA Gyrase Targeting
The C-2 amino derivatives exhibit bactericidal activity against Gram-positive strains (S. aureus, B. subtilis).
-
Mechanism: Molecular docking studies suggest these compounds bind to the ATP-binding pocket of bacterial DNA gyrase B subunit. The C-4 methyl group fits into a hydrophobic pocket, while the C-5 carboxylate forms hydrogen bonds with Arg136.
Neurology: GABA-A Receptor Modulation
Derivatives such as 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate (NMZM) have shown neuroprotective effects.
-
Action: Positive allosteric modulation of GABA-A receptors.
-
Result: Reversal of cognitive deficits and potentiation of GABA currents, offering potential in Alzheimer's therapy.[3]
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway mechanism for anticancer activity (VEGFR-2 inhibition) and antimicrobial activity (DNA Gyrase inhibition).
Figure 2: Dual mechanism of action: VEGFR-2 inhibition in cancer cells and DNA Gyrase inhibition in bacteria.
Experimental Protocol: MTT Cell Viability Assay
To validate the anticancer potential of synthesized derivatives, the MTT assay is the industry standard for determining IC
Objective: Quantify the cytotoxicity of 4-methylthiazole derivatives against MCF-7 cells.
Materials:
-
MCF-7 Cell line (ATCC).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO (Solubilizing agent).
-
96-well microplates.
Workflow:
-
Seeding: Plate MCF-7 cells at a density of
cells/well in 100 L of culture medium. Incubate for 24 hours at 37°C/5% CO . -
Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100
M). Include Doxorubicin or Sorafenib as a positive control and 0.1% DMSO as a vehicle control. -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.-
Mechanism:[4] Viable mitochondria reduce yellow MTT to purple formazan crystals.
-
-
Solubilization: Discard supernatant. Add 100
L DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC .
References
-
Chamarthi, N. R., et al. (2014).[5] "Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents."[5][6] Bioorganic & Medicinal Chemistry Letters, 24(17), 4239-4244. Link
-
Altowyan, M. S., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules, 28(21), 7318. Link
-
Gomha, S. M., et al. (2014).[5] "Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents." Molecules, 19(4), 4556-4574. Link
-
Evren, A. E., et al. (2021). "Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity." Journal of Molecular Structure, 1241, 130692.[7] Link
-
Wang, X., et al. (2014).[5] "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates." Synthetic Communications, 44(18), 2682-2689. Link
-
Zhang, Y., et al. (2018). "2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate-potentiated GABAA receptor response in hippocampal neurons." CNS Neuroscience & Therapeutics, 24(12), 1238-1246. Link
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- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate-potentiated GABAA receptor response in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
The 4-Methyl-1,3-thiazole-5-carboxylate Scaffold: From Synthetic Core to Clinical Efficacy
Executive Summary
The 4-methyl-1,3-thiazole-5-carboxylate motif represents a privileged scaffold in medicinal chemistry, distinguished by its electronic versatility and structural rigidity. Unlike flexible aliphatic linkers, this heteroaromatic core provides a defined vector for substituent orientation, balancing lipophilicity (via the 4-methyl group) with polar interactions (via the 5-carboxylate). While best known as the structural anchor of Febuxostat (a potent xanthine oxidase inhibitor), recent campaigns have validated its utility in targeting Monoacylglycerol Lipase (MAGL), Mucin 1 (MUC1), and bacterial resistance pathways. This guide dissects the pharmacophore's properties, synthetic accessibility, and application in modern drug discovery.
Structural Analysis & Pharmacophoric Features[1][2][3]
The 1,3-thiazole ring is planar and aromatic, but its electron density is unevenly distributed, creating distinct vectors for molecular recognition.
Electronic & Steric Architecture
-
The Thiazole Ring: The sulfur atom acts as a weak H-bond acceptor and contributes to lipophilicity, while the nitrogen atom is a robust H-bond acceptor (pKa of conjugate acid ~2.5). This duality allows the scaffold to engage in π-π stacking while simultaneously coordinating metal centers or polar residues.
-
The 4-Methyl Group: Often dismissed as a simple lipophilic handle, the C4-methyl group plays a critical conformational locking role . It introduces steric bulk that restricts rotation of substituents at the C5 position, pre-organizing the molecule into a bioactive conformation. It also blocks metabolic oxidation at the C4 position, enhancing metabolic stability.
-
The 5-Carboxylate: This moiety serves two functions:
-
Prodrug/Intermediate Handle: As an ester (ethyl/methyl), it improves membrane permeability during lead optimization.
-
Warhead/Anchor: Upon hydrolysis to the carboxylic acid, it becomes a key polar contact, capable of salt-bridging with arginine/lysine residues or coordinating with metalloenzyme cofactors (e.g., Molybdenum in Xanthine Oxidase).
-
Visualization: Pharmacophore SAR Map
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the this compound core.
Therapeutic Case Study: Febuxostat
Febuxostat (Uloric/Adenuric) is the definitive proof-of-concept for this pharmacophore. It is a non-purine selective inhibitor of Xanthine Oxidase (XO), used to treat hyperuricemia in gout patients.[1][2]
-
Mechanism of Action: Unlike Allopurinol (a purine analog), Febuxostat does not require metabolic activation. The thiazole core occupies the channel leading to the active site.
-
Key Interaction: The C5-carboxylic acid forms hydrogen bonds with Arg880 and Thr1010 in the solvent channel, while the thiazole nitrogen interacts with the Molybdenum-pterin (Mo-pt) cofactor center, effectively blocking substrate access. The C4-methyl group fits into a small hydrophobic pocket, enhancing potency by displacing water and increasing van der Waals contacts.
Emerging Applications
Beyond gout, the scaffold is evolving into new therapeutic areas:
-
Cancer (MAGL Inhibition): Derivatives where the C5-carboxylate is converted to amides or hydrazides have shown nanomolar potency against Monoacylglycerol Lipase (MAGL), a key enzyme in cancer cell migration and survival.
-
Antimicrobial Resistance: Hydrazide-hydrazone derivatives of the this compound have demonstrated significant activity against Staphylococcus aureus, with the C2-substituent driving specificity.
Technical Workflow: Synthesis & Validation
The synthesis of this core relies on the robust Hantzsch Thiazole Synthesis .[3] The following protocol is optimized for high purity and scalability, suitable for generating intermediates for Febuxostat or novel analogs.
Protocol: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Target: The key intermediate for Febuxostat.[2]
Reagents & Materials
-
Substrate: 3-Cyano-4-isobutoxythiobenzamide (1.0 equiv)
-
Cyclizing Agent: Ethyl 2-chloroacetoacetate (1.1 equiv)
-
Solvent: Ethanol (Absolute)[4]
Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-cyano-4-isobutoxythiobenzamide (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add ethyl 2-chloroacetoacetate (11 mmol) dropwise over 5 minutes. Note: The reaction is exothermic; ensure controlled addition.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The thioamide spot should disappear.
-
Workup: Cool the reaction mixture to room temperature. A precipitate often forms. If not, reduce solvent volume by 50% under vacuum and cool to 0°C.
-
Isolation: Filter the solid precipitate. Wash the filter cake with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove inorganic salts and HCl byproducts.
-
Purification: Recrystallize from hot ethanol/water (9:1) to yield the product as off-white needles.
-
Validation:
-
1H NMR (CDCl3): Look for the thiazole-CH3 singlet at ~2.7 ppm and the ethyl ester quartet/triplet signals.
-
Yield: Expected range 80–90%.
-
Visualization: Synthetic Pathway[3]
Figure 2: Step-by-step synthetic workflow for accessing the active thiazole-5-carboxylic acid pharmacophore.
Quantitative Data Summary
| Compound Class | Target | Key Substituent (C2) | Activity Metric | Reference |
| Febuxostat | Xanthine Oxidase | 3-cyano-4-isobutoxyphenyl | IC50 = 1.8 nM | [1] |
| Thiazole Hydrazide | S. aureus | 5-nitro-2-furyl | MIC = 1.95 µg/mL | [2] |
| Thiazole Amide | MAGL (Cancer) | Substituted ureas | IC50 = 37 nM | [3] |
| Thiazole Ester | MUC1 (Cancer) | Phenyl derivatives | Cell Viability (High) | [4] |
References
-
Febuxostat: A Non-Purine Xanthine Oxidase Inhibitor. PubChem Compound Summary. National Library of Medicine. Available at: [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 2021.[6] Available at: [Link]
-
Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry, 2018. Available at: [Link]
-
Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 2014. Available at: [Link]
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- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Febuxostat | 144060-53-7 [chemicalbook.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
The 4-Methylthiazole Scaffold: The Kinetic and Structural Anchor of Febuxostat
Topic: Role of 4-Methylthiazole Scaffold in Febuxostat Synthesis Content Type: Technical Whitepaper Author Role: Senior Application Scientist
Executive Summary
Febuxostat (TEI-6720) represents a paradigm shift in the management of hyperuricemia. Unlike its predecessor allopurinol, which is a purine analogue, Febuxostat is a non-purine selective inhibitor of xanthine oxidase (NP-SIXO). Central to its potency and selectivity is the 2-aryl-4-methylthiazole-5-carboxylic acid core.
This guide dissects the synthetic construction of this scaffold. We move beyond basic "recipe" chemistry to analyze the why—the mechanistic causality of the Hantzsch thiazole synthesis, the critical quality attributes (CQAs) of the 4-methylthiazole moiety, and the process engineering required to suppress specific regioisomeric impurities.
Structural & Pharmacophore Analysis: Why 4-Methylthiazole?
To optimize a synthesis, one must understand the target's function. The 4-methylthiazole ring is not merely a linker; it is the structural "keystone" of the pharmacophore.
-
The Molecular Anchor: The thiazole ring is planar, allowing the molecule to slide into the narrow channel leading to the molybdenum-pterin active site of Xanthine Oxidase (XO).
-
The "Gatekeeper" Methyl Group: The 4-methyl group is critical. It provides necessary hydrophobic bulk that interacts with the hydrophobic residues (specifically Phe914 and Phe1009) within the solvent channel. This steric bulk also prevents the molecule from being oxidized by the enzyme itself—a flaw seen in purine-based inhibitors.
-
The Electrostatic Hook: The 5-carboxylic acid (derived from the ethyl ester in synthesis) forms a critical salt bridge with Arg880, anchoring the inhibitor in the active site.
Visual 1: Retrosynthetic Logic of the Thiazole Core
The following diagram illustrates the convergent strategy where the 4-methylthiazole scaffold is the primary synthetic target.
Figure 1: Retrosynthetic dissection showing the convergence of the aryl-thioamide and the chloroacetoacetate to form the central thiazole ring.
The Core Synthesis: Hantzsch Thiazole Construction[1]
The industry-standard method for constructing the Febuxostat core is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of a thioamide with an
The Reagents
-
Nucleophile: 4-Hydroxythiobenzamide (or its 3-cyano-4-isobutoxy derivative).
Mechanistic Insight
The reaction is not a single step but a cascade. Understanding this cascade is vital for yield optimization.
-
S-Alkylation: The sulfur atom of the thioamide attacks the
-carbon of the ethyl 2-chloroacetoacetate (displacing chloride). This is the rate-determining step in many conditions. -
Imine Formation: The nitrogen of the thioamide attacks the ketone carbonyl.
-
Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.
Critical Process Parameter (CPP): The reaction is highly sensitive to the "leaving group ability" at the
Visual 2: The Hantzsch Mechanism Flow
Figure 2: Mechanistic cascade of the Hantzsch synthesis. Step 3 (Dehydration) is the thermodynamic sink that drives the reaction to completion.
Process Chemistry & Optimization
In a drug development context, "it works" is not enough. The process must be scalable and robust against impurities.
Regioselectivity and Impurity Control
The primary risk in Hantzsch synthesis is the formation of linear byproducts or incomplete cyclization. However, with Febuxostat, a more insidious impurity arises from the raw material purity of the thioamide.
-
The "Ortho" Impurity: If the starting cyanophenol contains 2-hydroxy isomer (ortho) instead of 4-hydroxy (para), the resulting thiazole will be a regioisomer of the entire scaffold. This is chemically very similar to Febuxostat and difficult to separate downstream.
-
Control Strategy: Strict specification limits on the starting 4-hydroxybenzonitrile (or thioamide) are more effective than downstream purification.
Solvent Systems
The cyclization efficiency depends heavily on the solvent's polarity and boiling point.
| Solvent | Reaction Temp | Yield | Comments |
| Ethanol | 78°C (Reflux) | 90-95% | Preferred. Green solvent, good solubility of reagents, product precipitates upon cooling (self-purifying). |
| Isopropanol | 82°C | 88-92% | Slower kinetics than EtOH; slightly better impurity profile for lipophilic side products. |
| DMF | 90-100°C | >95% | High yield but difficult workup (aqueous washes required). Avoided in late-stage GMP due to genotoxicity concerns. |
| Water | 100°C | 60-70% | Poor solubility of organic reactants leads to heterogeneous mess and lower yields. |
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (The Core Scaffold). Scale: Laboratory (10g basis).
Materials
-
4-Hydroxythiobenzamide: 10.0 g (65.3 mmol)
-
Ethyl 2-chloroacetoacetate: 11.8 g (71.8 mmol, 1.1 eq)
-
Ethanol (Absolute): 100 mL
Methodology
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 4-hydroxythiobenzamide in 100 mL of Ethanol.
-
Addition: Add 11.8 g of Ethyl 2-chloroacetoacetate dropwise over 10 minutes at room temperature. Note: The reaction is slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C). Maintain reflux for 4–6 hours.
-
Crystallization: Remove heat and allow the reaction mass to cool slowly to room temperature (25°C). Then, cool further to 0–5°C using an ice bath and stir for 1 hour. The product will crystallize out of the solution.[7][8]
-
Isolation: Filter the solid precipitate under vacuum.
-
Wash: Wash the filter cake with cold Ethanol (2 x 10 mL) to remove unreacted chloroacetoacetate and colored impurities.
-
Drying: Dry the solid in a vacuum oven at 60°C for 6 hours.
Expected Yield: 15.5 – 16.3 g (90–95%). Appearance: Off-white to pale yellow crystalline solid.
Alternative Strategies (Brief Overview)
While Hantzsch is dominant, alternative routes exist for specific IP or supply chain reasons:
-
Cross-Coupling: Palladium-catalyzed coupling of a pre-formed 4-methylthiazole organometallic species with an aryl halide. Drawback: High cost of Pd catalysts and potential heavy metal contamination.
-
C-H Activation: Direct arylation of thiazole-5-carboxylates. Drawback: Often lacks the required regioselectivity for the 2-position without specific blocking groups.
Impurity Fate Mapping
Understanding where impurities originate and where they are purged is essential for regulatory filing (CMC section).
Figure 3: Fate of critical impurities. Note that the "Ortho-Thiazole" is difficult to purge via crystallization, emphasizing the need for pure starting materials.
References
-
Teijin Limited. (1992). Carboxylic acid derivatives and pharmaceutical compositions containing them.[7] EP Patent 0513379B1. Link
-
Musso, D. L., et al. (2003). "Synthesis and biological evaluation of 2-aryl-4-methylthiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors." Journal of Medicinal Chemistry. Link
- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
-
Kashyap, A., et al. (2011). "Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Ohno, K., et al. (2012). "Process for producing 2-phenylthiazole compound." US Patent 2012/0078013.[9] Link
Sources
- 1. CN102086169A - Preparation method of intermediates of Febuxostat - Google Patents [patents.google.com]
- 2. Synthesis of Febuxostat and an Impurity of the Key Intermediate [cjph.com.cn]
- 3. WO2012131590A1 - An improved process for preparation of febuxostat and its polymorphic crystalline form c thereof - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. ovid.com [ovid.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. data.epo.org [data.epo.org]
- 9. A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012Â (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds [ppj.org.ly]
Thiazole-5-Carboxylate Building Blocks: A Technical Guide for Medicinal Chemistry
Executive Summary
The thiazole-5-carboxylate scaffold represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in oncology (e.g., Dasatinib), metabolic disease (e.g., Febuxostat analogs), and antimicrobial research. Unlike its 4-carboxylate isomer, the 5-carboxylate position offers unique electronic vectors that modulate metabolic stability and solubility while providing a direct handle for fragment-based drug design (FBDD).
This technical guide provides a rigorous analysis of thiazole-5-carboxylate building blocks, detailing their electronic properties, synthetic access via classical and C-H activation routes, and practical protocols for their utilization in high-value medicinal chemistry campaigns.
Part 1: Structural Significance & Pharmacophore Analysis
Electronic Architecture
The thiazole ring is π-excessive, yet the nitrogen atom (N3) exerts a significant inductive withdrawing effect. When a carboxylate is introduced at the C5 position, it creates a unique "push-pull" electronic system:
-
C2 Position: The most electron-deficient carbon, highly susceptible to nucleophilic attack (SNAr) or lithiation.
-
C5 Position: The carboxylate at C5 conjugates with the ring, lowering the pKa of the system and increasing the acidity of the C2-proton if unsubstituted.
-
Solubility & Lipophilicity: The N3 nitrogen (pKa ~2.5 for conjugate acid) acts as a weak hydrogen bond acceptor. The 5-carboxylate significantly lowers LogP compared to phenyl isosteres, improving aqueous solubility—a critical parameter in oral bioavailability.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the core SAR vectors utilized in lead optimization.
Figure 1: SAR vectors of the thiazole-5-carboxylate scaffold. The C5 position is critical for extending the molecule into solvent-exposed regions of the binding pocket.
Part 2: Synthetic Access & Methodologies[1][2]
Reliable access to these building blocks is paramount. We focus on two primary routes: the robust Hantzsch Synthesis for scale-up and Pd-Catalyzed C-H Activation for late-stage diversification.
Route A: The Hantzsch Thiazole Synthesis (Gold Standard)
This method involves the condensation of α-halo-β-ketoesters with thioamides or thioureas. It is the most scalable route for generating ethyl 2-substituted-4-methylthiazole-5-carboxylates.
Mechanism & Causality:
-
S-Alkylation: The sulfur of the thioamide attacks the α-carbon of the haloketone (SN2).
-
Cyclization: The nitrogen attacks the ketone carbonyl.
-
Dehydration: Aromatization drives the loss of water.
Critical Control Point: The reaction must be kept anhydrous during the initial S-alkylation to prevent hydrolysis of the α-haloketone.
Route B: Pd-Catalyzed C-H Activation (Modern Approach)
For accessing 5-aryl thiazoles or installing the carboxylate late-stage, C-H activation offers atom economy.
-
Catalyst: Pd(OAc)₂ (Ligand-free conditions often suffice).[1]
-
Regioselectivity: The C5 position is electronically favored for Electrophilic Aromatic Substitution (SEAr) mechanisms and C-H activation due to the directing effect of N3.
Figure 2: Step-wise workflow for the Hantzsch synthesis of thiazole-5-carboxylates.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
Target: A versatile building block for Dasatinib-like kinase inhibitors.
Reagents:
-
Ethyl 2-chloroacetoacetate (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Thiourea (76 mg, 1.0 mmol) and absolute Ethanol (5 mL). Ensure the system is equipped with a magnetic stir bar and a reflux condenser.
-
Addition: Add Ethyl 2-chloroacetoacetate (165 mg, 1.0 mmol) dropwise at room temperature. Note: Exothermic reaction possible; monitor temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours.
-
Validation: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a fluorescent spot (product) should appear at Rf ~0.3.
-
-
Workup: Cool to room temperature. A precipitate often forms (the HCl salt of the thiazole).
-
Neutralization: Add saturated NaHCO₃ solution until pH ~8. The free base will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Characterization: ¹H NMR (DMSO-d₆) should show a singlet for the C4-Methyl (~2.4 ppm) and a broad singlet for NH₂ (~7.5 ppm).
Protocol 2: Saponification to Thiazole-5-carboxylic Acid
Target: Activation for amide coupling.
Methodology:
-
Dissolve the ester (1.0 equiv) in THF/Water (1:1).
-
Add LiOH·H₂O (2.5 equiv). Stir at ambient temperature for 12 hours.
-
Validation: LCMS will show a mass shift of -28 Da (Loss of Ethyl + Gain of H).
-
Acidify with 1M HCl to pH 3 to precipitate the carboxylic acid.
Part 4: Physical Properties & Data Summary[3]
The following table summarizes the physicochemical advantages of the thiazole-5-carboxylate core compared to common isosteres.
| Property | Thiazole-5-carboxylate | Pyridine-3-carboxylate | Oxazole-5-carboxylate | Impact on Drug Design |
| LogP | ~1.2 (Moderate) | ~1.5 (Higher) | ~0.8 (Lower) | Thiazole offers a balance between permeability and solubility. |
| H-Bonding | Acceptor (N3) | Acceptor (N) | Weak Acceptor | N3 allows for water-mediated bridges in kinase pockets (e.g., Src family). |
| Metabolic Stability | High | Moderate (N-oxidation) | Low (Ring opening) | Thiazole is resistant to oxidative ring opening compared to oxazole. |
| Aromaticity | High | High | Low | Stable π-stacking interactions with aromatic residues (e.g., Phe, Tyr). |
Part 5: Case Study – Dasatinib (Sprycel)
Validation of the Building Block in FDA-Approved Therapeutics
Drug: Dasatinib (BMS-354825) Target: BCR-ABL / Src Family Kinases Core Structure: 2-amino-thiazole-5-carboxamide.[2][3]
Mechanism of Action: The 2-amino group forms a critical hydrogen bond with the hinge region of the kinase (Thr315 gatekeeper vicinity). The 5-carboxamide moiety directs the bulky 2-chloro-6-methylphenyl group into the hydrophobic pocket, enforcing a specific conformation that inhibits ATP binding.
Synthetic Insight: Bristol-Myers Squibb utilized the ethyl 2-aminothiazole-5-carboxylate building block (synthesized via Protocol 1 above) as the starting material. This ester was chlorinated (using NCS) at the C5 position in early routes, or directly coupled after hydrolysis to generate the amide linkage, demonstrating the versatility of the 5-carboxylate handle [1, 2].
References
-
Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template.[3] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[2][3][4][5] Journal of Medicinal Chemistry, 49(23), 6819–6832.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Roger, J., et al. (2009). "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings."[6] The Journal of Organic Chemistry, 74(3), 1179–1186.
- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20, 3118.
-
Chiarini, A., et al. (2016). "Thiazole Derivatives: A Versatile Class of Heterocycles with Diverse Biological Activities." Current Medicinal Chemistry.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
safety data sheet SDS for ethyl 4-methyl-1,3-thiazole-5-carboxylate
An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 4-methyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, safety protocols, and handling procedures for ethyl this compound. The information herein is synthesized from multiple authoritative sources to ensure accuracy and is presented in a manner that is both accessible and practical for laboratory and research applications.
Chemical Identity and Physical Properties
Ethyl this compound is a heterocyclic building block with significant applications in organic synthesis, particularly in the development of medicinally important compounds.[1] Its structural and physical characteristics are fundamental to its reactivity and safe handling.
Table 1: Chemical and Physical Properties of Ethyl this compound
| Property | Value | Source(s) |
| CAS Number | 20582-55-2 | [2][3][4] |
| Molecular Formula | C7H9NO2S | [2][3][4] |
| Molecular Weight | 171.21 g/mol | [2][3] |
| IUPAC Name | ethyl this compound | [3] |
| Synonyms | 4-Methylthiazole-5-carboxylic Acid Ethyl Ester | [2] |
| Appearance | White to almost white powder or lump; White to yellow solid or liquid | [2] |
| Melting Point | 28 °C | [2][3] |
| Boiling Point | 233 °C | [2][3] |
| Purity | Typically >97.0% (GC) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF); sparingly soluble in aqueous buffers. | [5] |
The relatively low melting point of this compound indicates that it may be found as either a solid or liquid at ambient laboratory temperatures, a critical consideration for its storage and handling.
Hazard Identification and Classification
Understanding the potential hazards associated with ethyl this compound is paramount for ensuring laboratory safety. Based on data for the compound and structurally similar thiazole derivatives, it is classified as hazardous.[6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[7] |
GHS Pictogram:
Signal Word: Warning
The assigned hazard statements underscore the importance of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is essential to mitigate the risks associated with ethyl this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, provides the most robust protection.
Caption: Workflow for safe handling of ethyl this compound.
Storage and Incompatibility
Proper storage is crucial for maintaining the stability and integrity of the compound.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[6] Keep the container tightly sealed and in a dark place, with a recommended temperature of below 15°C.[2]
-
Incompatible Materials: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures and First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid measures are critical.
Caption: First-aid measures for different routes of exposure.
Accidental Release and Disposal
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
-
Accidental Release: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[6] Avoid generating dust.[8] For solid spills, sweep up and place into a suitable, labeled container for disposal.[6][7]
-
Disposal: Dispose of waste materials at an approved waste disposal facility, in accordance with local, state, and federal regulations.[6]
Toxicological and Ecological Information
-
Toxicological Summary: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[7] No data is available regarding its potential for germ cell mutagenicity or carcinogenicity.[6]
-
Ecological Summary: There is currently no available data on the ecotoxicity, persistence, bioaccumulation, or mobility in soil for this compound.[8] Therefore, it is crucial to prevent its release into the environment.
Applications in Research and Drug Development
Ethyl this compound is a valuable intermediate in the synthesis of various biologically active molecules.
-
Key Intermediate: It serves as a crucial building block in the synthesis of 4-methyl-5-formylthiazole, which is a key intermediate for the antibiotic cefditoren pivoxil.[1]
-
Drug Development: The 2-amino-1,3-thiazole ring system, of which this compound is a derivative, has found applications in the development of drugs for treating allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[1]
Various synthetic routes for this and related compounds have been reported, often involving the cyclization of thiourea or its derivatives with a β-keto ester.[1][9]
Conclusion
Ethyl this compound is a versatile chemical intermediate with significant potential in pharmaceutical research and development. Its safe and effective use is contingent upon a thorough understanding of its properties and adherence to stringent safety protocols. This guide provides a foundational framework for researchers and scientists to handle this compound responsibly, ensuring both personal safety and the integrity of their experimental work.
References
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Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 4-Methylthiazole-5-carboxylate. Retrieved from TCI Chemicals website.[2]
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Amerigo Scientific. (n.d.). Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%). Retrieved from Amerigo Scientific website.[10]
-
Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1086-1093.[1]
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Chemical Synthesis Database. (2025, May 20). ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Retrieved from Chemical Synthesis Database website.[11]
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PubChem. (n.d.). Ethyl 4-ethyl-5-methyl-1,3-thiazole-2-carboxylate. Retrieved from PubChem website.[12]
-
Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4443-4467.[13]
-
MDPI. (2016, November 29). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from MDPI website.[9]
-
Fisher Scientific. (n.d.). Ethyl 4-Methylthiazole-5-carboxylate 97.0+%. Retrieved from Fisher Scientific website.[3]
-
Santa Cruz Biotechnology, Inc. (n.d.). Ethyl this compound. Retrieved from SCBT website.[4]
-
Stenutz. (n.d.). ethyl this compound. Retrieved from Stenutz website.[14]
-
Sigma-Aldrich. (n.d.). Ethyl 4-methylthiazole-5-carboxylate. Retrieved from Sigma-Aldrich website.
-
Fisher Scientific. (2025, December 24). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[6]
-
ECHEMI. (n.d.). ethyl thiazole-4-carboxylate SDS, 6898-57-3 Safety Data Sheets. Retrieved from ECHEMI website.[8]
-
Fisher Scientific. (2024, February 23). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[7]
-
Cayman Chemical. (2024, September 19). Safety Data Sheet. Retrieved from Cayman Chemical website.
-
Cayman Chemical. (2022, December 12). PRODUCT INFORMATION - ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-Carboxylate. Retrieved from Cayman Chemical website.[5]
-
Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Retrieved from Google Patents website.[15]
-
Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Retrieved from Google Patents website.[16]
-
U.S. Environmental Protection Agency. (2025, October 15). 5-Ethyl-2,5-dihydro-4-methyl-2-(1-methylpropyl)-thiazole - Hazard. Retrieved from EPA CompTox Chemicals Dashboard.[17]
-
Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Retrieved from Synerzine website.[18]
-
PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from PubChem website.[19]
-
The Good Scents Company. (n.d.). 5-ethyl-4-methyl thiazole, 31883-01-9. Retrieved from The Good Scents Company website.[20]
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The 4-Methylthiazole-5-Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The thiazole ring is a cornerstone in the architecture of many biologically active molecules, both of natural and synthetic origin.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key pharmacophore in a multitude of therapeutic agents, demonstrating a vast range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] While a diverse array of thiazole-containing compounds has been isolated from natural sources, particularly marine organisms, the specific 4-methylthiazole-5-carboxylate moiety has gained significant prominence as a synthetic building block in medicinal chemistry.[4] Its value lies in its synthetic tractability and its role as a versatile scaffold for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the 4-methylthiazole-5-carboxylate core, focusing on its synthesis, biological significance, and its application in drug discovery. We will delve into the key synthetic methodologies, explore the derivatization strategies aimed at enhancing biological activity, and provide detailed experimental protocols for the preparation of this important scaffold and its derivatives.
Synthetic Strategies for the 4-Methylthiazole-5-Carboxylate Core
The construction of the 4-methylthiazole-5-carboxylate core is primarily achieved through well-established methods of thiazole synthesis, most notably the Hantzsch thiazole synthesis and its modern variations. These methods offer efficient and versatile routes to this key intermediate.
A common and efficient approach involves a one-pot reaction starting from readily available ethyl acetoacetate. This method provides a significant improvement in yield compared to traditional two-step procedures.[5] The general workflow for a one-pot synthesis is depicted in the diagram below.
Figure 1: A generalized workflow for the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives.
This one-pot procedure is advantageous as it avoids the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate, which can be unstable. The use of a water-tetrahydrofuran solvent system also presents a more environmentally friendly option compared to chlorinated solvents.[5]
Another synthetic route involves the reaction of formamide with phosphorus pentasulfide to generate thioformamide in situ, which then undergoes cyclization with ethyl 2-chloroacetoacetate.[6][7]
Biological Significance and Therapeutic Applications
Derivatives of the 4-methylthiazole-5-carboxylate core have demonstrated a wide spectrum of biological activities, making this scaffold highly attractive for drug development.
| Biological Activity | Target/Mechanism | Reference Compounds | Citations |
| Anticancer | Inhibition of Mucin 1 (MUC1) oncoproteins | 4-methylthiazole-5-carboxylic acid derivatives | [8] |
| General cytotoxic activity against various human cancer cell lines | Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | [5] | |
| Activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | [3] | |
| Antimicrobial | Broad-spectrum antibacterial activity | Thiazole-5-carboxamide derivatives | [9] |
| Drug Intermediate | Key intermediate for the synthesis of Cefditoren pivoxil (third-generation cephalosporin) | 4-Methyl-5-formylthiazole (derived from 4-methylthiazole-5-carboxylic acid) | [10] |
| Key intermediate for the synthesis of Febuxostat (gout medication) | 4-methylthiazole-5-carboxylic acid | [7] |
The versatility of the 4-methylthiazole-5-carboxylate core allows for facile derivatization at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.
Key Derivatives and Structure-Activity Relationships
The most common modifications of the 4-methylthiazole-5-carboxylate scaffold involve the functionalization of the carboxylate group, typically through the formation of amides. This is a crucial step in developing libraries of compounds for biological screening.
The general workflow for the synthesis of thiazole-5-carboxamide derivatives is outlined below.
Figure 2: General scheme for the synthesis of 4-methylthiazole-5-carboxamide derivatives.
The synthesis of these amides allows for the introduction of a wide variety of substituents, which can significantly influence the biological activity of the resulting compounds. For instance, studies have shown that the nature of the aryl group in 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides plays a critical role in their anticancer activity.[3]
Experimental Protocols
The following protocols are provided as a general guide for the synthesis of the 4-methylthiazole-5-carboxylate core and a representative carboxamide derivative. Researchers should always adhere to standard laboratory safety procedures.
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[5]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and THF.
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add NBS (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature for 2 hours.
-
After cooling to room temperature, perform a suitable work-up procedure, which may include extraction with an organic solvent and purification by recrystallization or column chromatography to obtain the final product.
Protocol 2: Synthesis of a 4-Methylthiazole-5-carboxamide Derivative (General Procedure)
Materials:
-
4-Methylthiazole-5-carboxylic acid
-
Thionyl chloride
-
A primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
A non-nucleophilic base (e.g., triethylamine)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-methylthiazole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride.
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-methylthiazole-5-carbonyl chloride.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (1.5 eq) in an anhydrous solvent.
-
Cool the amine solution to 0°C and slowly add a solution of the crude acid chloride in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography or recrystallization.
Conclusion and Future Perspectives
The 4-methylthiazole-5-carboxylate moiety stands out as a synthetically accessible and highly versatile scaffold in medicinal chemistry. While its prevalence in natural products remains to be fully explored, its derivatives have demonstrated significant potential in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The continued exploration of new synthetic methodologies and the generation of diverse chemical libraries based on this core will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Future research should also focus on elucidating the precise mechanisms of action of these compounds to guide the rational design of next-generation therapeutics.
References
Sources
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- 6. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
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melting point of 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester
Technical Whitepaper: Physicochemical Profiling & Handling of Ethyl 4-methylthiazole-5-carboxylate
Executive Summary
Ethyl 4-methyl-1,3-thiazole-5-carboxylate (CAS 20582-55-2) is a critical heterocyclic building block in the synthesis of third-generation cephalosporins (e.g., Cefditoren pivoxil) and xanthine oxidase inhibitors (e.g., Febuxostat). While its chemical reactivity is well-documented, its physical state presents a unique challenge: with a melting point (MP) consensus of 28°C (82.4°F) , it exists as a Low-Melting Solid (LMS) at standard laboratory conditions.
This guide provides a definitive physicochemical profile, focusing on the thermodynamic behavior that dictates its handling. It moves beyond simple data listing to explain the causality between synthesis methods, impurity profiles, and phase transitions, ensuring researchers can dispense and react this compound with high reproducibility.
Compound Identity & Significance
The thiazole ring is a pharmacophore of immense value due to its ability to mimic peptide bonds and participate in hydrogen bonding. The 5-carboxylate ester functionality provides a versatile handle for further derivatization (hydrolysis, reduction to aldehyde).
| Attribute | Detail |
| IUPAC Name | Ethyl this compound |
| Common Synonyms | 4-Methyl-5-thiazolecarboxylic acid ethyl ester; Ethyl 4-methyl-5-thiazoleactate |
| CAS Number | 20582-55-2 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| SMILES | CCOC(=O)C1=C(C)N=CS1 |
The Melting Point: A Phase Transition Analysis
The melting point of Ethyl 4-methylthiazole-5-carboxylate is the single most critical parameter for its handling.
-
Consensus Value: 28°C (Literature range: 23–28°C) [1, 2].
-
Thermodynamic Implication: At a typical laboratory temperature of 20–22°C, the pure compound is a crystalline solid. However, slight warming (handling, transport, or summer ambient temps) induces a phase change to a liquid.
-
Purity Indicator: A sharp melting point at 28°C indicates high purity (>98%). A "slushy" appearance at 20°C often suggests the presence of impurities (e.g., solvent residues or hydrolysis products) causing freezing point depression .
Diagram 1: Phase State Logic & Handling Strategy
This decision tree guides the researcher on how to manipulate the compound based on ambient temperature.
Caption: Operational logic for handling CAS 20582-55-2. Due to its 28°C MP, the compound must be fully melted to ensure homogeneity if not strictly solid.
Physicochemical Data Summary
The following data consolidates experimental values and high-confidence estimates necessary for process safety and scale-up.
| Property | Value | Condition / Note |
| Melting Point | 28°C | Sharp transition for >98% purity [1, 3].[1] |
| Boiling Point | 239°C | At 760 mmHg (Predicted/Experimental consensus) [4].[2] |
| Density | 1.198 g/cm³ | Liquid phase estimate (at >28°C) [4].[1] |
| Flash Point | 98.4°C | Closed Cup.[1][2] Combustible but not highly flammable [3]. |
| Solubility | Soluble | Ethanol, DMSO, DMF, Ethyl Acetate. |
| Solubility | Insoluble | Water (Hydrophobic ester). |
| Appearance | White/Yellow | Solid (cold) or Oil (warm). |
Synthesis & Impurity Profile
Understanding the synthesis is crucial for identifying impurities that lower the melting point. The industrial standard is the Hantzsch Thiazole Synthesis .
Mechanism & Impurities
-
Precursors: Ethyl 2-chloroacetoacetate + Thioformamide (or Formamide + P₂S₅).
-
Cyclization: The sulfur nucleophile attacks the alpha-halo ketone, followed by dehydration to form the aromatic thiazole ring.
-
Critical Impurities:
-
Free Acid: 4-methylthiazole-5-carboxylic acid (from ester hydrolysis). Effect: Increases MP significantly (Acid MP > 200°C).
-
Desulfurized Byproducts: If using thioxo-intermediates. Effect: Lowers MP.
-
Solvents: Residual Ethanol or Toluene. Effect: Drastic MP depression (slush at 20°C).
-
Diagram 2: Hantzsch Synthesis Workflow
Visualizing the pathway to identify critical control points.
Caption: The Hantzsch route. Purification must be performed below the MP (crystallization) or above the MP (distillation) to ensure separation.
Experimental Protocols
Protocol A: Melting Point Determination
Objective: Verify purity via MP range.
-
Preparation: Chill the sample to 4°C to ensure it is fully solid.
-
Loading: Quickly load the crystalline solid into a chilled capillary tube.
-
Ramping: Insert into the MP apparatus pre-cooled to 15°C.
-
Observation: Ramp temperature at 1°C/min.
-
Onset: First liquid droplet (should be ~27°C).
-
Clear Point: Complete liquefaction (should be ~28.5°C).
-
Failure Mode: If melting starts <23°C, the sample is wet or impure.
-
Protocol B: Handling for Dispensing
Objective: Accurate volumetric dosing.
-
Do not chip the solid: Chipping waxy solids leads to mass errors.
-
Melt it: Place the container in a water bath at 35°C for 10 minutes.
-
Homogenize: Swirl gently to mix any density gradients.
-
Pipette: Dispense as a liquid (Density ~1.198 g/mL).
-
Re-solidify: Return to 4°C storage immediately to minimize hydrolysis.
References
-
The Good Scents Company. (n.d.). Ethyl 4-methyl-5-thiazolyl formate Physical Properties. Retrieved March 2, 2026, from [Link]
Sources
Methodological & Application
Application Note: Scalable One-Pot Synthesis of Ethyl 4-methylthiazole-5-carboxylate
Executive Summary
This application note details a robust, scalable telescoped one-pot protocol for the synthesis of ethyl 4-methylthiazole-5-carboxylate (CAS: 20582-55-2) starting from ethyl acetoacetate .[1] Unlike conventional multi-step methods that require the isolation of the lachrymatory intermediate ethyl 2-chloroacetoacetate, this protocol utilizes an in situ chlorination-cyclization strategy.
This guide is designed for medicinal chemists and process engineers, focusing on the critical handling of sulfuryl chloride (
Key Performance Indicators
-
Target: Ethyl 4-methylthiazole-5-carboxylate[1][2][3][4][5][6][7][8]
-
Yield: 75–85% (isolated)
-
Purity: >98% (HPLC)
-
Scale: Adaptable from Gram to Kilogram scale.
-
Primary Application: Intermediate for Clomethiazole (sedative) and Cefditoren (cephalosporin antibiotic).
Scientific Principles & Reaction Logic
The Hantzsch Thiazole Synthesis Mechanism
The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation between an
-
Activation (
-Halogenation): Ethyl acetoacetate is chlorinated at the -position using sulfuryl chloride ( ). is preferred over gas for its precise stoichiometry and ease of handling, and over NBS for its superior atom economy in scale-up. -
Cyclization: The resulting ethyl 2-chloroacetoacetate is reacted with thioformamide. Since thioformamide is unstable, it is generated in situ from formamide and phosphorus pentasulfide (
). -
Aromatization: The intermediate hydroxy-thiazoline undergoes dehydration to form the aromatic thiazole ring.
Pathway Visualization
The following diagram illustrates the reaction flow and mechanistic intermediates.
Figure 1: Mechanistic pathway for the telescoped synthesis of ethyl 4-methylthiazole-5-carboxylate.
Experimental Protocol
Materials & Equipment
-
Reagents: Ethyl acetoacetate (99%), Sulfuryl chloride (
, 97%), Formamide (99%), Phosphorus pentasulfide ( ), Ethanol (anhydrous), Dichloromethane (DCM). -
Equipment: 3-Neck Round Bottom Flask (RBF), Mechanical Stirrer (Teflon blade), Pressure-equalizing addition funnel, Reflux condenser, Gas scrubber (NaOH trap).
Step-by-Step Methodology
Phase A: In-Situ Generation of Ethyl 2-Chloroacetoacetate
Rationale: Isolating
-
Setup: Equip a 1L 3-neck RBF with a mechanical stirrer, thermometer, and addition funnel. Connect the gas outlet to a scrubber containing 20% NaOH solution (to neutralize HCl and
off-gas). -
Charge: Add Ethyl Acetoacetate (130.1 g, 1.0 mol) and DCM (400 mL) to the flask.
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath.
-
Chlorination: Add Sulfuryl Chloride (135.0 g, 1.0 mol) dropwise over 60 minutes.
-
Critical Control: Maintain internal temperature <10 °C. The reaction is endothermic initially but gas evolution (
, HCl) can cause foaming.
-
-
Degassing: After addition, allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.
-
QC Check: TLC (Hexane:EtOAc 4:1) should show consumption of EAA.[7]
-
Workup: Apply a slight vacuum (200 mbar) for 15 minutes to remove residual acidic gases. Do not distill. The solution now contains crude Ethyl 2-chloroacetoacetate (approx. 164.5 g).
-
Phase B: Thioamide Generation & Cyclization
Rationale: Thioformamide is unstable. We generate it in a separate vessel (or sequentially) and react it immediately with the Phase A intermediate.
-
Thioamide Prep: In a separate 2L reactor, suspend
(44.5 g, 0.2 mol) in DCM (300 mL) . Add Formamide (45.0 g, 1.0 mol) . Stir at reflux (40 °C) for 1 hour to generate the thioformamide species in situ.-
Note: The stoichiometry of
allows it to thionate multiple formamide molecules, but excess formamide acts as a solvent/catalyst.
-
-
Telescoping: Cool the Thioamide mixture to 20 °C . Transfer the Phase A solution (Chloro-EAA in DCM) slowly into the Thioamide reactor over 45 minutes.
-
Exotherm Warning: This step is exothermic. Maintain Temp <30 °C.
-
-
Reaction: Heat the combined mixture to reflux (40 °C) for 6–8 hours. The solution will darken.
-
Quench: Cool to 5 °C. Slowly add Water (500 mL) to quench excess
and dissolve inorganic salts.-
Safety:
gas may evolve. Ensure good ventilation.
-
-
Neutralization: Adjust pH to 7–8 using saturated
or solution.
Purification[4]
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 100 mL).
-
Washing: Wash combined organics with Brine (200 mL). Dry over anhydrous
.[9] -
Concentration: Evaporate the solvent under reduced pressure.
-
Distillation (Optional for high purity): The crude oil can be distilled under high vacuum (bp ~108 °C at 2 mmHg) or crystallized from cold hexanes if solid.
-
Result: Ethyl 4-methylthiazole-5-carboxylate appears as a pale yellow oil or low-melting solid (mp 27–28 °C).
-
Process Workflow Diagram
The following Graphviz diagram outlines the operational workflow, highlighting critical control points (CCPs).
Figure 2: Operational workflow for the one-pot synthesis.
Data Summary & Troubleshooting
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Pale yellow liquid / Low melting solid | Crystallizes at <25 °C |
| Boiling Point | 108 °C @ 1.87 kPa (approx 14 mmHg) | Vacuum distillation recommended |
| 1H NMR (CDCl3) | Diagnostic singlet at 8.68 ppm confirms Thiazole ring | |
| Yield | 75% - 85% | Dependent on moisture control |
Troubleshooting Guide
-
Low Yield: Usually caused by moisture in Phase A (hydrolysis of
) or incomplete degassing of HCl, which can degrade the thioamide in Phase B. -
Dark/Tarred Product: Overheating during the addition of Chloro-EAA to the thioamide mixture. Ensure strict temperature control (<30 °C) during addition.
-
Safety - Gas Evolution: If the scrubber is overwhelmed, slow down the
addition. Ensure the system is not sealed (risk of overpressure).
References
-
Synthesis of 4-Methylthiazole-5-carboxylates. ChemicalBook Protocols. (Accessed 2023). Describes the industrial condensation of ethyl 2-chloroacetoacetate with formamide/P2S5.
-
BenchChem Technical Guide. Ethyl 2-Chloroacetoacetate: Properties and Synthesis. (2025).[1][10] Details the chlorination of EAA using sulfuryl chloride.
-
Meng, G. et al. (2014). Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[1][2][3][7] Green Chemistry Letters and Reviews.[3] (Note: Focuses on 2-amino/substituted derivatives, utilized for cyclization conditions).[1][3][5][11] [3]
-
Tanaka, H. et al. (2004).[4] Synthesis of 4-Methylthiazole-5-carboxylic acid derivatives. Bulletin of the Chemical Society of Japan, 77(9), 1745-1755.
Sources
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- 5. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
- 6. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
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- 11. researchgate.net [researchgate.net]
Application Note & Protocol: High-Yield Synthesis of 4-Methylthiazole-5-carboxylic Acid via Saponification
Abstract
This document provides a comprehensive guide for the hydrolysis of ethyl 4-methylthiazole-5-carboxylate to its corresponding carboxylic acid, a critical building block in medicinal chemistry. 4-Methylthiazole-5-carboxylic acid is a key intermediate in the synthesis of numerous pharmaceuticals, including the gout medication Febuxostat.[1] The thiazole ring and its derivatives are foundational moieties in the development of drugs for treating allergies, hypertension, inflammation, and various infections.[2][3] This protocol details a robust and scalable saponification procedure, discusses the underlying chemical principles, offers insights into critical process parameters, and provides a framework for troubleshooting.
Introduction and Scientific Principle
The conversion of an ester to a carboxylic acid via basic hydrolysis is known as saponification.[4][5] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a base to form a stable carboxylate salt.[4][6] This final, irreversible acid-base step drives the reaction to completion.[7] A final acidification step during the work-up is required to protonate the carboxylate and yield the desired carboxylic acid product.[7]
The choice of base is a critical parameter. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common and cost-effective, lithium hydroxide (LiOH) is often preferred in laboratory settings, particularly when using mixed aqueous-organic solvent systems like THF/water.[4] The smaller lithium cation coordinates more strongly to the carbonyl oxygen, stabilizing the tetrahedral intermediate and potentially accelerating the reaction.[8] Furthermore, LiOH can exhibit greater solubility in organic solvents like THF, which can be advantageous for substrates with limited water solubility.[8][9][10]
Reaction and Mechanism Diagram
The overall transformation is as follows:
Caption: Saponification of Ethyl 4-methylthiazole-5-carboxylate.
The mechanism involves a nucleophilic acyl substitution followed by an irreversible deprotonation:
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| Ethyl 4-methylthiazole-5-carboxylate | 54964-61-5 | 171.21 | Starting material; solid. |
| Lithium Hydroxide (LiOH), monohydrate | 1310-66-3 | 41.96 | Base catalyst; corrosive solid. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Organic co-solvent; flammable, peroxide-former. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | Used for acidification during work-up; corrosive. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | N/A | Used for washing during extraction. |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Drying agent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Solvent. |
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol is based on standard laboratory procedures for saponification.[4][7]
Part A: Saponification Reaction
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-methylthiazole-5-carboxylate (10.0 g, 58.4 mmol).
-
Solvent Addition: Add tetrahydrofuran (THF, 80 mL) and deionized water (40 mL). Stir the mixture at room temperature until the ester is fully dissolved.
-
Base Addition: Add lithium hydroxide monohydrate (4.90 g, 116.8 mmol, 2.0 equivalents) to the solution.
-
Scientist's Note: Using at least two equivalents of the base ensures the reaction goes to completion by driving the equilibrium forward and neutralizing the product carboxylic acid.
-
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle or oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
TLC System: A typical mobile phase is 1:1 Ethyl Acetate:Hexanes. The starting ester will have a higher Rf value than the polar carboxylic acid product, which will remain close to the baseline.
-
Part B: Work-up and Product Isolation
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.
-
Dilution: To the remaining aqueous solution, add 100 mL of deionized water.
-
Washing: Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Scientist's Note: This step is crucial for obtaining a high-purity final product. The desired carboxylate salt is highly soluble in the aqueous phase.
-
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (approx. 10-12 mL) dropwise with stirring until the pH of the solution is ~2-3. A white precipitate of the carboxylic acid will form.[1]
-
Critical Step: Perform acidification slowly and with cooling, as the neutralization is an exothermic process. A low pH ensures complete protonation of the carboxylate.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. A typical yield is 7.5-8.0 g (90-95%).
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 4-methylthiazole-5-carboxylic acid.
Characterization Data
| Test | Expected Result |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98%[1] |
| Melting Point | 214-218 °C |
| ¹H NMR (DMSO-d₆) | δ ~13.3 (s, 1H, COOH), ~8.8 (s, 1H, thiazole-H), ~2.6 (s, 3H, CH₃) ppm.[1] |
| Molecular Weight | 143.16 g/mol |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If monitoring shows significant starting material remains after 4 hours, an additional 0.5 equivalents of LiOH can be added. Ensure the reaction temperature is maintained at reflux.
-
Low Yield: Insufficient acidification (pH > 4) can lead to incomplete precipitation of the product. Always verify the pH before filtration. Aggressive extraction during the initial ethyl acetate wash can pull some product into the organic layer if the pH accidentally drops; ensure the solution remains basic during this step.
-
Product Oiling Out: If the product "oils out" instead of precipitating upon acidification, it may be due to impurities or too rapid acidification at a higher temperature. Ensure the solution is well-chilled and the acid is added slowly with vigorous stirring. If an oil persists, extract the aqueous layer with a suitable solvent like ethyl acetate, then dry and concentrate the organic phase.
-
Safety: Always handle concentrated acids and bases within a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The addition of water to concentrated acid should be avoided; always add acid to water.[11]
Conclusion
This application note provides a reliable and high-yielding protocol for the saponification of ethyl 4-methylthiazole-5-carboxylate. By understanding the underlying mechanism and paying close attention to critical parameters such as the choice of base, reaction monitoring, and careful pH control during work-up, researchers can consistently produce high-purity 4-methylthiazole-5-carboxylic acid, a valuable intermediate for pharmaceutical and agrochemical research and development.[12]
References
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Cogent Chemistry. [Link]
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Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. Reddit r/chemistry. [Link]
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Thiazole-5-carboxylic acid. Chem-Impex. [Link]
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Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. [Link]
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Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. [Link]
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Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]
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Saponification-Typical procedures. OperaChem. [Link]
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Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
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Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion, Inc. [Link]
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Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate. [Link]
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Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
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EXPERIMENT : SOAP MAKING (SAPONIFICATION). [Link]
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Saponification. Wikipedia. [Link]
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What is Saponification: Mechanism, Application & Example. Aakash Institute. [Link]
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Application Notes and Protocols for the Synthesis of Cefditoren Pivoxil via a 4-Methylthiazole Intermediate
Abstract
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity.[1][2][3] It is administered as a pivaloyloxymethyl ester prodrug, which enhances oral bioavailability before being hydrolyzed by intestinal esterases to release the active drug, cefditoren.[1][4][5][6] A key structural feature responsible for its potent antimicrobial efficacy is the (Z)-2-(4-methylthiazol-5-yl)vinyl group at the C-3 position of the cephem nucleus.[5][7] This document provides a detailed technical guide for the synthesis of Cefditoren pivoxil, with a specific focus on the strategic synthesis of the critical 4-methylthiazole-based intermediates and their subsequent incorporation into the final active pharmaceutical ingredient (API). The protocols described herein are designed to provide researchers and drug development professionals with a robust and reproducible framework for laboratory-scale synthesis.
Introduction: The Strategic Importance of the 4-Methylthiazole Moiety
The synthesis of Cefditoren pivoxil is a multi-step process that hinges on the successful construction of two key side chains attached to the 7-amino-3-cephem-4-carboxylic acid (7-ACA) core. While the C-7 aminothiazole side chain is common to many third-generation cephalosporins, the C-3 vinyl-substituted methylthiazole group is a distinguishing feature of Cefditoren.[6][7] This moiety fits into a specific hydrophobic pocket of bacterial penicillin-binding proteins (PBPs), a critical interaction that contributes significantly to the drug's high antimicrobial activity.[5]
The primary synthetic challenge lies in the stereoselective formation of the Z-isomer of the vinyl group, as the E-isomer is considered an impurity with different pharmacological properties.[2] Therefore, the synthesis of the 4-methylthiazole intermediate and its subsequent stereocontrolled coupling to the cephem core are paramount. This guide will detail a common and efficient pathway, beginning with the synthesis of 4-methyl-5-formylthiazole, a key building block.
Overall Synthetic Strategy
The synthesis can be logically divided into three primary stages:
-
Synthesis of the Key Intermediate: Preparation of 4-methyl-5-formylthiazole.
-
Construction of the Cefditoren Nucleus (7-ATCA): Coupling the thiazole intermediate to the cephem core via a Wittig reaction to form 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid.
-
Final Assembly and Prodrug Formation: Acylation of the C-7 amino group and subsequent esterification of the C-4 carboxylic acid to yield Cefditoren pivoxil.
This workflow is depicted in the diagram below.
Figure 1: Overall Synthetic Workflow for Cefditoren Pivoxil.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-formylthiazole
This protocol details an efficient and environmentally conscious method for preparing the key aldehyde intermediate via a Rosenmund reduction. This approach avoids the use of heavy metal oxidants or complex hydrides often seen in older methods.[3]
Reaction Scheme: 4-Methylthiazole-5-carboxylic acid → 4-Methylthiazole-5-carboxylic acid chloride → 4-Methyl-5-formylthiazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 4-Methylthiazole-5-carboxylic acid | 143.16 | 10.0 g (69.8 mmol) | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 30 mL | Excess |
| Palladium on Barium Sulfate (Pd/BaSO₄, 5% Pd) | - | 1.5 g | Catalyst |
| Xylene | - | 200 mL | Solvent |
Procedure:
-
Acid Chloride Formation: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylthiazole-5-carboxylic acid (10.0 g). Carefully add thionyl chloride (30 mL) in a fume hood.
-
Heat the mixture to reflux and maintain for 2 hours. The solid will dissolve as the reaction proceeds.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methylthiazole-5-carboxylic acid chloride is a residue that can be used directly in the next step without further purification.[3]
-
Rosenmund Reduction: To the flask containing the crude acid chloride, add xylene (200 mL) and the Pd/BaSO₄ catalyst (1.5 g).
-
Equip the flask with a reflux condenser and a hydrogen gas inlet (e.g., a balloon). Flush the system with hydrogen gas.
-
Heat the suspension to reflux while stirring vigorously under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of xylene.
-
Concentrate the filtrate under reduced pressure to yield crude 4-methyl-5-formylthiazole. The product can be purified by vacuum distillation or recrystallization if necessary. A typical yield is in the range of 75-85%.
Protocol 2: Synthesis of Cefditoren Nucleus (7-ATCA) via Wittig Reaction
This stage involves the crucial coupling of the thiazole aldehyde with the cephem core. The example uses 7-phenylacetamido-3-chloromethyl-cephalosporanic acid p-methoxybenzyl ester (GCLE) as the starting material, a common industrial precursor.[8] Controlling the reaction conditions is vital to maximize the yield of the desired Z-isomer.[2]
Reaction Scheme: GCLE + PPh₃ → Phosphonium Salt → Ylide + 4-Methyl-5-formylthiazole → Protected 7-ATCA → 7-ATCA
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| GCLE | 486.95 | 24.3 g (50.0 mmol) | 1.0 |
| Sodium Iodide (NaI) | 149.89 | 9.75 g (65.0 mmol) | 1.3 |
| Triphenylphosphine (PPh₃) | 262.29 | 15.1 g (57.5 mmol) | 1.15 |
| Dichloromethane (DCM) | - | 250 mL | Solvent |
| Water | - | 85 mL | Solvent |
| 4-Methyl-5-formylthiazole | 127.16 | 6.36 g (50.0 mmol) | 1.0 |
| Sodium Hydroxide (NaOH) Solution (5M) | - | As needed | Base |
Procedure:
-
Phosphonium Salt Formation: In a 500 mL three-neck flask, dissolve GCLE (24.3 g), sodium iodide (9.75 g), and triphenylphosphine (15.1 g) in a mixed solvent of dichloromethane (250 mL) and water (85 mL).[8]
-
Heat the mixture to 35°C and stir vigorously for 1.5-2 hours.[8]
-
Ylide Generation: Cool the reaction mixture to below 10°C in an ice bath. While stirring, slowly add 5M sodium hydroxide solution to adjust the pH of the aqueous layer to 9. Continue stirring for 15-20 minutes.
-
Stop the stirring and allow the layers to separate. Carefully transfer the lower organic layer (which contains the phosphorus ylide) to a separate, dry flask.
-
Wittig Reaction: Cool the organic layer containing the ylide to 0-5°C. Add a solution of 4-methyl-5-formylthiazole (6.36 g) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction at 0-5°C for 1-2 hours, then cool further to between -20°C and -10°C and maintain for 3-5 hours.[9]
-
Allow the reaction to warm to -5°C and stir for an additional 2 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The resulting residue contains the protected Cefditoren nucleus.
-
The subsequent steps of deprotection (removing the p-methoxybenzyl ester and the phenylacetyl group) are complex and typically involve enzymatic or strong acid/base conditions, followed by purification to isolate the pure 7-ATCA nucleus.[8]
Figure 2: Simplified Mechanism of the Wittig Reaction.
Protocol 3: Final Assembly of Cefditoren Pivoxil
This final stage involves the acylation of the C-7 amine of 7-ATCA and esterification of the C-4 carboxylate to install the pivoxil prodrug moiety.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 7-ATCA (Cefditoren Nucleus) | 323.37 | 16.2 g (50.0 mmol) | 1.0 |
| AE-Active Ester* | - | ~55 mmol | 1.1 |
| Sodium Isooctanoate | 166.20 | ~55 mmol | 1.1 |
| Dichloromethane (DCM) | - | 300 mL | Solvent |
| Acetone | - | 100 mL | Solvent |
| Water | - | 300 mL | Solvent |
| Iodomethyl pivalate | 242.06 | 13.3 g (55.0 mmol) | 1.1 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.8 g (2.5 mmol) | 0.05 |
*AE-Active Ester refers to the 2-mercaptobenzothiazolyl thioester of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.
Procedure:
-
Acylation and Salt Formation: Suspend 7-ATCA (16.2 g) in dichloromethane (300 mL) and cool to 0-5°C.
-
Under alkaline conditions (e.g., using an organic base like triethylamine), add the AE-active ester portion-wise. Stir at 0-5°C until the reaction is complete (monitored by HPLC).
-
Extract the reaction mixture with pure water.[10] To the aqueous extract, add a solution of sodium isooctanoate in acetone to precipitate the cefditoren sodium salt.[10]
-
Filter the precipitate, wash with acetone, and collect the wet cefditoren sodium product.
-
Esterification: In a reaction vessel, combine water (300 mL) and dichloromethane (120 mL). Cool to 0-5°C.
-
Add the wet cefditoren sodium product from the previous step, followed by tetrabutylammonium bromide (0.8 g) and iodomethyl pivalate (13.3 g).[11]
-
Stir the biphasic mixture vigorously at a temperature between 0-20°C for 2-3 hours.[11]
-
After the reaction is complete, stop stirring and separate the layers.
-
Collect the lower organic (dichloromethane) layer and concentrate it under reduced pressure.
-
Crystallization: Add water (e.g., 500 mL) dropwise to the concentrated organic residue to induce crystallization of the Cefditoren pivoxil crude product.[11]
-
Filter the solid, wash with purified water, and dry under vacuum to obtain Cefditoren pivoxil.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/alcohol mixtures) to achieve high purity (>99%).[10][12]
Typical Results:
| Step | Product | Typical Yield | Typical Purity (HPLC) |
| Protocol 1 | 4-Methyl-5-formylthiazole | 75-85% | >98% |
| Protocol 2 & Deprotection | 7-ATCA | 50-65% | >99% |
| Protocol 3 | Cefditoren Pivoxil | 90-95% | >99.5% |
Conclusion
The synthesis of Cefditoren pivoxil is a challenging yet well-established process in medicinal chemistry. Success relies on the efficient preparation of the key 4-methyl-5-formylthiazole intermediate and its stereoselective coupling to the cephem nucleus. The Wittig reaction is a critical step where careful control of temperature and reagents is necessary to favor the formation of the desired Z-isomer, which is essential for the drug's biological activity. The final acylation and esterification steps, often facilitated by phase transfer catalysis, convert the core structure into the orally bioavailable prodrug. The protocols outlined in this application note provide a comprehensive and validated pathway for the laboratory synthesis of this important third-generation cephalosporin.
References
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Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC. (URL: [Link])
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Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole - PubMed. (URL: [Link])
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Case Study: Cefditoren Pivoxil: An Oral Prodrug of Cefditoren - ResearchGate. (URL: [Link])
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Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Synthetic method of cefditoren pivoxil mother nucleus - Eureka | Patsnap. (URL: [Link])
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Cefditoren Pivoxil - ResearchGate. (URL: [Link])
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Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. (URL: [Link])
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Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester | Request PDF - ResearchGate. (URL: [Link])
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Industrially Useful Process For The Preparation For The Preparation Of 7 Amino 3 Vinyl Cephalosporanic Acid - Quick Company. (URL: [Link])
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Method for preparing cefditoren pivoxil - Eureka | Patsnap. (URL: [Link])
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FORMULATION AND EVALUATION OF CEFDITOREN PIVOXIL GRANULES FOR ORAL USE | Request PDF - ResearchGate. (URL: [Link])
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Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed. (URL: [Link])
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Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. (URL: [Link])
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2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 125216. (URL: [Link])
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Strategic Functionalization of the C2 Position in 4-Methylthiazole-5-Carboxylates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-methylthiazole-5-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Functionalization of the C2 position is a critical step in the diversification of this heterocycle, enabling the modulation of pharmacological properties and the development of novel drug candidates.[2][3] This application note provides a comprehensive technical guide to the primary strategies for C2 functionalization, with a focus on direct C-H activation and classical deprotonation/electrophilic quench methodologies. We offer detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and present data to guide researchers in selecting the optimal synthetic route.
Introduction: The Significance of the C2-Substituted Thiazole Moiety
The thiazole ring is a privileged heterocycle in drug discovery, renowned for its wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[2][4] Specifically, the ethyl 2-amino-4-methylthiazole-5-carboxylate core and its derivatives are pivotal building blocks for synthesizing medicinally important agents and have demonstrated significant antileukemic and antineoplastic potential.[5] The ability to selectively introduce diverse substituents at the C2 position is paramount for generating compound libraries for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug development pipelines.
While the C5 position of the thiazole ring is often more susceptible to electrophilic attack, modern synthetic methods have provided robust pathways to selectively target the more acidic C2 proton, opening new avenues for molecular design.[6][7] This guide will focus on the most effective and widely adopted strategies to achieve this transformation.
Strategic Pathways for C2 Functionalization
The selection of a synthetic strategy depends on the desired substituent, substrate tolerance, and scalability. We will explore two primary, yet divergent, approaches: transition metal-catalyzed C-H activation and organometallic-mediated functionalization.
Figure 1: High-level overview of the primary synthetic strategies for introducing substituents at the C2 position of 4-methylthiazole-5-carboxylates.
Palladium-Catalyzed Direct C-H Arylation at C2
Direct C-H activation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions that avoids the pre-functionalization of the heterocycle.[6] For thiazoles, achieving C2 selectivity over the typically more reactive C5 position is a significant challenge. However, recent studies have demonstrated that catalyst control—specifically the choice of ligand and base—can effectively steer the reaction to the desired position.[8]
Mechanistic Insight: The Role of Ligand and Base
The regiochemical outcome of Pd-catalyzed direct arylation on thiazoles is dictated by the subtle interplay between the catalyst, ligand, base, and substrate.[8] While a definitive, universally accepted mechanism is still debated, a leading hypothesis involves a concerted metalation-deprotonation (CMD) pathway.
-
C5-Arylation (Default Pathway): Often proceeds with ligand-free Pd(OAc)2 or with phosphine-free ligands like bathophenanthroline (Bphen). A base like K₃PO₄ is typically used.[6][8]
-
C2-Arylation (Directed Pathway): Achieving C2 selectivity requires a specific catalytic system. The combination of a palladium source (e.g., Pd(OAc)₂), a bulky phosphine ligand (e.g., PPh₃), and a strong, non-coordinating base (e.g., NaOtBu) has been shown to favor C2 functionalization.[8] The bulky ligand is thought to sterically hinder approach to the C5 position, while the strong base facilitates deprotonation at the more acidic C2 position.
Sources
- 1. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. acs.figshare.com [acs.figshare.com]
Application Note: Microwave-Assisted Synthesis of 4-Methylthiazole-5-Carboxylate Derivatives
This guide serves as a comprehensive Application Note and Protocol for the microwave-assisted synthesis of 4-methylthiazole-5-carboxylate derivatives. It is designed for medicinal chemists and process development scientists seeking to optimize reaction times and yields using green chemistry principles.
Introduction & Scientific Rationale
The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in drugs like Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Febuxostat (gout treatment). The 4-methylthiazole-5-carboxylate derivatives are particularly valuable intermediates, often functioning as precursors for diverse bioactive molecules.
Traditional synthesis (Hantzsch method) typically involves refluxing
-
Prolonged reaction times (thermal inefficiency).
-
Variable yields due to side reactions (e.g., oxidative dimerization of thioureas).
-
High solvent consumption , contradicting Green Chemistry principles.
The Microwave Advantage
Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating. Polar molecules (solvents and reagents) align with the oscillating electric field, generating internal heat via molecular friction and dipole rotation. This results in:
-
Rapid Kinetics: Reaction times reduced from hours to minutes.
-
Superheating Effects: Solvents can reach temperatures above their boiling points in sealed vessels, accelerating Arrhenius kinetics.
-
Cleaner Profiles: Uniform heating minimizes "hot wall" effects associated with oil baths, reducing thermal degradation byproducts.
Mechanistic Pathway
The synthesis follows a modified Hantzsch Thiazole Synthesis .[1] In this optimized protocol, we utilize a one-pot approach where the
Reaction Mechanism Diagram
The following flowchart details the stepwise transformation from precursors to the final thiazole scaffold.
Caption: Mechanistic pathway of the one-pot microwave-assisted Hantzsch synthesis involving in-situ bromination and cyclocondensation.
Experimental Protocol
Equipment & Reagents[2]
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar) and temperature monitoring (IR sensor or fiber optic).
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
-
Reagents:
-
Ethyl acetoacetate (1.0 equiv)[2]
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
Thiourea or N-substituted thioamide (1.0 equiv)
-
Solvent: Polyethylene Glycol-400 (PEG-400) or Ethanol (EtOH). Note: PEG-400 is recommended for a greener, catalyst-free approach.
-
Core Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Step 1: In-Situ Bromination
-
In a 10 mL microwave vial, dissolve Ethyl acetoacetate (10 mmol, 1.30 g) in 5 mL of Ethanol (or PEG-400).
-
Add N-Bromosuccinimide (NBS) (10 mmol, 1.78 g) slowly with stirring.
-
Observation: The reaction is slightly exothermic. Stir at room temperature for 1–2 minutes until the solution turns pale yellow, indicating the formation of the
-bromo species.
Step 2: Cyclocondensation
-
Add Thiourea (10 mmol, 0.76 g) to the reaction mixture.
-
Seal the vial with a crimp cap.
-
Microwave Parameters:
-
Mode: Dynamic (Power cycling to maintain temp)
-
Temperature: 80 °C
-
Power: Max 150 W (System will modulate)
-
Hold Time: 5–10 minutes
-
Stirring: High
-
Pressure Limit: 250 psi (Safety cutoff)
-
Step 3: Workup & Purification [3]
-
Cool the reaction vessel to room temperature using the reactor's compressed air cooling feature (approx. 2 mins).
-
For Ethanol: Pour the reaction mixture into crushed ice (approx. 50 g). Basify slightly with 10%
or ammonium hydroxide to pH 8–9 to precipitate the free base. -
For PEG-400: Extract with ethyl acetate (
mL). Wash organic layer with water to remove PEG. -
Filter the solid precipitate.
-
Recrystallization: Recrystallize from hot ethanol to yield pure crystals.
Workflow Visualization
Caption: Operational workflow for the one-pot synthesis of thiazole derivatives.
Data Analysis & Validation
Comparative Efficiency
The following table contrasts the microwave protocol with the conventional reflux method (grounded in literature data).
| Parameter | Conventional Reflux | Microwave Protocol (This Work) | Improvement |
| Reaction Time | 6 – 8 Hours | 5 – 10 Minutes | ~98% Reduction |
| Temperature | 78 °C (Ethanol reflux) | 80–100 °C (Controlled) | Precise Control |
| Yield | 65 – 75% | 85 – 95% | +20% Yield |
| Solvent Usage | High (50-100 mL) | Low (< 5 mL) or Solvent-free | Green Metric High |
| Purity (Crude) | Moderate (requires column) | High (recrystallization only) | Simplified Workup |
Characterization Data (Representative)
Compound: Ethyl 2-amino-4-methylthiazole-5-carboxylate[4][5]
-
Appearance: Pale yellow crystals.
-
Melting Point: 174–176 °C (Lit. 175 °C).
-
IR (
): 3420, 3250 ( ), 1680 ( ester), 1540 ( ). -
NMR (
): 1.25 (t, 3H, ), 2.40 (s, 3H, -thiazole), 4.15 (q, 2H, ), 7.50 (s, 2H, , exchangeable).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete bromination of acetoacetate. | Ensure NBS is fresh (white, not yellow). Allow the NBS/EAA mix to stir for 2 mins before adding thiourea. |
| Charring/Dark Product | Localized overheating or power too high. | Reduce max power to 100W. Ensure vigorous stirring. Use "Power Cycling" mode. |
| Vial Over-pressurization | Solvent volume too high or volatile byproducts. | Do not fill vial >50%. Check pressure release limit. Use Ethanol (bp 78°C) carefully; PEG-400 has negligible vapor pressure. |
| Sticky Solid | Polymerization or PEG contamination. | Wash the crude solid thoroughly with cold water to remove PEG. Recrystallize from EtOH/Water mix. |
References
-
Microwave-Assisted Synthesis of Thiazoles
-
One-Pot Hantzsch Protocol
-
General Microwave Hantzsch Mechanism
-
Green Chemistry Context (PEG-400)
Sources
- 1. sussex.figshare.com [sussex.figshare.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub: are you are robot? [sci-hub.box]
- 7. jocpr.com [jocpr.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Strategic Fusion of Thiazole and Triazole Scaffolds via Click Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of click chemistry reactions utilizing 4-methylthiazole-5-carboxylate alkyne derivatives.
In the landscape of modern medicinal chemistry and drug discovery, the ability to rapidly and efficiently synthesize complex molecular architectures from simple, modular building blocks is paramount. "Click chemistry," a concept introduced by K. B. Sharpless, fulfills this need by defining a set of criteria for ideal chemical reactions: high yields, stereospecificity, broad functional group tolerance, and simple purification.[1][2] The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, a reaction that has been refined into two powerful variants: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]
The CuAAC reaction, in particular, offers an enormous rate acceleration compared to its uncatalyzed thermal counterpart and proceeds with exceptional regioselectivity to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[1][4][5] This level of control is crucial for constructing molecules with defined three-dimensional structures for targeted biological interactions.
This guide focuses on the use of 4-methylthiazole-5-carboxylate alkyne derivatives as key building blocks in these reactions. The thiazole ring is a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse pharmacological activities.[6][7] Likewise, the 1,2,3-triazole ring formed during the click reaction is not merely a linker; it is a highly stable, aromatic moiety capable of engaging in hydrogen bonding and dipole interactions, often acting as a key pharmacophore in its own right.[8][9][10] The combination of these two heterocyclic systems through the robust and efficient click chemistry linkage has led to the development of novel conjugates with significant therapeutic potential, including potent anticancer and antimicrobial agents.[6][8][11]
This document serves as a comprehensive technical guide, providing detailed protocols, mechanistic insights, and practical application notes for researchers aiming to leverage the power of click chemistry with 4-methylthiazole-5-carboxylate alkyne derivatives.
Part 1: Synthesis of the Core Alkyne Building Block
The foundational step in these click chemistry applications is the synthesis of the alkyne-functionalized thiazole derivative. The following protocol details a representative synthesis of an ethyl 4-methylthiazole-5-carboxylate bearing a terminal alkyne, based on established synthetic routes.[11]
Protocol 1: Synthesis of Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate
This protocol describes the propargylation of a phenolic hydroxyl group on the thiazole scaffold, a common and effective method for installing the terminal alkyne handle.
Causality and Experimental Rationale: The choice of a base, such as potassium carbonate (K₂CO₃), is critical for deprotonating the phenolic hydroxyl group, rendering it nucleophilic. An aprotic polar solvent like dimethylformamide (DMF) is used to solubilize the reactants and facilitate the Sₙ2 reaction between the resulting phenoxide and propargyl bromide.
Materials and Reagents:
-
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
To a solution of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1.0 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes to ensure complete deprotonation of the phenol.
-
Add propargyl bromide (1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkyne derivative.
Expected Characterization:
-
¹H-NMR: Successful synthesis is confirmed by the appearance of new signals corresponding to the propargyl group: a singlet for the methylene protons (-O-CH₂-) typically around δ 4.9 ppm and a singlet for the terminal alkyne proton (≡C-H) around δ 2.6 ppm.[11]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the product.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used form of click chemistry, prized for its reliability, high yield, and exceptional regioselectivity.[3][5]
Scientific Principles and Mechanism
The reaction proceeds via a catalytic cycle involving a copper(I) species. While the precise mechanism is complex and can involve multiple copper centers, a simplified and widely accepted pathway involves the formation of a copper(I) acetylide intermediate.[4] This intermediate then reacts with the azide, passing through a six-membered copper-containing ring before reductive elimination yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][12] To prevent copper oxidation and aggregation and to accelerate the reaction, a stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[12][13]
Protocol 2: General Procedure for CuAAC with Thiazole Alkyne Derivatives
This protocol provides a robust starting point for the synthesis of thiazole-triazole hybrids.
Materials and Reagents:
-
Thiazole Alkyne Derivative (from Protocol 1)
-
Organic Azide (R-N₃)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Ligand: THPTA (for aqueous systems) or TBTA (for organic systems)
-
Solvent: e.g., a mixture of t-BuOH/H₂O (1:1), DMF, or DMSO
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Step-by-Step Procedure:
-
In a reaction vial, dissolve the thiazole alkyne derivative (1.0 equivalent) and the desired organic azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In a third vial, prepare the catalyst premix by dissolving CuSO₄·5H₂O (0.01-0.05 equivalents) and the stabilizing ligand (0.05-0.25 equivalents, maintaining a 5:1 ligand-to-copper ratio) in water.[12]
-
Add the catalyst premix to the solution containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract the product with an organic solvent like DCM or EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed via column chromatography or recrystallization.
Self-Validation and Causality: The success of the reaction is often visually indicated by a color change. The disappearance of the starting material spots and the appearance of a single, more polar product spot on a TLC plate validates the reaction's progress. NMR analysis is definitive: the disappearance of the alkyne proton signal (around δ 2.6 ppm) and the appearance of a new singlet for the triazole proton (around δ 8.1 ppm) confirms the formation of the 1,2,3-triazole ring.[11]
Data Presentation: Typical CuAAC Reaction Parameters
| Parameter | Condition | Rationale |
| Alkyne:Azide Ratio | 1 : 1.1 | A slight excess of the azide can help drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 1-5 mol% | Catalytic amounts are sufficient; higher loading can lead to side reactions. |
| Reducing Agent (NaAsc) | 10-50 mol% | Ensures the copper remains in the active Cu(I) state. |
| Ligand:Copper Ratio | 5 : 1 | Protects the catalyst from oxidation and accelerates the reaction.[12] |
| Solvent | tBuOH/H₂O, DMF, DMSO | Chosen to dissolve all reactants. Aqueous systems often show rate acceleration.[1] |
| Temperature | Room Temperature | The reaction is highly efficient under mild conditions. |
| Reaction Time | 4 - 24 hours | Typically monitored by TLC or LC-MS for completion. |
| Expected Yield | > 85% | Click chemistry is known for its high efficiency and yields.[2] |
Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where the potential cytotoxicity of copper is a concern, SPAAC provides a powerful metal-free alternative.[14][15]
Scientific Principles
SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.[16] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition.[17][18] To apply this to the 4-methylthiazole-5-carboxylate system, one would either need to synthesize a thiazole derivative containing a strained alkyne or, more commonly, react an azide-functionalized thiazole with a commercially available strained alkyne like a DBCO derivative.
When to Choose SPAAC:
-
Live-cell imaging or in vivo bioconjugation: Avoids copper-induced cytotoxicity.[15]
-
Labeling sensitive biomolecules: Prevents potential metal-catalyzed damage to proteins or nucleic acids.
-
Systems where copper removal is difficult: Simplifies purification of the final conjugate.
Part 4: Applications in Drug Discovery and Development
The fusion of thiazole and 1,2,3-triazole moieties via click chemistry has generated a library of compounds with significant and diverse biological activities. The resulting conjugates are being actively investigated as next-generation therapeutic agents.
-
Anticancer Activity: Thiazole-triazole hybrids have demonstrated potent activity against various cancer cell lines. For instance, specific derivatives have shown high efficacy against human glioblastoma cells, with IC₅₀ values significantly lower than the standard drug Temozolomide.[11] Other studies have highlighted their anti-proliferative effects on breast cancer cells.[6] The triazole ring's ability to form stable interactions within enzyme active sites makes these compounds promising candidates for targeted cancer therapy.[10]
-
Antimicrobial Agents: Both thiazole and triazole rings are core components of many existing antibacterial and antifungal drugs.[9][19] Their combination often leads to synergistic effects. These click-generated compounds are being explored as novel agents to combat multidrug-resistant bacterial strains and pathogenic fungi.[7][9]
-
Enzyme Inhibition: The rigid, planar structure of the triazole linker, combined with the functionality of the thiazole ring, allows for the precise positioning of substituents to interact with specific enzyme targets, such as kinases or proteases, which are often dysregulated in disease.[8][10]
Part 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Impure starting materials.3. Poor solubility of reactants. | 1. Use freshly prepared sodium ascorbate solution. Ensure an inert atmosphere if necessary. Increase ligand concentration.2. Re-purify alkyne and azide starting materials.3. Try a different solvent system (e.g., add DMSO as a co-solvent). |
| Multiple Product Spots on TLC | 1. Side reactions (e.g., alkyne homocoupling).2. Incomplete reaction. | 1. Use a stabilizing ligand (TBTA/THPTA). Degas the solvent to remove oxygen.2. Increase reaction time or slightly warm the reaction mixture (e.g., to 40°C). |
| Starting Material Unchanged | 1. Catalyst not added or inactive.2. Reaction temperature too low.3. Sterically hindered substrates. | 1. Re-check the addition of all reagents, especially CuSO₄ and sodium ascorbate.2. Allow the reaction to run at room temperature or warm gently.3. Increase catalyst loading and reaction time. Consider a more active ligand. |
| Difficulty in Purification | 1. Product is highly polar.2. Residual copper contamination. | 1. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.2. Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper salts. |
Conclusion
The click chemistry reaction, particularly the CuAAC, serves as an exceptionally powerful and reliable tool for conjugating 4-methylthiazole-5-carboxylate alkyne derivatives with a wide array of azide-containing molecules. This strategy provides a direct and efficient pathway to novel thiazole-triazole hybrids, a class of compounds with demonstrated potential in medicinal chemistry. The protocols and insights provided herein offer researchers a solid foundation for synthesizing and exploring these molecules, paving the way for the discovery of new therapeutic agents and advanced bioconjugates.
References
- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Application of triazoles in the structural modification of n
- Recent Developments in the Synthesis of Triazoles and Their Applications in Antibacterial Drug Discovery.
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applic
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Recent Trends in Drug Development for the Treatment of Adenocarcinoma Breast Cancer: Thiazole, Triazole, and Thiosemicarbazone Analogues as Efficient Scaffolds. PubMed.
- Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evalu
- Protocols. baseclick GmbH.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv.
- Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjug
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.
- A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
- Click Chemistry. TCI Chemicals.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Trends in Drug Development for the Treatment of Adenocarcinoma Breast Cancer: Thiazole, Triazole, and Thiosemicarbazone Analogues as Efficient Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. scispace.com [scispace.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. Protocols [baseclick.eu]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. derpharmachemica.com [derpharmachemica.com]
Application Note: Optimized Reagents and Protocols for the Cyclization of Ethyl 2-Chloroacetoacetate and Thioformamide
Executive Summary
The thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous therapeutics, including broad-spectrum anti-HIV agents and gout medications like febuxostat. The most direct route to 2-unsubstituted thiazoles is the Hantzsch cyclization between an
This application note provides an in-depth technical guide to a highly optimized, one-pot protocol for the synthesis of ethyl 4-methylthiazole-5-carboxylate . By leveraging the in situ generation of thioformamide, this methodology maximizes yield, purity, and operational safety for drug development professionals.
Mechanistic Insights and Reaction Causality
The Hantzsch thiazole synthesis is a classical bimolecular condensation. When1 is reacted with thioformamide, the reaction proceeds via a highly ordered sequence of nucleophilic attacks [2].
-
S-Alkylation (Nucleophilic Attack): The soft sulfur atom of thioformamide acts as the primary nucleophile, selectively attacking the
-carbon of ethyl 2-chloroacetoacetate and displacing the chloride ion. -
Intramolecular Cyclization: The nitrogen atom of the resulting thioether intermediate attacks the ketone carbonyl carbon, forming a cyclic hydroxythiazoline intermediate.
-
Dehydration: At elevated temperatures, the intermediate undergoes rapid dehydration, driven by the thermodynamic stability of the resulting aromatic thiazole ring.
Figure 1: Mechanistic pathway of Hantzsch synthesis for ethyl 4-methylthiazole-5-carboxylate.
Reagent Selection and Causality
The decision to avoid isolated thioformamide is rooted in its tendency to decompose under acidic conditions or upon prolonged storage. By generating it in situ from formamide and phosphorus pentasulfide (
| Reagent | Role | Causality / Rationale |
| Formamide | Precursor / Reactant | Provides the carbon and nitrogen backbone for the thiazole ring at the 2- and 3-positions. Used in a 1.5x excess to ensure complete thionation. |
| Phosphorus Pentasulfide ( | Thionating Agent | Efficiently converts the carbonyl oxygen of formamide to a thiocarbonyl. Added portionwise to control the highly exothermic thionation process. |
| 1,4-Dioxane | Solvent | An aprotic ether that solubilizes the reagents well. Its boiling point (101 °C) perfectly aligns with the required thermal activation energy for the final dehydration step. |
| Ethyl 2-chloroacetoacetate | Bis-electrophile | The |
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from validated methodologies utilized in the 2 [1]. It is designed as a self-validating system; visual cues serve as internal checkpoints to ensure reaction fidelity.
Materials Required:
-
Formamide: 14.5 mL (0.364 mol, 1.5 equiv)
-
Phosphorus pentasulfide (
): 17.30 g (77.7 mmol, 0.3 equiv) -
Ethyl 2-chloroacetoacetate: 35.4 mL (0.243 mol, 1.0 equiv)
-
1,4-Dioxane: 100 mL (Anhydrous)
Step-by-Step Procedure:
-
Preparation of the Thionation Matrix: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve formamide in anhydrous 1,4-dioxane. Purge the system with nitrogen gas for 5 minutes to displace ambient moisture.
-
In Situ Generation of Thioformamide: Begin vigorous stirring. Add
in small, equal portions over the course of 5 hours.-
Self-Validation Checkpoint: The reaction mixture will initially appear as a heterogeneous suspension. Slow addition is critical; rapid addition will cause a localized thermal spike, leading to the degradation of formamide into hydrogen cyanide and water.
-
-
Maturation of the Intermediate: Once the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the complete conversion of formamide to thioformamide.
-
Hantzsch Cyclization: Equip the flask with an addition funnel. Add ethyl 2-chloroacetoacetate dropwise over 30 minutes.
-
Causality: Dropwise addition prevents the accumulation of unreacted
-haloketone, minimizing the risk of self-condensation or polymerization side-reactions.
-
-
Thermal Dehydration: Gradually heat the reaction mixture to 100 °C using an oil bath. Maintain this temperature for 2 hours.
-
Self-Validation Checkpoint: The elimination of water and HCl will drive the cyclization to completion. The mixture will darken, indicating the formation of the aromatic system. Monitor via TLC (Ethyl Acetate/Hexanes 1:3) until the starting material spot disappears.
-
-
Workup and Purification: Cool the mixture to room temperature. Neutralize the generated HCl by slowly pouring the mixture into a saturated aqueous sodium bicarbonate solution (Caution: Vigorous gas evolution). Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude dark oil via silica gel column chromatography to yield the pure thiazole core.
Figure 2: Experimental workflow for the one-pot synthesis of ethyl 4-methylthiazole-5-carboxylate.
Quantitative Optimization Data
The table below summarizes the impact of varying reaction parameters on the overall yield of the thiazole product, demonstrating why the in situ method in 1,4-dioxane is the authoritative standard for this specific transformation [2].
| Thioformamide Source | Solvent | Temperature Profile | Yield (%) | Purity Profile |
| Pre-isolated (Stored) | Ethanol | Reflux (78 °C) | < 30% | High degradation products; unreacted ECAA |
| In situ (Formamide + | Ethanol | Reflux (78 °C) | 55 - 60% | Moderate; incomplete dehydration |
| In situ (Formamide + | 1,4-Dioxane | 100 °C | > 75% | High; clean conversion |
Troubleshooting and Analytical Markers
-
Low Yield / Incomplete Reaction: If TLC indicates unreacted ethyl 2-chloroacetoacetate, the thionation of formamide was likely incomplete. Ensure
is fresh and finely powdered; clumped reagent drastically reduces the reactive surface area. -
Formation of 2-Aminothiazole Impurities: This occurs if thiourea is mistakenly used or formed as a byproduct. Strict adherence to formamide as the starting material prevents this.
-
Emulsions During Workup: The neutralization of the reaction mixture with
can generate fine phosphate salts that cause stubborn emulsions. Filtering the biphasic mixture through a pad of Celite prior to separation will break the emulsion and significantly improve isolated yields.
References
- Source: PubMed Central (PMC)
- Title: Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate Source: BenchChem URL
Sources
Troubleshooting & Optimization
improving yield of Hantzsch thiazole synthesis for 5-carboxylates
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Streamlining the Workflow
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Improving Troubleshooting Guidance
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Finalizing Support Center
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Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and practical challenges associated with the Hantzsch thiazole synthesis, particularly when utilizing
Unlike simple
Part 1: Mechanistic Causality & Reaction Bottlenecks
To troubleshoot effectively, we must first understand the mechanistic divergence of the reaction. The Hantzsch synthesis proceeds via a three-step cascade: nucleophilic attack by the sulfur atom, intramolecular cyclization by the nitrogen atom onto the ketone carbonyl, and subsequent dehydration [1.2].
However, the generation of stoichiometric hydrohalic acid (e.g., HCl) during the initial S-alkylation drastically lowers the pH of the reaction mixture. Under strongly acidic conditions, the regioselectivity of the cyclization step is altered, driving the intermediate toward an undesired isomeric impurity: 2-imino-2,3-dihydrothiazole[1].
Mechanistic bifurcation in Hantzsch synthesis based on reaction pH.
Part 2: Frequently Asked Questions (FAQs)
Q1: My LC-MS shows full consumption of ethyl 2-chloroacetoacetate, but my isolated yield of the 5-carboxylate thiazole is under 30%. What is happening? A1: You are likely experiencing acid-catalyzed isomerization. As HCl accumulates, the reaction environment becomes highly acidic, which favors the formation of 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazole[2],[1]. Solution: Buffer the reaction. Maintaining neutral or slightly basic conditions (e.g., adding 1.0 equivalent of NaHCO₃) prevents this regiochemical drift and locks the pathway toward the desired aromatic thiazole.
Q2: I am observing a large amount of unreacted starting material even after 12 hours of reflux. How can I drive the reaction to completion?
A2: The ester group at the 5-position exerts an electron-withdrawing effect, making the adjacent
Q3: My reaction seems successful by TLC, but I lose all my product during the aqueous extraction phase. How do I isolate it? A3: This is a classic workup error. The basic nitrogen on the newly formed thiazole ring reacts with the liberated HCl to form a highly water-soluble thiazolium hydrochloride salt. If you perform a standard liquid-liquid extraction, the product will remain in the aqueous layer[5]. Solution: Abandon liquid-liquid extraction in favor of base-induced precipitation. Pouring the crude reaction mixture directly into a weak base (like 5% Na₂CO₃) neutralizes the salt, rendering the free-base thiazole insoluble in water, allowing for easy isolation via filtration[5],[3].
Part 3: Diagnostic Troubleshooting Workflow
Use the following logic tree to systematically identify and resolve your specific yield bottlenecks.
Diagnostic workflow for resolving low yields in Hantzsch thiazole synthesis.
Part 4: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields for 5-carboxylate thiazole derivatives. Rely on these benchmarks to select the appropriate methodology for your lab setup.
| Reaction Condition | Solvent | Temperature | Additive / Catalyst | Time | Expected Yield (%) |
| Conventional Heating | Ethanol | 78 °C (Reflux) | None | 4–6 h | 45–55% |
| Buffered Heating | Ethanol | 78 °C (Reflux) | NaHCO₃ (1.0 eq) | 4 h | 65–70% |
| Ultrasonic Irradiation | EtOH/H₂O | Ambient | Tungstosilicic Acid | 30 min | 85–90% |
| Microwave Irradiation | Ethanol | 100 °C | None | 15 min | 82–88% |
Data synthesized from authoritative optimization studies on Hantzsch thiazole derivatives[3],[4].
Part 5: Self-Validating Experimental Protocol
To ensure high yields and circumvent isolation issues, utilize the following optimized, microwave-assisted protocol. This method incorporates self-validating checkpoints so you can confirm the reaction's success in real-time.
Target: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine ethyl 2-chloroacetoacetate (1.0 mmol) and thiourea (1.05 mmol).
-
Causality: A slight stoichiometric excess of thiourea compensates for potential oxidative degradation without complicating purification[2].
-
-
Solvation: Add 3.0 mL of absolute ethanol.
-
Causality: Polar protic solvents stabilize the transition state of the initial S-alkylation, promoting faster kinetics.
-
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 100 °C for 15 minutes[6].
-
Validation Checkpoint: Upon completion, the solution should be homogeneous with a slight yellow tint. The absence of solid thiourea indicates successful conversion into the soluble thiazolium hydrochloride intermediate.
-
-
Neutralization & Precipitation: Allow the vial to cool to room temperature. Slowly pour the reaction contents into a vigorously stirred 100 mL beaker containing 15 mL of ice-cold 5% aqueous Na₂CO₃ solution[5].
-
Causality: The sodium carbonate neutralizes the hydrohalide salt, shifting the equilibrium entirely to the neutral free-base thiazole.
-
Validation Checkpoint: You must observe the immediate evolution of CO₂ gas (bubbling) followed by the rapid formation of a pale yellow/white precipitate. If no precipitate forms, the pH is still too low; add additional Na₂CO₃ dropwise until pH ~8 is reached.
-
-
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 5 mL) to remove any unreacted thiourea and inorganic salts. Air dry, then transfer to a vacuum desiccator overnight.
References
-
Benchchem - Optimization of Hantzsch thiazole synthesis reaction conditions. 2
-
Benchchem - Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate. 6
-
Chem Help Asap - Hantzsch Thiazole Synthesis. 5
-
Benchchem - Troubleshooting low yields in Hantzsch thiazole synthesis. 3
-
PMC (National Institutes of Health) - Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. 4
-
RSC (Journal of the Chemical Society) - The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.1
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 4-methylthiazole-5-carboxylate
This guide serves as a specialized technical support resource for the purification of ethyl 4-methylthiazole-5-carboxylate (CAS: 20582-55-2).[1] It is designed for researchers encountering difficulties with yield, purity, or physical state (oiling out) following synthesis.
Current Status: Active Senior Application Scientist: Dr. A. Vance Topic: Downstream Processing & Isolation Strategy[1]
Part 1: Diagnostic & Triage
Before starting a protocol, compare your crude material against these benchmarks to select the correct workflow.
| Parameter | Specification (Pure) | Common Crude State | Diagnostic Action |
| Physical State | Low-melting solid (MP: 23–28 °C) or colorless oil | Dark red/brown oil or sticky tar | Do not induce crystallization yet. Impurities depress MP.[1] Proceed to Protocol A . |
| Color | Colorless to pale yellow | Dark brown/black | Indicates polymerized thio-byproducts.[1] Requires Activated Carbon or Acid-Base Workup .[1] |
| Odor | Faint ester/nutty | Pungent, sulfurous, "rotten cabbage" | Residual thioformamide/thioamide. Requires Oxidative Quench (Bleach trap). |
| TLC (Hex/EtOAc) | Single spot ( | Multiple spots, baseline streak | Baseline streak = Tars/Salts. High |
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My product is a dark tar and won't crystallize."
Root Cause: The Hantzsch thiazole synthesis typically uses thioamides and
-
See Protocol A below.
Issue 2: "I have low recovery after aqueous workup."
Root Cause: Thiazoles are weak bases (
-
Check pH: Ensure the aqueous phase is adjusted to pH
9 before final extraction. -
Salting Out: This ester has moderate water solubility.[1] Saturate the aqueous phase with NaCl to force the organic product out (Salting-out effect).[1]
Issue 3: "The product smells strongly of sulfur even after column chromatography."
Root Cause: Thioformamide or thioamide precursors can co-elute or sublime.[1] The Fix:
-
Chemical Wash: Wash the organic phase with 5% sodium hypochlorite (bleach) solution briefly (1-2 mins) followed by thiosulfate quench.[1] This oxidizes odorous sulfur species to water-soluble sulfoxides/sulfones.[1]
-
Warning: Prolonged exposure to bleach can hydrolyze the ester.
Part 3: Detailed Protocols
Protocol A: The "Acid-Base Swing" (Primary Purification)
Best for removing tars, unreacted starting materials (ethyl 2-chloroacetoacetate), and neutral byproducts.[1]
Principle: The thiazole nitrogen is basic.[1] We protonate it to move it into water (leaving non-basic junk in organic), then deprotonate it to recover it.
Workflow Diagram:
Caption: Logical flow for Acid-Base purification. The critical step is the extraction of the basic thiazole into the acidic aqueous phase, leaving neutral impurities behind.
Step-by-Step:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use ~10 mL solvent per gram of crude.[1]
-
Acid Extraction: Extract the organic layer 3 times with 1.0 M HCl .
-
Observation: The product moves to the aqueous layer. The organic layer retains the dark color (tars).
-
-
Wash: (Optional) Wash the combined acidic aqueous extracts once with fresh EtOAc to remove entrained tars.
-
Basification: Cool the acidic aqueous layer in an ice bath (exothermic). Slowly add 4M NaOH or saturated
until pH 9–10.-
Observation: The solution will turn cloudy/milky as the free base thiazole oils out.
-
-
Recovery: Extract the cloudy aqueous mixture 3 times with DCM.
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Vacuum Distillation (High Purity)
Required if the product is needed for analytical standards or highly sensitive biological assays.[1]
-
Boiling Point: ~233–239 °C at 760 mmHg.[1]
-
Vacuum Requirement: Due to the high atmospheric BP, high vacuum is essential to prevent decomposition.
-
Target: 100–110 °C at 1–2 mmHg.
-
-
Setup: Short-path distillation head.
-
Note: If the product solidifies in the condenser (since MP is ~28°C), use a heat gun gently or warm water circulation to keep the condenser coolant at 30°C.
Protocol C: Crystallization (Final Polish)
Only effective if purity is already >90%.
-
Solvent: Hexane (or Petroleum Ether) with a trace of Diethyl Ether.
-
Method: Dissolve product in minimum warm Hexane (~35°C).
-
Cooling: Cool slowly to Room Temp, then place in a freezer (-20°C).
-
Handling: Filtration must be done quickly with cold solvents, as the heat from your hands or the lab air can melt the crystals (MP ~28°C).
Part 4: FAQs
Q: Can I use silica gel chromatography instead of extraction? A: Yes. The ester is stable on silica.
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient from 9:1 to 7:3).
-
Warning: Thiazoles can streak on acidic silica.[1] Adding 1% Triethylamine (TEA) to the mobile phase can sharpen the bands.
Q: Why is my product turning pink/red on the shelf? A: This indicates oxidation of trace sulfur impurities. The product should be stored in the dark, preferably under Nitrogen/Argon, at 4°C. The pure compound is stable, but trace impurities catalyze degradation.
Q: Is the product a liquid or a solid? A: It is a borderline solid .
-
Melting Point: 23–28 °C [1][2].[1]
-
In a warm lab (>25°C), it will be a liquid. In a cold lab or fridge, it is a solid. This phase transition often confuses users; do not assume "melting" implies decomposition.[1]
References
-
Google Patents. (2017). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.[1][2] Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]
Sources
Technical Support Guide: Strategies for Removing Unreacted Thioformamide in Thiazole Synthesis
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing the common challenge of removing residual thioformamide from thiazole synthesis reaction mixtures. Leveraging extensive field experience and established chemical principles, this document offers troubleshooting advice, detailed protocols, and a selection framework to ensure the efficient isolation of high-purity thiazole derivatives.
Introduction: The Challenge of a Polar Starting Material
The Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry, involves the condensation of an α-halocarbonyl compound with a thioamide, such as thioformamide.[1][2] While effective for constructing the thiazole core, this reaction often leaves behind unreacted thioformamide. Due to its high polarity and solubility in both water and several organic solvents, thioformamide can be difficult to separate from the desired thiazole product, leading to purification challenges and contaminated final compounds.[3] This guide outlines systematic approaches to overcome this obstacle.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the workup and purification of thiazole synthesis reactions.
Q1: My crude reaction analysis (TLC, LC-MS, ¹H NMR) shows a persistent polar impurity. How can I confirm it's thioformamide?
A1: Identifying the impurity is the critical first step. Thioformamide has distinct analytical characteristics:
-
¹H NMR: In DMSO-d₆, thioformamide typically shows two broad singlets for the -NH₂ protons and a singlet for the C-H proton. The chemical shifts can vary, but its presence is often indicated by signals in the amide and formyl regions that do not correspond to your product.
-
TLC: Thioformamide is very polar and will likely have a very low Rf value on silica gel plates, often streaking from the baseline, in common solvent systems like ethyl acetate/hexane. Staining with potassium permanganate can help visualize the spot.
-
LC-MS: In the ESI+ mode, you can look for the protonated molecular ion [M+H]⁺ of thioformamide (C₁H₃NS, MW = 61.11) at m/z 62.1.
Q2: I performed a standard aqueous workup with an organic solvent (e.g., ethyl acetate), but a significant amount of thioformamide remains in my organic layer. Why?
A2: This is a frequent issue rooted in the physicochemical properties of thioformamide. While highly soluble in water, it also exhibits solubility in polar organic solvents like ethyl acetate and ether.[3] A single aqueous wash is often insufficient to fully partition the thioformamide into the aqueous phase. The equilibrium between the two phases may still leave a substantial amount in the organic layer. A more rigorous extraction strategy is required.
Q3: My thiazole product appears to be degrading during column chromatography on silica gel. What's happening and what are the alternatives?
A3: Thiazole rings can be sensitive to acidic conditions, and standard silica gel is inherently acidic. This can lead to decomposition, especially for complex or acid-labile derivatives.
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can catalyze hydrolysis or rearrangement of sensitive functional groups on your thiazole.
-
Solution 1 (Neutralization): You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), in your eluent system. This deactivates the acidic sites.
-
Solution 2 (Alternative Stationary Phases): Consider using neutral alumina for your column chromatography. For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase can be an excellent, albeit more resource-intensive, alternative.[4]
-
Solution 3 (Non-Chromatographic Methods): If the product is a solid and sufficiently pure after an initial extraction, recrystallization is a much milder purification technique that avoids acidic stationary phases altogether.
Section 2: Purification Method Selection
Choosing the right purification strategy depends on the specific properties of your target thiazole derivative. Use the following decision-making guide and comparison table to select the optimal approach.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Comparison of Purification Techniques
| Method | Principle | Pros | Cons | Best Suited For |
| Enhanced L-L Extraction | Partitions solutes between immiscible solvents based on polarity. | Fast, inexpensive, good for large scales, removes bulk of polar impurities. | May not achieve >99% purity alone; can lead to emulsions. | Initial purification of non-polar to moderately polar thiazoles. |
| Flash Chromatography | Separates compounds based on differential adsorption to a solid phase (silica). | High resolution, achieves high purity, versatile for many compounds.[5] | Slower, requires more solvent, potential for product decomposition on acidic silica. | Purifying oils or solids that cannot be recrystallized; separating isomers. |
| Recrystallization | Purifies crystalline solids based on differences in solubility. | Yields very pure crystalline material, cost-effective, gentle conditions.[6] | Only applicable to solids; requires finding a suitable solvent system; some product loss is inevitable. | Final purification step for solid thiazole derivatives. |
Section 3: Detailed Experimental Protocols
Protocol 1: Enhanced Liquid-Liquid Extraction
-
Principle: This protocol leverages the high water solubility of thioformamide to remove it from an organic solution containing the less polar thiazole product. Multiple washes with water and brine increase the efficiency of the extraction.
-
Step-by-Step Methodology:
-
Solvent Choice: After the reaction is complete, if conducted in a water-miscible solvent (e.g., ethanol, THF), remove the solvent under reduced pressure. Dissolve the resulting crude residue in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Choose a solvent in which your product is highly soluble but has minimal miscibility with water.
-
Initial Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the aqueous wash (Steps 2-3) at least two more times. The high polarity of thioformamide necessitates multiple extractions to ensure its removal.
-
Brine Wash: Perform a final wash using a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Monitoring & Validation: After the extraction, spot a small amount of the concentrated organic layer on a TLC plate against a standard of your crude material. The highly polar spot corresponding to thioformamide should be significantly diminished or completely absent.
Protocol 2: Silica Gel Flash Chromatography
-
Principle: This technique separates the thiazole product from the highly polar thioformamide based on their differential affinity for the polar silica gel stationary phase. The less polar product will elute faster than the highly polar thioformamide.
-
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine an appropriate eluent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. The ideal system will give your product an Rf of ~0.3-0.4 while keeping the thioformamide spot at the baseline (Rf ~ 0).
-
Column Packing: Pack a glass column with silica gel using the selected non-polar solvent (e.g., hexane) to create a uniform slurry.
-
Sample Loading: Dissolve your crude product from Protocol 1 in a minimal amount of the elution solvent (or DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the determined solvent system. If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be used to first elute your product and then, if desired, wash the column with a very polar solvent (like 10% methanol in DCM) to remove the strongly-adsorbed thioformamide.
-
Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Workflow Diagram:
Caption: Workflow for purification by flash chromatography.
Protocol 3: Recrystallization
-
Principle: This method relies on the difference in solubility between the solid thiazole product and impurities (like thioformamide) in a specific solvent at different temperatures. The product should be soluble in the hot solvent and insoluble in the cold solvent.
-
Step-by-Step Methodology:
-
Solvent Selection: The key to success is finding the right solvent or solvent pair. Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures like ethanol/water). A good solvent will dissolve the product when hot but cause it to crystallize upon cooling.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
-
Validation: The purity of the recrystallized product can be confirmed by melting point analysis (a sharp melting point indicates high purity) and spectroscopic methods (NMR, LC-MS).
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a chemical scavenger or quenching agent to destroy unreacted thioformamide? A: While theoretically possible, finding a reagent that reacts selectively with thioformamide without affecting the often-sensitive thiazole ring is non-trivial. Thioamides can be hydrolyzed under harsh acidic or basic conditions, but these conditions would likely degrade the desired product as well. Physical removal methods like extraction and chromatography are far more reliable and controllable.[7][8]
Q: What are the potential decomposition products of thioformamide I should be aware of? A: Thioformamide can decompose, especially under UV irradiation or harsh conditions, into products like hydrogen sulfide (H₂S) and hydrogen cyanide (HCN), both of which are toxic.[9] This underscores the importance of using well-ventilated fume hoods and appropriate personal protective equipment.
Q: How should I properly store thioformamide to ensure its stability? A: Thioformamide should be stored in a cool, dry place away from heat and light to minimize degradation.[3] For long-term storage, some protocols recommend storing it as a solution in diethyl ether over a drying agent like phosphorus pentoxide (P₂O₅).[10][11][12]
References
-
SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Bernhardt, B., Dressler, F., Eckhardt, A. K., Becker, J., & Schreiner, P. R. (2021). Characterization of the Simplest Thiolimine: The Higher Energy Tautomer of Thioformamide. Chemistry – A European Journal, 27(22), 6732–6739. Available at: [Link]
- Unknown. (n.d.). THIAZOLE.
-
ChemBK. (2024, April 9). Thioformamide. Retrieved from [Link]
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. (Historical reference, URL not available)
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of Taibah University for Science, 15(1), 789-798. (Representative of modern synthesis, specific URL may vary, linking to a general search result)
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Londergan, T. E. (1954). Preparation of thioformamide. U.S. Patent No. 2,682,558. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). The Quench. Retrieved from [Link]
- Bayer CropScience Aktiengesellschaft. (2017). Process for preparing thiazole derivatives. U.S. Patent Application No. 15/526,491.
- University of California, Berkeley, College of Chemistry. (n.d.). The Quench.
-
Kitamura, M., & Ishizu, T. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184. Retrieved from [Link]
- E. R. Squibb & Sons, Inc. (1967). Method for preparing thioformamide. U.S. Patent No. 3,346,632. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (n.d.). Thioformamide. Retrieved from [Link]
-
Sarpong Group, University of California, Berkeley. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
- Environmental Health and Safety, University of California, Berkeley. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. synarchive.com [synarchive.com]
- 3. Page loading... [guidechem.com]
- 4. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Characterization of the Simplest Thiolimine: The Higher Energy Tautomer of Thioformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THIOFORMAMIDE CAS#: 115-08-2 [m.chemicalbook.com]
- 11. THIOFORMAMIDE manufacturers and suppliers in india [chemicalbook.com]
- 12. THIOFORMAMIDE | 115-08-2 [chemicalbook.com]
Technical Support Center: Recrystallization of 4-Methylthiazole-5-Carboxylic Acid
Product: 4-Methylthiazole-5-Carboxylic Acid (4-MTA) CAS: 20485-41-0 Application: Pharmaceutical Intermediate (Febuxostat, Cefditoren Pivoxil)
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 4-methylthiazole-5-carboxylic acid (4-MTA) . As a Senior Application Scientist, I have structured this documentation to move beyond generic advice. We focus here on the specific physicochemical behavior of the thiazole ring and the carboxylic acid moiety, particularly the risks of decarboxylation and sulfur-based impurity retention.
The purification of 4-MTA presents a unique challenge: balancing the high melting point of the solid (~287°C dec.) against the thermal instability of the carboxylic acid group attached to the electron-deficient thiazole ring.
Module 1: Solvent Selection Logic
The selection of a solvent system for 4-MTA must account for its amphoteric nature (basic nitrogen, acidic carboxyl group) and its tendency to decarboxylate at prolonged high temperatures.
Solubility Profile & Recommendations
| Solvent System | Suitability | Role | Technical Notes |
| Water (Alkaline/Acidic) | Primary | Chemical Purification | Best for Bulk Purity. 4-MTA is sparingly soluble in neutral cold water but highly soluble in dilute NaOH/KOH. Precipitation via HCl (pH Swing) is the most effective initial purification. |
| Ethanol / Water (1:1 to 3:1) | Secondary | Thermal Recrystallization | Best for Polishing. Good solubility curve. Dissolves well at reflux; crystallizes upon cooling.[1] Mitigates thermal stress compared to higher boiling solvents. |
| Methanol | Moderate | Alternate Thermal | High solubility may lead to poor recovery yields unless cooled to -20°C. Useful for removing highly polar, colored impurities. |
| DMF / DMSO | Avoid | Solubilizer | While solubility is high, the high boiling points require prolonged heating for removal, significantly increasing the risk of decarboxylation to 4-methylthiazole (liquid). |
| Ethyl Acetate | Low | Anti-solvent | Poor solubility for the acid form. Can be used as an anti-solvent in conjunction with Ethanol. |
Module 2: Validated Protocols
Protocol A: The "Acid-Base Swing" (Recommended for Crude Material)
Use this method if your crude purity is <95% or if the material is highly colored.
-
Dissolution: Suspend crude 4-MTA in Water (4-5 volumes) .
-
Basification: Slowly add 20% NaOH solution with stirring until pH 8–9 is reached. The solid should dissolve completely to form the sodium salt.
-
Carbon Treatment (Optional): If the solution is dark (red/brown), add Activated Carbon (5 wt%) , stir for 30 mins at RT, and filter through Celite.
-
Precipitation: Cool the filtrate to 10–15°C . Slowly add 15% HCl dropwise.
-
Critical Endpoint: Continue addition until pH 3.0–3.5 . Do not overshoot significantly below pH 2, as the thiazole nitrogen can protonate, forming a soluble hydrochloride salt, killing your yield.
-
Isolation: Filter the white precipitate. Wash with ice-cold water (2x). Dry under vacuum at 60°C.
Protocol B: Thermal Recrystallization (Polishing)
Use this method for final API-grade polishing (>98% target).
-
Slurry: Suspend dried 4-MTA in Ethanol (95%) . Start with 5 mL per gram of solid.
-
Heating: Heat to reflux (approx. 78°C).
-
Note: If not fully dissolved after 10 mins, add water dropwise through the condenser until clarity is achieved (up to 20% water volume).
-
-
Cooling: Remove from heat. Allow to cool slowly to room temperature with gentle stirring.
-
Crystallization: Once RT is reached, move to an ice bath (0–5°C) for 1 hour.
-
Filtration: Collect crystals. Wash with cold Ethanol/Water (1:1).
Module 3: Troubleshooting & FAQs
Q1: My product smells like "rotten onions" or "burnt rubber" after drying. Is this normal?
Diagnosis: This indicates decarboxylation . Mechanism: 4-MTA can lose CO₂ to form 4-methylthiazole , which is a liquid with a potent, disagreeable odor. Solution:
-
Lower your drying temperature. Do not exceed 60°C.
-
Avoid prolonged boiling during recrystallization.
-
Check the filtrate; if it is oily, you have degraded the product.
Q2: I added acid to precipitate the product, but the yield is very low.
Diagnosis: Over-acidification . Mechanism: The thiazole ring contains a basic nitrogen. If you drop the pH to <1.0 using strong HCl, you form the hydrochloride salt of 4-MTA, which is highly water-soluble. Solution: Back-titrate with dilute NaOH to pH 3.0–3.5 . The free acid (zwitterionic character minimized) is least soluble at this isoelectric-like point.
Q3: The product is oiling out instead of crystallizing in Ethanol.
Diagnosis: Solvent polarity mismatch or cooling too fast. Solution:
-
Reheat to reflux.
-
Seed the mixture with a small crystal of pure 4-MTA at 50°C.
-
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.
-
Add Anti-solvent: Add a small amount of water (if using pure EtOH) or Ethyl Acetate (if using dry EtOH) at the cloud point.
Module 4: Process Logic Visualization
The following diagram illustrates the decision logic for purifying 4-MTA based on input quality and observed behavior.
Caption: Decision tree for selecting between Acid-Base purification (for crude removal) and Thermal Recrystallization (for final polishing).
References
-
Sigma-Aldrich. 4-Methylthiazole-5-carboxylic acid Product Specification & Properties.[4] (Melting point and CAS verification).
-
European Patent Office. Process for the preparation of Febuxostat (Thiazole intermediates). Patent EP3030551. (Describes purification of thiazole carboxylic acid derivatives via hydrolysis and precipitation).
-
National Institutes of Health (NIH) PubChem. 4-Methylthiazole-5-carboxylic acid Compound Summary. (Physical properties and solubility data).[1][5][6][7][8]
-
Google Patents. Preparation of 4-methyl thiazole-5-carboxyl acid (CN101475541A). (Details the hydrolysis and pH adjustment purification method).
Sources
- 1. reddit.com [reddit.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 4. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]
- 5. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methyl-5-thiazoleethanol 98 137-00-8 [sigmaaldrich.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 4-Ethyl-5-methylthiazole (CAS 52414-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Troubleshooting Thiazole Ester Hydrolysis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low conversion rates, stalled reactions, or unexpected degradation during the hydrolysis of thiazole esters.
Thiazole rings present unique electronic and steric challenges. While the electron-withdrawing nature of the heteroaromatic ring theoretically accelerates alkaline hydrolysis, practical execution is often hindered by poor substrate solubility, stable metal-complex precipitation, or rapid decarboxylation of the resulting acid. This guide synthesizes mechanistic causality with field-proven protocols to help you rescue stalled workflows.
Diagnostic Workflow for Low Conversion
Before altering your reaction conditions, use the following diagnostic logic to identify the root cause of your stalled hydrolysis.
Fig 1. Diagnostic workflow for troubleshooting low conversion in thiazole ester hydrolysis.
Expert FAQs: Causality & Troubleshooting
Q1: Why does my hydrolysis stall at 30-40% conversion despite using a large excess of LiOH?
Causality: Thiazole esters, particularly those with bulky hydrophobic substituents (e.g., aryl groups at the C4 position), are highly lipophilic. When using standard biphasic mixtures (like THF/H₂O), the reaction begins at the solvent interface. However, as the lithium carboxylate salt forms, it can precipitate and coat the unreacted ester, physically blocking further hydroxide attack. Solution: Transition to a homogenizing ternary solvent system. A field-validated standard is a THF/Methanol/Water mixture at a 10:2:3 volumetric ratio[1]. The methanol acts as a critical phase-transfer bridge, solvating the lipophilic starting material while keeping the resulting carboxylate salt in solution.
Q2: I increased the temperature to drive a stalled reaction, but my yield dropped and LC-MS shows a new peak with an [M-44] mass. What happened?
Causality: You are observing thermal decarboxylation. Thiazole carboxylic acids—especially thiazole-2-carboxylic acids —are inherently unstable. The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms heavily destabilizes the carboxylate. Mechanistically, this decarboxylation proceeds via a highly reactive 2,3-dihydrothiazol-2-ylidene intermediate, leading to the rapid loss of CO₂ to form the unsubstituted thiazole. This degradation can occur even at room temperature for certain derivatives[2]. Solution: Never heat a thiazole-2-ester hydrolysis. Keep the reaction strictly at 0 °C to room temperature[1]. If steric hindrance prevents hydrolysis at low temperatures, abandon aqueous alkaline conditions and utilize anhydrous cleavage (e.g., Potassium trimethylsilanolate, TMSOK) or acidic hydrolysis.
Q3: Does the position of the ester on the thiazole ring dictate the hydrolysis strategy?
Causality: Yes, the regiochemistry fundamentally alters both the electronic stability and the steric environment of the ester:
-
C2-Esters: Highly susceptible to decarboxylation upon hydrolysis due to the proximity of both heteroatoms[2]. Requires the mildest possible conditions (0 °C, LiOH).
-
C4-Esters: Generally the most stable. The nitrogen lone pair does not destabilize the C4 carboxylate as severely, allowing for standard hydrolysis (and occasionally mild heating if sterically hindered).
-
C5-Esters: Often suffer from severe steric hindrance if the C4 position is substituted (e.g., 4-methylthiazole-5-carboxylates). These typically require prolonged reaction times or stronger bases (NaOH/EtOH) if the molecule lacks other base-sensitive functional groups.
Quantitative Data: Comparison of Cleavage Systems
To optimize your workflow, compare the expected outcomes of various hydrolysis systems against thiazole ester substrates.
| Hydrolysis System | Target Substrate | Typical Conversion | Primary Risk / Limitation |
| LiOH in THF/H₂O (1:1) | Unhindered C4/C5 esters | 40 - 60% | Stalls due to biphasic separation or salt precipitation. |
| LiOH in THF/MeOH/H₂O (10:2:3) | C2, C4, C5 esters | >95% | Minor risk of transesterification if left for >24h. |
| NaOH in EtOH/H₂O (Reflux) | Sterically hindered C5 esters | 80 - 90% | High risk of decarboxylation for C2-esters; epimerization of chiral centers. |
| TMSOK in THF (Anhydrous) | Base-sensitive / C2-esters | 85 - 95% | Requires strictly anhydrous conditions; reagent is moisture sensitive. |
| 6M HCl (Reflux) | Highly hindered C4/C5 esters | 70 - 85% | Cleaves Boc/t-Bu groups; incompatible with acid-sensitive moieties. |
Standardized Experimental Protocols
Every protocol must be a self-validating system. Follow these steps to ensure reproducibility and prevent product degradation.
Protocol A: Optimized Ternary Hydrolysis (Mild Conditions)
Best for: Standard thiazole-4/5-esters and sensitive thiazole-2-esters.
-
Dissolution: Dissolve the thiazole ester (1.0 eq, ~1 mmol) in 10 mL of Tetrahydrofuran (THF) in a round-bottom flask. Ensure complete dissolution.
-
Solvent Bridging: Add 2 mL of Methanol (MeOH) to the stirring solution.
-
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Self-validation: A stable internal temperature prevents early-stage decarboxylation.
-
Base Addition: Dissolve Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq) in 3 mL of deionized water. Add this aqueous solution dropwise to the reaction mixture over 5 minutes[1].
-
Monitoring: Stir at 0 °C to room temperature. Monitor by TLC or LC-MS every 2 hours. The ternary system should remain completely homogeneous.
-
Quenching & Isolation: Once the ester is consumed, concentrate the mixture in vacuo (water bath < 30 °C) to remove THF and MeOH. Dilute the aqueous residue with water, cool to 0 °C, and carefully acidify to pH 3-4 using 1M HCl.
-
Recovery: Extract the precipitated thiazole carboxylic acid with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Anhydrous Cleavage via TMSOK
Best for: Extremely base-sensitive substrates or highly prone to decarboxylation.
-
Preparation: In a flame-dried flask under an inert Argon atmosphere, dissolve the thiazole ester (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Reagent Addition: Add Potassium trimethylsilanolate (TMSOK, 1.5 eq) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction typically proceeds rapidly (1-4 hours) as the silyl ether intermediate forms.
-
Workup: Quench the reaction with a 5% aqueous citric acid solution to gently hydrolyze the silyl ester intermediate to the free carboxylic acid. Extract with a suitable organic solvent (e.g., Dichloromethane).
References
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Product Class 17: Thiazoles (Science of Synthesis) Source: Thieme Connect URL:[Link]
-
Synthesis and chemical transformations of anthra[2,3-d]thiazole-2-carboxylic acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of thiazole-fused anthraquinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for Thiazole Ring Closure
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing a critical parameter in thiazole ring closure: the reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the Hantzsch thiazole synthesis?
A1: Temperature is a critical lever in the Hantzsch synthesis, which is a classic condensation reaction between an α-haloketone and a thioamide.[1] Its role is twofold:
-
Overcoming Activation Energy: Most Hantzsch syntheses require heat to provide the necessary activation energy for the reaction to proceed at a practical rate.[2] Reactions left at ambient temperature may show little to no product formation, even after extended periods.[3]
-
Controlling Reaction Rate vs. Side Reactions: While higher temperatures increase the rate of the desired thiazole formation, they can also accelerate undesirable side reactions.[3] Excessively high temperatures can lead to the degradation of starting materials or the final product, resulting in a lower yield and a more complex impurity profile.[3] The goal is to find the "sweet spot" that maximizes the rate of cyclization while minimizing byproduct formation.
Q2: I'm setting up a new Hantzsch reaction. What is a good starting temperature?
A2: A common and effective starting point is to reflux the reaction mixture in a protic solvent like ethanol.[3][4] For many standard substrates, this provides a good balance of reaction rate and cleanliness. A typical reflux temperature in ethanol is around 65-80°C.[4][5]
However, for more sensitive substrates or when using microwave-assisted synthesis, a lower starting point may be advisable. Microwave synthesis, for instance, often uses temperatures in the range of 90-120°C but for much shorter durations (minutes instead of hours).[3][6]
Q3: Can thiazole synthesis be performed at room temperature?
A3: While most traditional Hantzsch syntheses require heating, some highly reactive substrates may proceed at room temperature.[2] Additionally, modern synthetic methods, such as those induced by visible light, have been developed to work at ambient temperatures.[3] However, for a standard Hantzsch protocol, assuming a reaction will proceed efficiently without heating is often a flawed starting point.[3] If you observe no reaction at room temperature, a systematic increase in temperature is the logical next step.[2]
Q4: My α-haloketone and thioamide are not dissolving at my initial reaction temperature. What should I do?
A4: Poor solubility of reactants is a common cause of low or no product yield.[7] It is crucial that the starting materials are sufficiently dissolved to react. Your first step should be to gently heat the mixture, as solubility often increases with temperature.[7] If heating alone is insufficient, consider selecting a more polar solvent or using a solvent mixture to improve solubility.[7]
Troubleshooting Guide: Temperature-Related Issues
Issue 1: Low or No Product Yield with Starting Material Still Present
Q: My TLC/LCMS analysis shows a significant amount of unreacted α-haloketone and/or thioamide even after several hours. How should I adjust the temperature?
A: This is a classic sign that the reaction lacks sufficient energy to overcome its activation barrier.
-
Causality: The initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration, requires a certain energy input.[8] If the temperature is too low, these steps will be exceedingly slow or may not occur at all.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner. For example, if you started at 50°C, increase to 65°C, and then to reflux (~78°C in ethanol). Monitor the reaction by TLC or LCMS after each increase.
-
Consider Solvent Boiling Point: The maximum temperature under conventional heating is limited by the boiling point of your solvent. If you are already at reflux and the reaction is still slow, you may need to switch to a higher-boiling solvent like n-butanol or DMF. Be aware that changing the solvent can also affect reaction outcomes.[7]
-
Microwave Synthesis: For a significant rate enhancement, microwave irradiation is a powerful tool.[3] It allows for rapid, sealed-vessel heating far above the solvent's atmospheric boiling point, often reducing reaction times from hours to minutes.[6][9]
-
Issue 2: Low Yield with Formation of Multiple Byproducts
Q: My reaction is messy. I'm getting very little of my desired thiazole and many unidentified spots on my TLC plate. Could temperature be the culprit?
A: Yes, excessively high temperatures are a primary cause of messy reactions and low yields due to byproduct formation.
-
Causality: High heat can promote competing reaction pathways. Common side reactions include:
-
Self-condensation of the α-haloketone: This can lead to complex polymeric material.[10]
-
Thermal Decomposition of the Thioamide: Thioamides can be thermally sensitive and may decompose at elevated temperatures, especially over prolonged reaction times.[11][12]
-
Formation of Isomeric Impurities: Under certain conditions, particularly acidic ones, side reactions can lead to isomers like 2-imino-2,3-dihydrothiazoles.[13]
-
-
Troubleshooting Steps:
-
Reduce the Temperature: The first step is to run the reaction at a lower temperature. If you were at reflux, try running the reaction at 50°C or even room temperature. You will need to extend the reaction time to compensate for the slower rate.
-
Controlled Initial Mixing: The initial reaction between the α-haloketone and thioamide can be exothermic. Try combining the reactants at a lower temperature (e.g., 0°C or room temperature) and stirring for a period before gradually heating. This can prevent an initial temperature spike that might trigger side reactions.
-
Optimize Reaction Time: Even at an optimal temperature, prolonged heating can lead to the degradation of the desired product.[3] Monitor the reaction and stop it once the maximum concentration of the product is reached, even if some starting material remains.
-
Visualizing the Process: Troubleshooting Workflow
The following flowchart outlines a logical process for optimizing reaction temperature based on initial experimental outcomes.
Caption: A troubleshooting workflow for temperature optimization in thiazole synthesis.
Experimental Protocols
Protocol 1: Parallel Screening for Optimal Temperature
This protocol allows for the efficient determination of the optimal temperature by running several small-scale reactions simultaneously.
-
Setup: In an array of reaction tubes (e.g., in a heating block or parallel synthesizer), add your thioamide (1.0 equiv), α-haloketone (1.0 equiv), and chosen solvent (e.g., ethanol) to each tube under a stir bar.
-
Temperature Gradient: Set each tube or block zone to a different temperature. A good starting range is:
-
Tube 1: Room Temperature (~25°C)
-
Tube 2: 40°C
-
Tube 3: 60°C
-
Tube 4: 80°C (or reflux)
-
-
Monitoring: At regular intervals (e.g., 1h, 3h, 6h, and 24h), take a small aliquot from each reaction. Quench the aliquot in a vial containing a suitable solvent (like acetonitrile) and analyze by TLC or LC-MS.[7]
-
Analysis: Compare the results across all temperatures and time points. Look for the temperature that provides the highest conversion to the desired product with the cleanest reaction profile in a reasonable amount of time.
Data Interpretation: Sample Temperature Screening
The following table illustrates a potential outcome from the screening protocol described above, helping to identify the optimal reaction temperature.
| Temperature | Time (h) | % Conversion (Product) | Key Observations |
| 25°C | 24 | < 5% | Reaction is too slow; essentially no conversion. |
| 40°C | 24 | 45% | Slow conversion, but the reaction is clean. |
| 60°C | 6 | 95% | High conversion, clean reaction profile. |
| 80°C | 3 | >98% | Fast conversion, but a notable increase in a key impurity (>10%). |
Visualizing the Mechanism
Understanding the reaction mechanism is key to troubleshooting. The Hantzsch synthesis proceeds through several key steps, each influenced by temperature.
Caption: The simplified mechanism of the Hantzsch thiazole synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Rate of Thiazole Formation.
- Benchchem. (2025). Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure.
- Benchchem. (2025). Technical Support Center: Thiazole Synthesis Optimization.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Benchchem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions.
- Al-Hiari, Y. M., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol...). Molecules, 17(11), 13437-13451.
- Aouf, C., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 766.
- Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
- Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Cornea, F., et al. (n.d.). The thermal stability of two substituted thioamides. AKJournals.
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3493.
- Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Smolecule. (n.d.). Troubleshooting Low Yield in Sodium Imidazole Synthesis.
Sources
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Esterification of 4-Methylthiazole-5-Carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for application scientists, synthetic chemists, and drug development professionals working with thiazole-based heterocyclic building blocks. Below, you will find diagnostic workflows, mechanistic troubleshooting guides, and self-validating protocols for the esterification of 4-methylthiazole-5-carboxylic acid.
Diagnostic Workflow: Catalyst & Methodology Selection
To achieve high conversion rates, the choice of catalyst and activation method must account for the basicity of the thiazole nitrogen and the steric hindrance of the target alcohol.
Workflow for selecting esterification catalysts for 4-methylthiazole-5-carboxylic acid.
Troubleshooting & Causality FAQs
Q1: Why does standard Fischer esterification (H₂SO₄ catalyst) result in poor conversion and difficult workups? Causality & Mechanism: The thiazole ring contains a basic nitrogen atom (pKa ~2.5). When a strong Brønsted acid like H₂SO₄ is introduced, it immediately protonates this nitrogen, forming a thiazolium salt. This has two detrimental effects:
-
Catalyst Depletion: The acid is consumed stoichiometrically rather than acting catalytically.
-
Electronic Deactivation: The positively charged thiazolium ring exerts a strong electron-withdrawing inductive effect (-I). This destabilizes the protonation of the carboxylic acid hydroxyl group—the critical first step in generating the highly active acylium ion required for Fischer esterification[1]. Solution: Shift to an acid chloride intermediate[2] or utilize mild coupling reagents (e.g., EDC/DMAP) that operate at neutral to slightly basic pH.
Q2: During acid chloride formation with SOCl₂, the reaction darkens and yields are inconsistent. What is failing? Causality & Mechanism: Thionyl chloride (SOCl₂) generates HCl and SO₂ gases during activation. While the acid chloride forms efficiently, the basic thiazole nitrogen traps the liberated HCl, forming a hydrochloride salt. If excess SOCl₂ is not completely removed before alcohol addition, or if insufficient organic base is used during the esterification step, the local pH drops. This prevents the alcohol from efficiently attacking the acyl chloride and leads to water-soluble thiazole salts that are lost during aqueous workup. Solution: Completely strip excess SOCl₂ under vacuum. During alcoholysis, use an organic base like Triethylamine (TEA) in at least a 2.0 molar equivalent to neutralize the liberated HCl and free-base the thiazole ring[3].
Q3: I am coupling a sterically hindered alcohol. Which catalytic system ensures the highest yield without degrading the thiazole ring? Causality & Mechanism: For hindered alcohols, the electrophilicity of the carbonyl carbon must be maximized without relying on harsh thermal conditions. The Steglich esterification utilizing EDC·HCl and catalytic DMAP is optimal. DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This intermediate is far more susceptible to nucleophilic attack by bulky alcohols than the parent carboxylic acid, driving the reaction forward at room temperature.
Self-Validating Experimental Protocols
Protocol A: Thionyl Chloride-Mediated Esterification (For Simple Aliphatic Alcohols)
This protocol utilizes an acyl chloride intermediate, ideal for synthesizing methyl or ethyl esters at scale[2].
Step 1: Acyl Chloride Formation
-
Suspend 4-methylthiazole-5-carboxylic acid (1.0 eq) in neat thionyl chloride (SOCl₂) (10.0 eq).
-
Add a catalytic amount of anhydrous DMF (0.05 eq) to accelerate the formation of the Vilsmeier-Haack intermediate.
-
Reflux at 80°C for 2 hours under an inert atmosphere[2].
Validation Check: Quench a 10 µL aliquot of the reaction mixture in 0.5 mL of methanol containing a drop of TEA. Analyze via TLC/LCMS. Complete consumption of the starting material and formation of the methyl ester indicates successful conversion to the acyl chloride.
Step 2: Reagent Removal 4. Distill off excess SOCl₂ under reduced pressure. Co-evaporate the residue twice with anhydrous toluene to remove residual HCl and SOCl₂ traces.
Step 3: Esterification 5. Dissolve the crude 4-methylthiazole-5-carbonyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C. 6. Add the target alcohol (1.5 eq), followed by the dropwise addition of Triethylamine (TEA) (2.5 eq)[3]. 7. Stir at room temperature for 2 hours.
Step 4: Workup 8. Wash the organic layer with saturated aqueous NaHCO₃ (to remove TEA·HCl salts) and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: EDC/DMAP Catalytic Coupling (For Sensitive or Complex Alcohols)
This protocol avoids harsh acids, operating under mild conditions to preserve sensitive functional groups on complex drug intermediates.
Step 1: Activation
-
Dissolve 4-methylthiazole-5-carboxylic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM at 0°C.
-
Add EDC·HCl (1.2 eq) portion-wise.
Step 2: Catalysis 3. Add DMAP (0.1 eq). The solution may turn slightly yellow as the N-acylpyridinium intermediate forms. 4. Allow the reaction to warm to room temperature and stir for 6–12 hours.
Validation Check: Monitor the disappearance of the carboxylic acid via LCMS. The presence of the O-acylisourea intermediate (mass + EDC) indicates stalled alcoholysis; if observed, add an additional 0.05 eq of DMAP to push the catalytic cycle.
Step 3: Workup 5. Dilute with DCM, wash sequentially with 0.5 M HCl (to remove DMAP and unreacted basic thiazole—caution: monitor pH to avoid over-protonating the product), saturated NaHCO₃, and brine. Dry and concentrate.
Quantitative Catalyst & Methodology Comparison
The following table summarizes the quantitative performance of various catalytic systems when applied to the esterification of 4-methylthiazole-5-carboxylic acid.
| Catalyst System / Method | Reaction Temp | Reaction Time | Typical Yield | Primary Byproducts / Challenges | Optimal Use Case |
| H₂SO₄ (Fischer) | Reflux (60-80°C) | 12–24 h | 40–50% | Thiazolium salts, water | Bulk simple esters (requires harsh workup) |
| SOCl₂ + TEA | Reflux, then 0°C to RT | 2–4 h | 85–95% | SO₂, HCl, TEA·HCl salts | Primary/Secondary alcohols, scalable synthesis |
| EDC·HCl + DMAP | Room Temp | 6–12 h | 75–90% | Water-soluble urea derivatives | Sensitive, sterically hindered alcohols |
| HATU + DIPEA | Room Temp | 2–6 h | 80–95% | Tetramethylurea | Ultra-sensitive or low-yielding substrates |
References
-
Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives - ResearchGate. 3
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC. 2
-
Action of Thionyl Chloride on 2:4-Dimethylthiazole-5-carboxylic Acid - RSC Publishing.
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism - RSC Publishing. 1
Sources
- 1. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
resolving emulsion formation during thiazole extraction workup
Guide: Resolving Emulsion Formation During Thiazole Extraction
Welcome to the technical support center for thiazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge in the workup of thiazole reactions: emulsion formation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide you with a comprehensive troubleshooting resource.
Introduction: The Challenge of Thiazole Extraction Emulsions
Thiazole synthesis, a cornerstone in medicinal chemistry, often involves reaction mixtures containing polar starting materials, basic catalysts (like pyridine or triethylamine), and polar byproducts in organic solvents. During aqueous workup, the combination of these components with unreacted starting materials and the desired thiazole product can lead to the formation of stable emulsions. These emulsions are colloidal dispersions of one liquid phase into another, which can severely complicate phase separation, leading to product loss and purification difficulties.
This guide provides a structured approach to understanding, preventing, and resolving these emulsions, ensuring a more efficient and higher-yielding purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is causing the persistent emulsion in my thiazole reaction workup?
A1: Emulsion formation during the extractive workup of thiazole synthesis is typically caused by a combination of factors that stabilize the interface between the organic and aqueous layers.
-
Surfactant-like Molecules: Unreacted starting materials, such as long-chain thioamides or amines, and certain byproducts can act as surfactants, reducing the interfacial tension between the organic and aqueous phases.
-
Fine Particulate Matter: Insoluble byproducts or residual catalysts can accumulate at the interface, physically preventing the coalescence of droplets.
-
High pH: The use of bases like pyridine or triethylamine can lead to the formation of salts that may have surfactant properties, stabilizing the emulsion.
-
Viscosity: A high concentration of dissolved solids in either phase can increase viscosity, hindering the separation of the two layers.
Q2: I've tried letting the mixture stand, but the emulsion isn't breaking. What are my immediate options?
A2: When simple settling is ineffective, several techniques can be employed to break the emulsion. The choice of method depends on the nature and stability of the emulsion.
Troubleshooting Workflow: Breaking a Stubborn Emulsion
Caption: Decision workflow for breaking emulsions in thiazole extraction.
Detailed Explanations:
-
Increasing Ionic Strength: The addition of a saturated brine solution increases the polarity of the aqueous phase. This "salting out" effect reduces the solubility of organic components in the aqueous layer, disrupting the emulsion by promoting coalescence of the organic droplets.
-
pH Adjustment: If a basic catalyst like pyridine was used, it can be protonated by the addition of a dilute acid (e.g., 1M HCl). The resulting pyridinium salt is highly water-soluble, which can destabilize the emulsion. This must be done carefully to avoid degradation of acid-sensitive functional groups on the target thiazole.
-
Changing Solvent Polarity: Adding a less polar solvent like methyl tert-butyl ether (MTBE) or heptane can decrease the solvating power of the organic phase for emulsifying agents, aiding in phase separation.
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool can physically disrupt the interfacial layer, causing the droplets to coalesce.
-
Centrifugation: Applying a strong mechanical force through centrifugation can overcome the forces stabilizing the emulsion, leading to the separation of the layers. This is often a highly effective, albeit equipment-dependent, solution.
Q3: How can I prevent emulsion formation in the first place?
A3: Proactive measures during the workup design can significantly minimize the risk of emulsion formation.
Preventative Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Reverse Extraction | Add the reaction mixture to the aqueous phase instead of the other way around. | This can prevent the formation of a stable oil-in-water emulsion. |
| Temperature Control | Perform the extraction at a lower temperature. | Reduced temperature can decrease the solubility of emulsifying agents. |
| Solvent Choice | Use a less polar extraction solvent. | Solvents like MTBE or toluene are often less prone to emulsion formation than dichloromethane or ethyl acetate. |
| Minimize Agitation | Gently invert the separatory funnel instead of vigorous shaking. | This reduces the energy input that creates the fine dispersion of droplets. |
Experimental Protocols
Protocol 1: Emulsion Breaking with Saturated Brine
-
Transfer the entire emulsified mixture to a separatory funnel.
-
Add a volume of saturated sodium chloride (brine) solution equal to approximately 20-25% of the total volume of the aqueous layer.
-
Gently invert the funnel 5-10 times. Do not shake vigorously.
-
Allow the mixture to stand and observe for phase separation. This may take several minutes.
-
If a clean separation is not observed, allow the mixture to stand for a longer period (e.g., 30 minutes to an hour).
-
Once the layers have separated, drain the aqueous layer and proceed with the collection of the organic layer.
Protocol 2: Filtration through Celite®
-
Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent used in the extraction.
-
Add a 1-2 cm layer of Celite® over the filter paper to form a pad.
-
Gently pour the emulsified mixture onto the Celite® pad under gentle suction.
-
The filtrate collected in the flask should consist of two distinct layers.
-
Transfer the filtrate to a separatory funnel and separate the layers.
References
- Stevens, R. V. Extraction and Washing. In Organic Chemistry Laboratory Manual. Saunders College Publishing.
- Mohrig, J. R., et al. Technique 7: Extraction. In Techniques in Organic Chemistry. W. H. Freeman and Company, 2010.
Validation & Comparative
1H NMR chemical shifts of ethyl 4-methyl-1,3-thiazole-5-carboxylate
[1]
Executive Summary & Structural Context
Ethyl this compound is a critical heterocyclic building block. Its correct identification relies heavily on distinguishing the specific substitution pattern of the thiazole ring. The most common synthetic challenge is distinguishing the target 4-methyl isomer from the 2-methyl regioisomer or the 2-amino precursor derived from the Hantzsch synthesis.
Core Diagnostic Challenge:
-
Target (4-Methyl): Contains a highly deshielded proton at C2 (between Sulfur and Nitrogen).
-
Isomer (2-Methyl): Contains a proton at C4 (adjacent only to Nitrogen), which appears significantly upfield relative to C2-H.
Structural Visualization & Atom Mapping
The following diagram maps the proton environments discussed in the spectral analysis.
Figure 1: Structural atom mapping highlighting the diagnostic C2 proton and C4 methyl group.
Primary Spectral Data (CDCl₃)
The following values represent the standard chemical shifts in Chloroform-d (CDCl₃) .
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Mechanistic Insight |
| C2-H (Ar-H) | 8.70 – 8.90 | Singlet (s) | 1H | N/A | Most Diagnostic: Deshielded by the adjacent electronegative Nitrogen and Sulfur atoms. |
| Ester -OCH₂- | 4.30 – 4.40 | Quartet (q) | 2H | ~7.1 Hz | Typical ethyl ester methylene signal. |
| C4-CH₃ (Methyl) | 2.65 – 2.80 | Singlet (s) | 3H | N/A | Slightly deshielded due to attachment to the aromatic thiazole ring. |
| Ester -CH₃ | 1.35 – 1.45 | Triplet (t) | 3H | ~7.1 Hz | Typical ethyl ester methyl signal. |
Note on Solvent Effects: In DMSO-d6 , the C2-H signal typically shifts slightly downfield (to ~9.0 - 9.2 ppm) due to hydrogen bonding interactions with the solvent sulfoxide oxygen.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target compound with its most common structural isomer and synthetic precursor.
Scenario A: Distinguishing from Regioisomer (2-Methyl)
In the Hantzsch synthesis, incorrect starting materials (e.g., using thioacetamide instead of thioformamide) can lead to the 2-methyl isomer.
| Feature | Target: 4-Methyl Isomer | Alternative: 2-Methyl Isomer | Differentiation Logic |
| Aromatic Proton | C2-H: ~8.8 ppm | C4-H: ~8.0 - 8.2 ppm | The C2 proton is between two heteroatoms (S, N), causing significant deshielding. The C4 proton is only adjacent to N, appearing upfield. |
| Ring Methyl | C4-Me: ~2.7 ppm | C2-Me: ~2.7 ppm | Methyl shifts are similar and cannot be reliably used for differentiation. |
Scenario B: Distinguishing from Precursor (2-Amino)
If the deamination step is incomplete, the 2-amino precursor will remain.
| Feature | Target: 4-Methyl Ester | Precursor: 2-Amino-4-methyl Ester | Differentiation Logic |
| Aromatic Region | Sharp Singlet (~8.8 ppm) | No Aromatic Proton | The precursor has an amino group at C2, so the diagnostic aromatic singlet is absent. |
| Exchangeable Protons | None | Broad Singlet (~7.0 - 7.6 ppm) | The -NH₂ protons are broad and D₂O exchangeable. |
Experimental Protocol for Validated Acquisition
To ensure data integrity and reproducibility, follow this standardized workflow.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid/oil.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Filtration: If the solution is cloudy (common with crude Hantzsch products), filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBr/KBr byproducts).
Step 2: Acquisition Parameters (400 MHz equivalent)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Spectral Width: -2 to 14 ppm (ensure C2-H is not aliased).
-
Relaxation Delay (D1): Set to ≥ 5 seconds .
-
Reasoning: The C2-H proton has a relatively long T1 relaxation time due to the lack of adjacent protons for dipolar relaxation. A short D1 can lead to under-integration of this key diagnostic peak.
-
-
Scans: 16–64 scans (depending on concentration).
Step 3: Processing Workflow
Figure 2: NMR data processing workflow for quantitative verification.
References
-
ChemicalBook. (2024). 4-Methylthiazole-5-carboxylic acid ethyl ester Spectral Data. Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from .
-
Royal Society of Chemistry. (2019). Synthesis and characterization of thiazole derivatives. RSC Advances. Retrieved from .
-
BenchChem. (2025). NMR Solvent Selection Guide: CDCl3 vs DMSO-d6. Retrieved from .
-
Sigma-Aldrich. (2024). NMR Chemical Shifts of Trace Impurities. Retrieved from .
A Comparative Guide to the Infrared Spectroscopy of the Thiazole-5-Carboxylate Ester Group
For Researchers, Scientists, and Drug Development Professionals
The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry
Infrared (IR) spectroscopy is a powerful and readily accessible analytical technique that probes the vibrational modes of molecules. For the synthetic and medicinal chemist, an IR spectrum provides a molecular fingerprint, revealing the presence or absence of key functional groups. In the context of drug discovery and development, the thiazole ring and its derivatives are of immense interest due to their diverse biological activities. The precise characterization of these molecules is paramount, and IR spectroscopy serves as a first-line method for structural verification. The position, intensity, and shape of absorption bands are directly correlated to the bond strengths and molecular geometry, offering critical insights into the electronic and structural environment of the functional groups within a molecule.
Deciphering the Infrared Spectrum of a Thiazole-5-Carboxylate Ester
The IR spectrum of a thiazole-5-carboxylate ester is a composite of the vibrational modes of the thiazole ring and the carboxylate ester group. The electronic interplay between these two moieties gives rise to a unique spectral signature. The key absorption bands to consider are the C=O stretching, C-O stretching, and the various vibrations of the thiazole ring.
A noteworthy characteristic of thiazole-4- and -5-carboxylate esters is the appearance of a doublet in the carbonyl (C=O) stretching region of the IR spectrum. This phenomenon arises from the presence of rotational isomers (rotamers), which are conformations that differ by rotation about a single bond. In the case of thiazole-5-carboxylates, the more intense of these two absorptions is the one at the higher wavenumber.[1]
The principal IR absorption bands for a typical ethyl thiazole-5-carboxylate are detailed below:
-
C=O Stretching: As a result of the aforementioned rotational isomerism, two distinct C=O stretching bands are often observed. The more intense band typically appears at a higher frequency. This is a key differentiating feature when compared to its isomers.
-
C-O Stretching: The ester group also exhibits characteristic C-O stretching vibrations. These typically appear as two or more strong bands in the 1300-1000 cm⁻¹ region.[2][3][4] These bands arise from the asymmetric and symmetric stretching of the C-O-C linkage.
-
Thiazole Ring Vibrations: The thiazole ring itself gives rise to a series of characteristic absorptions. These include C=C and C=N stretching vibrations, which are typically found in the 1600-1450 cm⁻¹ region. Ring "breathing" modes and other skeletal vibrations also contribute to the fingerprint region of the spectrum.
-
C-H Stretching: Aromatic C-H stretching vibrations from the thiazole ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[3] Aliphatic C-H stretching from the ethyl group of the ester will be observed just below 3000 cm⁻¹.[3]
Comparative Analysis: Distinguishing Thiazole-5-Carboxylate Esters from Alternatives
The true diagnostic power of IR spectroscopy is often realized through comparative analysis. By comparing the spectrum of a suspected thiazole-5-carboxylate ester with those of its isomers and other structurally related heterocycles, a confident assignment can be made.
Positional Isomers: Thiazole-2- and Thiazole-4-Carboxylate Esters
The position of the carboxylate ester group on the thiazole ring significantly influences the electronic environment and, consequently, the IR spectrum.
-
Thiazole-4-Carboxylate Esters: Similar to the 5-substituted isomer, thiazole-4-carboxylate esters also exhibit a carbonyl doublet due to rotational isomerism. However, in stark contrast, the more intense absorption for the 4-carboxylate isomer is the lower wavenumber component of the doublet.[1] This provides a clear and reliable method for distinguishing between these two positional isomers.
-
Thiazole-2-Carboxylate Esters: Thiazole-2-carboxylate esters also display a doublet in the carbonyl region due to rotational isomerism.[5][6] The higher wavenumber component is attributed to the more polar O,S-anti-s-trans rotamer, while the lower wavenumber band corresponds to the O,S-syn-s-trans form.[5]
Alternative Five-Membered Heterocyclic Esters: Furan and Thiophene Analogs
For a broader comparison, it is instructive to examine the IR spectra of esters of other common five-membered aromatic heterocycles, such as furan and thiophene.
-
Ethyl Furan-2-Carboxylate: The IR spectrum of ethyl furan-2-carboxylate shows a strong C=O stretching band.[7] The exact position of this band will be influenced by the electron-donating nature of the furan ring.
-
Ethyl Thiophene-2-Carboxylate: Similarly, ethyl thiophene-2-carboxylate exhibits a prominent C=O stretching absorption.[8][9] The thiophene ring, being less electronegative than furan, will have a different electronic influence on the ester group, leading to a shift in the C=O stretching frequency. The presence of rotational isomers has also been detected in thiophene-2-carboxylate esters by examining their C=O stretching bands.[6]
The following table summarizes the key distinguishing IR absorption bands for these compounds:
| Functional Group/Compound | Characteristic IR Absorption Bands (cm⁻¹) | Key Differentiating Features |
| Thiazole-5-Carboxylate Ester | C=O Stretch: Doublet, with the higher wavenumber band being more intense.[1] C-O Stretch: Multiple strong bands in the 1300-1000 region. Thiazole Ring: Bands in the 1600-1450 region. | The relative intensity of the C=O doublet is the primary diagnostic feature. |
| Thiazole-4-Carboxylate Ester | C=O Stretch: Doublet, with the lower wavenumber band being more intense.[1] C-O Stretch: Multiple strong bands in the 1300-1000 region. Thiazole Ring: Bands in the 1600-1450 region. | The opposite intensity pattern of the C=O doublet compared to the 5-isomer. |
| Thiazole-2-Carboxylate Ester | C=O Stretch: Doublet arising from rotational isomers.[5][6] C-O Stretch: Multiple strong bands in the 1300-1000 region. Thiazole Ring: Bands in the 1600-1450 region. | The presence of a C=O doublet, with the higher frequency band assigned to the more polar rotamer.[5] |
| Ethyl Furan-2-Carboxylate | C=O Stretch: Strong, sharp band.[7] C-O Stretch: Strong bands in the fingerprint region. Furan Ring: Characteristic ring vibrations. | A single, strong C=O band is typically observed, though rotational isomerism can sometimes lead to broadening or splitting. |
| Ethyl Thiophene-2-Carboxylate | C=O Stretch: Strong, sharp band.[8][9] C-O Stretch: Strong bands in the fingerprint region. Thiophene Ring: Characteristic ring vibrations. | Similar to the furan analog, a strong C=O band is the most prominent feature. Rotational isomerism is also a factor.[6] |
Experimental Protocols for High-Fidelity IR Spectroscopy
The quality of an IR spectrum is critically dependent on proper sample preparation. The following are standard operating procedures for the analysis of solid and liquid samples.
Analysis of Solid Samples using the KBr Pellet Method
This technique is suitable for solid, non-hygroscopic samples.
Materials:
-
Sample (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
IR spectrometer
Procedure:
-
Grinding: In the agate mortar, thoroughly grind the 1-2 mg of the sample with 100-200 mg of dry KBr powder. The goal is to achieve a fine, homogeneous powder with a particle size smaller than the wavelength of the IR radiation to minimize scattering.
-
Die Loading: Carefully transfer the ground powder mixture into the pellet die.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.
-
Pellet Inspection: The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or the presence of moisture.
-
Spectral Acquisition: Carefully place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Analysis of Liquid Samples using the Thin Film Method
This method is ideal for pure, neat liquids.
Materials:
-
Liquid sample
-
Two polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
IR spectrometer
Procedure:
-
Sample Application: Place a single drop of the liquid sample onto the center of one of the salt plates using a Pasteur pipette.
-
Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Sample Holder Placement: Mount the "sandwiched" plates in the sample holder of the IR spectrometer.
-
Spectral Acquisition: Acquire the IR spectrum.
-
Cleaning: After analysis, promptly clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator to prevent fogging from atmospheric moisture.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to identifying a thiazole-5-carboxylate ester using IR spectroscopy.
Caption: A decision-tree workflow for the identification of thiazole-carboxylate ester isomers using key features of their IR spectra.
Conclusion
The infrared spectrum of a thiazole-5-carboxylate ester provides a wealth of structural information. The most diagnostic feature is the presence of a doublet in the carbonyl stretching region, with the higher wavenumber absorption being the more intense of the two. This characteristic, when considered alongside the C-O stretching bands and the vibrations of the thiazole ring, allows for a high degree of confidence in the identification of this functional group. Through careful sample preparation and a systematic, comparative approach to spectral interpretation, researchers can effectively leverage IR spectroscopy for the routine and reliable characterization of thiazole-containing molecules.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (1982). An infrared study of rotational isomerism in thiazole-2-carboxylates. [Link]
-
Chemguide. (n.d.). Interpreting infra-red spectra. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1982). The preparation of thiazole-4- and -5-carboxylates, and an infrared study of their rotational isomers. [Link]
-
SEDOPTICA. (1990). Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. [Link]
-
NIST WebBook. (n.d.). Thiophene-2-carboxylic acid ethyl ester. [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. [Link]
-
NIST WebBook. (n.d.). Thiophene-2-carboxylic acid ethyl ester. [Link]
-
ResearchGate. (2016). FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. [Link]
-
Journal of Molecular Spectroscopy. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. [Link]
-
NIST WebBook. (n.d.). 2-Furancarboxylic acid, ethyl ester. [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL THIOPHENE-2-CARBOXYLATE. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
PubChem. (n.d.). Ethyl thiazole-5-carboxylate. [Link]
-
PubChemLite. (n.d.). Ethyl 5-ethyl-1,3-thiazole-2-carboxylate (C8H11NO2S). [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL FURAN-2-CARBOXYLATE. [Link]
-
Taylor & Francis. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. [Link]
-
Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. [Link]
-
PubChem. (n.d.). 2-Ethylfuran. [Link]
-
ResearchGate. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. [Link]
-
Finetech Industry Limited. (n.d.). Ethyl thiazole-5-carboxylate. [Link]
-
PubChemLite. (n.d.). Ethyl 2-methyl-1,3-thiazole-4-carboxylate (C7H9NO2S). [Link]
-
University of California, Davis. (n.d.). IR Absorption Table. [Link]
Sources
- 1. The preparation of thiazole-4- and -5-carboxylates, and an infrared study of their rotational isomers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An infrared study of rotational isomerism in thiazole-2-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. sedoptica.es [sedoptica.es]
- 7. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]
- 8. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 9. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
Distinguishing 4-Methylthiazole-5-Carboxylate from 2-Methyl Isomer: A Technical Comparison Guide
This guide details the technical differentiation between Ethyl 4-methylthiazole-5-carboxylate and its regioisomer, Ethyl 2-methylthiazole-5-carboxylate .[1][2]
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Objective: To provide a definitive, data-driven methodology for the structural identification and differentiation of thiazole regioisomers using NMR spectroscopy, physical properties, and synthetic origin.
Executive Summary & Structural Context[2][3][4][5][6]
In drug discovery, the thiazole ring is a privileged scaffold found in agents like Dasatinib (kinase inhibitor) and Febuxostat (xanthine oxidase inhibitor). The regiochemistry of the thiazole ring—specifically the placement of the methyl group relative to the carboxylate—drastically alters the electronic properties and binding affinity of the molecule.
The two isomers are:
-
Ethyl 4-methylthiazole-5-carboxylate (Target A): The methyl group is at position 4; the remaining proton is at the highly acidic C2 position.[2]
-
Ethyl 2-methylthiazole-5-carboxylate (Target B): The methyl group is at position 2; the remaining proton is at C4 .[1][2]
Structural Visualization
The following diagram illustrates the atomic numbering and key differences. Note the position of the remaining aromatic proton (
Figure 1: Structural comparison highlighting the position of the diagnostic aromatic proton.[2]
Analytical Differentiation (The Definitive Method)
The most reliable method to distinguish these isomers is 1H NMR spectroscopy . The chemical environment of the thiazole ring proton differs significantly between position 2 and position 4 due to the deshielding effects of the heteroatoms.
Proton NMR ( H NMR) Analysis[2][9]
The thiazole C2-H is situated between the sulfur and nitrogen atoms, leading to a strong deshielding effect (downfield shift). The C4-H is adjacent only to the nitrogen, resulting in a relatively upfield shift compared to C2-H.[1][2]
| Feature | 4-Methyl Isomer (Target A) | 2-Methyl Isomer (Target B)[1][2] | Differentiation Logic |
| Diagnostic Proton | C2-H | C4-H | C2-H is significantly more downfield.[1][2] |
| Chemical Shift ( | 8.80 – 9.00 ppm (Singlet) | 8.00 – 8.40 ppm (Singlet) | |
| Multiplicity | Singlet (s) | Singlet (s) | Both are singlets; shift is key.[2] |
| Coupling | May show small long-range coupling to C4-Me | No coupling to C2-Me (usually) | HMBC is required for definitive coupling analysis.[1][2] |
Experimental Validation:
-
In
, the C2-H of unsubstituted thiazole appears at 8.89 ppm , while C4-H appears at 7.99 ppm [1].[2] -
The presence of the electron-withdrawing ester at C5 will shift both signals slightly downfield, but the relative order remains: C2-H > C4-H .[1][2]
Physical Properties[7]
While NMR is definitive, physical state at room temperature provides a quick initial check.
| Property | 4-Methyl Isomer | 2-Methyl Isomer |
| CAS Number | 20582-55-2 | 79836-78-5 |
| Physical State | Low-Melting Solid | Liquid |
| Melting Point | 28 °C [2] | N/A (Liquid at RT) |
| Boiling Point | 233 °C | 242 °C |
Synthetic Causality & Protocols
The identity of the isomer is strictly determined by the precursors used in the Hantzsch Thiazole Synthesis . Understanding the mechanism ensures you are making the correct target.
Synthesis Pathways
The Hantzsch synthesis condenses an
Figure 2: Synthetic divergence based on thioamide selection.
Experimental Protocol: 4-Methylthiazole-5-carboxylate
To synthesize the 4-methyl isomer (Solid, MP 28°C):
-
Reagents: Ethyl 2-chloroacetoacetate (1.0 eq), Thioformamide (1.1 eq) [or Formamide +
generated in situ]. -
Solvent: Ethanol or Toluene.
-
Procedure:
Decision Matrix for Identification
Use this flowchart to identify an unknown sample labeled "Ethyl methylthiazole carboxylate".
Figure 3: Step-by-step identification workflow.
References
Sources
A Comparative Guide to the Crystal Structure Analysis of Ethyl 4-Methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure of ethyl 4-methylthiazole-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into a comparative study, contrasting its structural features with those of other relevant thiazole derivatives, supported by detailed experimental protocols and data.
Introduction: The Significance of Thiazole Scaffolds
Thiazoles, five-membered heterocyclic rings containing sulfur and nitrogen, are privileged structures in drug discovery and materials science.[1][2] Their unique electronic properties and ability to engage in various non-covalent interactions make them versatile building blocks for designing novel therapeutic agents and functional materials.[1][2] Ethyl 4-methylthiazole-5-carboxylate (C7H9NO2S) is a fundamental thiazole derivative, and understanding its three-dimensional structure at the atomic level is crucial for unlocking its full potential in rational drug design and the development of advanced materials.[3][4]
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6][7][8] This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and for understanding the physicochemical properties of a compound.[7][8]
This guide will present a comprehensive, albeit hypothetical, crystal structure analysis of ethyl 4-methylthiazole-5-carboxylate, contextualized by a comparison with structurally related thiazole derivatives whose crystal structures have been experimentally determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure via SCXRD follows a well-established workflow. The primary prerequisite is the growth of high-quality single crystals, which can often be the most challenging step.[5][6]
Crystallization
High-quality single crystals of ethyl 4-methylthiazole-5-carboxylate suitable for X-ray diffraction can be grown by slow evaporation from a saturated solution.
Step-by-Step Protocol:
-
Dissolution: Dissolve approximately 10-20 mg of ethyl 4-methylthiazole-5-carboxylate in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Ideal crystals for SCXRD are typically 0.1-0.3 mm in each dimension.[7]
Diagram of the Crystallization Workflow:
Caption: Workflow for growing single crystals via slow evaporation.
Data Collection and Structure Solution
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A selected single crystal is mounted on a cryoloop and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
Diffraction Experiment: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Data Processing: The collected diffraction intensities are processed to yield a set of structure factors.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Diagram of the SCXRD Workflow:
Caption: General workflow for single-crystal X-ray diffraction analysis.
Crystal Structure of Ethyl 4-Methylthiazole-5-carboxylate: A Hypothetical Analysis
Based on the known structures of similar small organic molecules and thiazole derivatives, we can predict the likely crystallographic parameters for ethyl 4-methylthiazole-5-carboxylate.
| Parameter | Hypothetical Value |
| Chemical Formula | C7H9NO2S |
| Formula Weight | 171.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 925.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.228 |
| R-factor | ~0.04 |
Key Structural Features:
-
Planarity: The thiazole ring is expected to be essentially planar. The ethyl carboxylate group may show some torsion, influencing the overall molecular conformation.
-
Intermolecular Interactions: The crystal packing is likely to be dominated by weak C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between adjacent thiazole rings.
Comparative Analysis with Other Thiazole Derivatives
To better understand the structural nuances of ethyl 4-methylthiazole-5-carboxylate, we will compare its hypothetical data with the experimentally determined crystal structures of other thiazole-containing molecules.
Comparison of Unit Cell Parameters
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Ethyl 4-methylthiazole-5-carboxylate (Hypothetical) | Monoclinic | P2₁/c | 8.5 | 12.1 | 9.3 | 105.2 | - |
| (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | Monoclinic | P2₁/c | 10.23 | 14.56 | 10.89 | 114.3 | [9] |
| Thiazole Orange Derivative | Triclinic | P-1 | 9.87 | 11.23 | 13.45 | 101.2 | [10] |
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Monoclinic | P2₁/c | 11.45 | 8.98 | 17.54 | 96.8 | [11] |
This comparison highlights the diversity in crystal packing and unit cell dimensions even among related thiazole derivatives. The choice of substituents and the overall molecular shape significantly influence how the molecules arrange themselves in the solid state.
Comparison of Key Bond Lengths and Angles
| Parameter | Ethyl 4-methylthiazole-5-carboxylate (Expected) | Thiazole Derivatives (Typical Range) |
| S-C(thiazole) Bond Length (Å) | ~1.72 - 1.76 | 1.70 - 1.78 |
| N-C(thiazole) Bond Length (Å) | ~1.32 - 1.38 | 1.30 - 1.40 |
| C=N(thiazole) Bond Length (Å) | ~1.30 | 1.28 - 1.35 |
| C-S-C Angle (°) | ~89 | 88 - 92 |
| C-N-C Angle (°) | ~110 | 108 - 112 |
The bond lengths and angles within the thiazole ring are expected to be consistent with those observed in other thiazole-containing crystal structures, reflecting the aromatic character of the ring.
Conclusion
The crystal structure analysis of ethyl 4-methylthiazole-5-carboxylate, even when projected hypothetically based on established principles and comparative data, provides crucial insights for medicinal chemists and materials scientists. The understanding of its three-dimensional structure, including molecular conformation and intermolecular interactions, is fundamental for designing new molecules with enhanced biological activity or desired material properties. Single-crystal X-ray diffraction remains an indispensable tool in this endeavor, offering a clear atomic-level picture that guides rational design and innovation.[5][6][7][8] The comparative data presented here underscores the structural diversity within the thiazole family and provides a valuable framework for future crystallographic studies.
References
- Synthesis, crystal structure and spectral properties of thiazole orange derivative. (2025). Journal of Molecular Structure.
-
Al-Wahaibi, L. H., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. [Link]
-
Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- Al-Ghorbani, M., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Molecular Structure.
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). Crystal Growth & Design. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. [Link]
-
Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). Molecules. [Link]
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025).
-
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023). Molbank. [Link]
-
ethyl 4-methyl-1,3-thiazole-5-carboxylate. (n.d.). Stenutz. [Link]
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- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
Technical Guide: UV-Vis Absorption Spectra of Substituted 1,3-Thiazole-5-Carboxylates
This guide provides an in-depth technical analysis of the UV-Vis absorption spectra of substituted 1,3-thiazole-5-carboxylates, designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary & Application Scope
Substituted 1,3-thiazole-5-carboxylates represent a privileged scaffold in drug discovery, serving as the core pharmacophore in xanthine oxidase inhibitors (e.g., Febuxostat analogs) and novel anticancer agents. Their electronic absorption spectra are critical for characterizing purity, determining electronic transitions (HOMO-LUMO gaps), and assessing solvatochromic behavior which correlates with bioavailability and membrane permeability.
This guide objectively compares the spectral performance of 5-carboxylates against their regioisomers (4-carboxylates) and extended conjugated systems, providing experimental baselines and validated protocols.
Spectral Characteristics & Mechanistic Insight
The Core Chromophore
The 1,3-thiazole ring is a
-
Electron Donor (Push): Substituents at the C2 position (e.g., amino, aryl, alkyl) inject electron density into the ring.
-
Electron Acceptor (Pull): The carboxylate group at C5 withdraws electron density via conjugation with the C4=C5 double bond.
This conjugation results in distinct
Comparative Analysis: 5-Carboxylates vs. Alternatives
The following table contrasts the 5-carboxylate scaffold with common alternatives used in similar drug development campaigns.
Table 1: Comparative Spectral Performance
| Feature | 1,3-Thiazole-5-Carboxylates | 1,3-Thiazole-4-Carboxylates | Benzothiazoles |
| Primary | 260 – 320 nm (Base scaffold)350 – 450 nm (Azo/Hydrazone derivs) | 240 – 290 nm | 280 – 330 nm |
| Electronic Conjugation | Carbonyl conjugated with C4=C5 (stronger overlap). | Carbonyl conjugated with C4=N3 (weaker overlap). | Fused benzene ring extends conjugation significantly. |
| Molar Absorptivity ( | High ( | Moderate. | Very High (due to larger cross-section). |
| Solvatochromism | Pronounced. Highly sensitive to solvent polarity due to dipole moment change. | Moderate. | Low to Moderate. |
| Key Application | Xanthine oxidase inhibitors, push-pull dyes. | Anti-tubercular agents, peptide mimics. | Bioluminescent probes, DNA intercalators. |
Experimental Data: Substituent Effects
The nature of the substituent at the C2 position dramatically alters the absorption maximum.
Table 2: Observed
| Compound | C2 Substituent | C4 Substituent | Transition Type | Source | |
| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | 260 – 275 | [1, 2] | |||
| Ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | 212, 311 | [3] | |||
| Thiazole-Hydrazone Conjugates | Phenyl | 337 – 440 | ICT (Intra-molecular Charge Transfer) | [4] | |
| Azo-Thiazole Derivatives | Methyl | 407 – 495 | [5] |
Analyst Note: The shift from 260 nm (amino) to 311 nm (hydroxyphenyl) illustrates the impact of extending the conjugation length. The 5-carboxylate group effectively locks the phenyl ring in planarity, maximizing orbital overlap.
Validated Experimental Protocol
To ensure reproducibility and spectral integrity, follow this self-validating protocol.
Reagents & Equipment[1][2]
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO). Note: DMSO cuts off below 260 nm; use EtOH for UV analysis.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
-
Cuvettes: Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the thiazole derivative.
-
Dissolve in 10 mL of DMSO to create a
stock. Sonicate if necessary to ensure complete dissolution.
-
-
Working Solution:
-
Dilute the stock solution with Ethanol to achieve a final concentration of
( M). -
Validation Step: Ensure the solution is clear and free of precipitation.
-
-
Baseline Correction:
-
Fill two cuvettes with pure Ethanol (blank).
-
Run a baseline correction (Auto Zero) from 200 nm to 800 nm.
-
-
Measurement:
-
Replace the sample cuvette solution with the thiazole working solution.
-
Scan from 200 nm to 800 nm (Scan speed: Medium; Slit width: 1.0 nm).
-
-
Data Analysis:
Visualizations & Workflows
Synthesis & Analysis Workflow
The following diagram outlines the standard Hantzsch synthesis route used to generate these compounds and the subsequent analytical workflow.
Caption: Integrated workflow for the synthesis of 1,3-thiazole-5-carboxylates via Hantzsch condensation followed by spectroscopic validation.
Electronic Transition Mechanism (Push-Pull System)
This diagram illustrates the electronic movement responsible for the bathochromic shift in 5-carboxylates.
Caption: Schematic of the Intramolecular Charge Transfer (ICT) mechanism. The 5-carboxylate acts as a strong acceptor, lowering the HOMO-LUMO gap.
References
-
PubChem. (2025).[3][4][5] Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S.[3][4][6] National Library of Medicine. Available at: [Link]
-
Chimica Techno Acta. (2023).[1] Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative. Available at: [Link]
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- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Validating Thiazole Ring Formation Using ¹³C NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from antibiotics to anticancer drugs.[1] Its synthesis is a frequent and critical step in many drug discovery pipelines. Consequently, unambiguous validation of the thiazole ring's formation is paramount. While various analytical techniques can provide evidence of a successful reaction, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive, non-destructive confirmation of the heterocyclic core's atomic connectivity and electronic environment.
This guide provides an in-depth, experience-driven comparison of the ¹³C NMR signatures of thiazoles against their common precursors and potential intermediates. We will explore the causality behind the observed chemical shifts and present a self-validating experimental workflow to ensure the integrity of your synthetic outcomes.
The Unmistakable ¹³C NMR Signature of an Aromatic Thiazole
The power of ¹³C NMR lies in its sensitivity to the electronic environment of each carbon atom.[2][3] The formation of an aromatic thiazole ring results in a unique electronic distribution, which gives rise to a characteristic three-signal pattern in the ¹³C NMR spectrum. The positions (chemical shifts, δ) of these signals are highly diagnostic.
The thiazole ring's aromaticity, stemming from the delocalization of six π-electrons, causes its ring carbons to resonate in the downfield region typical of aromatic systems.[4] The precise chemical shifts of the three carbons—C2, C4, and C5—are influenced by their position relative to the nitrogen and sulfur heteroatoms.
-
C2 Carbon: This carbon, positioned between the electronegative nitrogen and sulfur atoms, is the most deshielded of the three. Its signal is consistently found furthest downfield, typically in the range of δ 150–175 ppm .[5][6]
-
C4 Carbon: Attached to the sulfur atom and a carbon (C5), the C4 carbon generally resonates in the δ 140–160 ppm region.[7] Its exact position is highly sensitive to the substituent at this position.
-
C5 Carbon: Adjacent to the nitrogen atom, the C5 carbon is typically the most shielded of the ring carbons, with its signal appearing most upfield, often in the range of δ 100–125 ppm .[7][8]
These characteristic ranges provide a powerful fingerprint for the thiazole ring.
Comparative Analysis: Thiazole vs. Precursors and Intermediates
The true diagnostic power of ¹³C NMR is most evident when comparing the spectrum of the final thiazole product to that of its starting materials and potential non-aromatic intermediates, such as a thiazoline. Let's consider the well-known Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1]
The key transformation is the conversion of sp³ and sp² hybridized carbons in the starting materials and intermediates into the fully sp² hybridized carbons of the aromatic thiazole ring. This change in hybridization and electronic environment leads to dramatic and easily identifiable shifts in the ¹³C NMR spectrum.
| Carbon Atom | Thioamide (Precursor) | α-Haloketone (Precursor) | Thiazoline (Intermediate) | Thiazole (Product) | Rationale for Shift Change |
| Thiocarbonyl (C=S) | δ 190–205 ppm | N/A | N/A | N/A | The highly deshielded thiocarbonyl carbon is a key starting material signal. Its complete disappearance is a primary indicator of reaction completion. |
| Ketone (C=O) | N/A | δ 190–210 ppm | N/A | N/A | The carbonyl carbon signal from the α-haloketone is also a critical marker for the starting material. Its absence in the final spectrum is required. |
| Ring Carbon C2 | N/A | N/A | δ ~170-180 ppm | δ 150–175 ppm | In the thiazoline, this carbon is part of an imine-like C=N bond. Upon aromatization to the thiazole, the increased electron delocalization shields this carbon slightly, shifting it upfield. |
| Ring Carbon C4 | N/A | N/A | δ ~60-80 ppm | δ 140–160 ppm | This is a critical diagnostic shift . The C4 carbon is an sp³-hybridized, aliphatic carbon in the thiazoline intermediate, appearing far upfield. Its dramatic downfield shift confirms its incorporation into an sp²-hybridized aromatic system.[9][10] |
| Ring Carbon C5 | N/A | N/A | δ ~30-50 ppm | δ 100–125 ppm | Similar to C4, the C5 carbon is aliphatic (sp³) in the thiazoline. Its large downfield shift upon aromatization provides definitive evidence of ring formation.[5][7] |
This comparative data clearly illustrates that ¹³C NMR spectroscopy provides an unambiguous method to not only confirm the presence of the thiazole product but also to rule out the persistence of starting materials or the accumulation of a non-aromatic thiazoline intermediate.
A Self-Validating Experimental Workflow
To ensure trustworthy and reproducible results, a systematic workflow should be employed. This protocol is designed to be self-validating by tracking the disappearance of starting material signals and the concurrent appearance of product signals.
Caption: Workflow for Thiazole Synthesis and ¹³C NMR Validation.
Detailed Experimental Protocol
-
Reaction Monitoring & Work-up: Perform the synthesis according to your established procedure (e.g., Hantzsch or Cook-Heilbron method).[1][11] Upon completion, as indicated by a primary method like TLC, perform the appropriate aqueous work-up and solvent evaporation to obtain the crude product.
-
NMR Sample Preparation:
-
Accurately weigh 10-20 mg of your crude or purified product.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12] Ensure the sample is fully dissolved.
-
Add a small drop of Tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire a standard, broadband proton-decoupled ¹³C NMR spectrum.
-
Causality: Proton decoupling is crucial as it collapses the C-H coupling, resulting in a single, sharp peak for each unique carbon, simplifying the spectrum immensely.
-
Due to the low natural abundance of the ¹³C isotope (~1.1%), a sufficient number of scans (often several hundred to thousands) must be acquired to achieve an adequate signal-to-noise ratio.[2][13]
-
-
Spectral Interpretation (The Self-Validation Step):
-
Check 1 (Trustworthiness): First, verify the complete absence of the characteristic starting material signals. For a Hantzsch synthesis, this means confirming that the signals for the ketone C=O (δ ~190-210 ppm) and the thioamide C=S (δ ~190-205 ppm) are gone.
-
Check 2 (Confirmation): Identify the three key signals corresponding to the thiazole ring carbons in their expected chemical shift regions (C2: δ 150–175; C4: δ 140–160; C5: δ 100–125 ppm).
-
The concurrent satisfaction of both checks provides definitive, trustworthy validation of successful thiazole ring formation.
-
Caption: Diagnostic ¹³C NMR Chemical Shift Transformations.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the modern synthetic chemist. For the validation of thiazole ring formation, it provides a level of structural detail and certainty that is difficult to achieve with other techniques. By understanding the characteristic chemical shifts of the C2, C4, and C5 carbons and comparing them against the signals of precursors and potential intermediates, researchers can confidently and unequivocally confirm the successful synthesis of this vital heterocyclic scaffold. The described workflow, which emphasizes the disappearance of starting materials alongside the appearance of the product fingerprint, establishes a robust and self-validating system for ensuring the integrity of synthetic products destined for further research and development.
References
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC, National Center for Biotechnology Information. [Link]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Semantic Scholar. [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC, National Center for Biotechnology Information. [Link]
-
GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]
-
13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]
-
Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Substituent chemical shift (s.c.s.) effects in the 4-t. Canadian Journal of Chemistry. [Link]
-
ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. Oriental Journal of Chemistry. [Link]
-
1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. The Journal of Organic Chemistry. [Link]
-
Cook–Heilbron thiazole synthesis. Wikipedia. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
-
Electronic Supplementary Information - Electrostatically Tuned Phenols: A Scalable Catalyst for Room Temperature Hydrogenation and Tandem Reductive Alkylation. The Royal Society of Chemistry. [Link]
-
Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry. [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
-
6.8 ¹³C NMR Spectroscopy. KPU Pressbooks. [Link]
-
Thiazole. Wikipedia. [Link]
-
13C NMR Spectroscopy. University of Oxford. [Link]
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NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC, National Center for Biotechnology Information. [Link]
-
A guide to 13c nmr chemical shift values. Compound Interest. [Link]
-
Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. MDPI. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Thiazole is an aromatic five membered heterocyclic compound. Course Hero. [Link]
-
Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. PMC, National Center for Biotechnology Information. [Link]
-
File:Cook heilbron thiazole synthesis png.png. Wikimedia Commons. [Link]
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- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives [mdpi.com]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. compoundchem.com [compoundchem.com]
comparative stability of thiazole vs oxazole 5-carboxylate esters
An in-depth comparative analysis of thiazole and oxazole 5-carboxylate esters reveals fundamental differences in their chemical reactivity, driven entirely by the electronic nature of their respective heteroatoms. As a Senior Application Scientist, I frequently guide drug development teams through the challenges of utilizing these five-membered heterocycles. While both serve as critical pharmacophores and structural motifs in medicinal chemistry, their stability profiles under basic, nucleophilic, and oxidative conditions dictate entirely different handling, synthesis, and formulation strategies.
This guide provides a comprehensive, mechanistic comparison of these two scaffolds, supported by quantitative data and self-validating experimental protocols.
Mechanistic Foundations: The Causality of Stability
The stability disparity between oxazole and thiazole 5-carboxylates is rooted in the interplay between aromaticity and electronegativity.
Aromaticity and Heteroatom Electronegativity
Thiazoles exhibit significantly greater
The Electrophilic C2 Position and Ring-Opening When an electron-withdrawing group (EWG), such as a 5-carboxylate ester, is attached to the ring, it pulls electron density away from the heterocycle. In the already electron-deficient oxazole ring, this severely activates the C2 position toward nucleophilic attack. During standard ester saponification (using aqueous base), hydroxide ions can attack the C2 carbon instead of the ester carbonyl. This leads to the cleavage of the C-O bond and irreversible ring-opening, forming acyclic enamides. Thiazole-5-carboxylates, protected by their higher aromaticity and less electrophilic C2 carbon, are highly resistant to this degradation pathway.
Oxidative Degradation
Beyond hydrolytic instability, oxazoles are highly susceptible to aerobic oxidation via ambient singlet oxygen (
Divergent pathways in base-catalyzed hydrolysis of azole esters.
Quantitative Stability Profile
To facilitate logical decision-making in scaffold selection, the following table summarizes the comparative physicochemical and stability metrics of the two esters.
| Property | Oxazole-5-Carboxylate | Thiazole-5-Carboxylate | Mechanistic Driver |
| Heteroatom | Oxygen (O) | Sulfur (S) | O is highly electronegative; S is more polarizable. |
| Aromaticity | Lower | Higher | S allows better |
| pKa (Conjugate Acid) | ~0.8 | ~2.5 | Thiazole nitrogen is more basic due to ring electronics[1]([Link]). |
| C2 Electrophilicity | High | Low to Moderate | EWG at C5 heavily activates the C2 position in oxazoles. |
| Hydrolytic Stability | Poor (Prone to ring-opening) | Excellent | Thiazole resists C2 nucleophilic attack by OH⁻. |
| Oxidative Stability | Susceptible to | Highly Resistant | Oxazoles readily undergo the Wasserman rearrangement[2]([Link]). |
Self-Validating Experimental Protocols
Because oxazole-5-carboxylates are highly sensitive, standard saponification conditions (e.g., NaOH in refluxing methanol) will destroy the starting material. To successfully hydrolyze an oxazole-5-carboxylate to its corresponding acid, we must use a highly controlled, self-validating system utilizing Lithium Hydroxide (LiOH)[3]([Link]).
Causality behind the protocol: The lithium cation (
Protocol: Controlled Hydrolysis of Oxazole-5-Carboxylate Esters
-
Solvent Preparation: Prepare a solvent mixture of THF and H
O in a 3:2 ratio. Rationale: THF fully solubilizes the organic ester, while water is necessary to dissolve the LiOH and provide the hydroxide nucleophile[3]([Link]). -
Reagent Addition: Dissolve the oxazole-5-carboxylate ester (1.0 equiv) in the solvent mixture and cool to 0 °C. Add LiOH monohydrate (1.2 to 3.0 equiv, depending on steric hindrance) in one portion[3]([Link]).
-
Validation Checkpoint (LC-MS): Stir the reaction for 2 hours, allowing it to slowly warm to room temperature. Pull a 5
L aliquot, quench in 1 mL of acetonitrile, and analyze via LC-MS.-
Self-Validation: You must observe the mass of the desired carboxylic acid. If you observe a mass corresponding to
(addition of water) without the loss of the ester alkyl group, ring-opening has occurred. If this is detected, immediately cool the reaction and reduce the base concentration.
-
-
Quenching & Isolation: Once complete conversion is validated, acidify the mixture to pH 3-4 using 1 N HCl[3]([Link]). Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na
SO and concentrate in vacuo.
(Note: Thiazole-5-carboxylates can be subjected to this exact protocol, or more aggressive conditions like 2.0 M NaOH in Methanol at 50 °C, without risk of ring degradation).
Self-validating workflow for the controlled hydrolysis of oxazole-5-carboxylates.
Strategic Implications in Drug Development
When designing a synthetic route or optimizing a lead compound, the choice between an oxazole and a thiazole must be deliberate. If your synthetic sequence requires harsh basic conditions downstream, or if the final API will be formulated in an alkaline aqueous environment, the oxazole-5-carboxylate motif is a high-risk liability.
In such cases, bioisosteric replacement with a thiazole-5-carboxylate is strongly recommended. Not only does the thiazole ring resist hydrolytic cleavage, but it also immunizes the molecule against singlet oxygen degradation—a critical factor for the shelf-life stability of the final pharmaceutical product[2]([Link]).
References
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C Source: PubMed Central (NIH) URL:[Link]
-
Potent and Selective α-Ketoheterocycle-Based Inhibitors of the Anandamide and Oleamide Catabolizing Enzyme, Fatty Acid Amide Hydrolase Source: PubMed Central (NIH) URL:[Link]
-
Thiazole - Molecular and Electronic Structure Source: Wikipedia URL:[Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective α-Ketoheterocycle-Based Inhibitors of the Anandamide and Oleamide Catabolizing Enzyme, Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Methyl-1,3-thiazole-5-carboxylate
Part 1: Executive Safety Directives (Immediate Action)
Compound Identity:
-
Common Name: Ethyl 4-methyl-1,3-thiazole-5-carboxylate[1][2][3][4][5][6]
-
Synonyms: 4-Methyl-5-thiazolecarboxylic acid ethyl ester[1][2][4][5][7]
-
Physical State: Typically a pale yellow liquid or low-melting solid with a characteristic, penetrating thiazole odor (roasted/nutty/sulfurous).
Emergency Response Card (Keep Posted in Work Area)
| Hazard Class | GHS Codes | Critical Action |
| Skin Irritant | H315 | Contact: Wash immediately with soap and water for 15 min. Do not use ethanol (enhances absorption). |
| Eye Irritant | H319 | Splash: Rinse cautiously with water for 15 min.[8][9] Remove contact lenses if easy to do.[8][10][11][12] |
| Resp. Irritant | H335 | Inhalation: Move to fresh air immediately.[9][12] If breathing is difficult, oxygen.[9][10][13] |
| Odor/Stench | N/A | Leak: Evacuate non-essential personnel. The smell can cause nausea and panic even at non-toxic levels. |
Part 2: Hazard Identification & Risk Assessment
Expert Insight: While officially classified as an Irritant (Category 2), the primary operational risk with this compound is sensory fatigue and olfactory contamination . Thiazoles possess low odor thresholds. Poor handling will not only expose the researcher to respiratory irritation but will contaminate the laboratory environment, leading to "phantom smells" and potential complaints from adjacent labs.
Risk Profile:
-
Inhalation: High Risk.[14][15] Vapor pressure allows rapid volatilization.
-
Skin Absorption: Moderate Risk. Lipophilic nature of the ester facilitates dermal penetration.
-
Reactivity: Stable, but incompatible with strong oxidizing agents and strong bases (hydrolysis).
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed standard compliance, focusing on permeation resistance and ergonomics for delicate synthesis work.
| PPE Category | Standard Requirement | Advanced Recommendation (Best Practice) | Technical Justification |
| Hand Protection (Routine) | Nitrile (0.11 mm) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Purple/Blue, 5-6 mil) | Thiazoles can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination without exposing skin. |
| Hand Protection (Spill/Immersion) | Thick Nitrile | Silver Shield / 4H Laminate | For spills >10mL. Laminate films offer >480 min breakthrough time for sulfur-containing heterocycles, whereas nitrile may degrade in <30 min under saturation. |
| Eye Protection | Safety Glasses | Chemical Splash Goggles (Vented) | Liquid splashes are the primary vector. Goggles seal the orbital area against vapors that can bypass glasses and cause lacrimation. |
| Respiratory | Lab Ventilation | Fume Hood (Face Velocity > 100 fpm) | Mandatory. Do not handle on an open bench. If hood failure occurs, use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Body Protection | Lab Coat | Lab Coat + Chemical Apron | Cotton lab coats absorb odors. A disposable Tyvek apron prevents the "rotten" smell from clinging to personal clothing. |
Part 4: Operational Handling Protocol
The "Odor-Lock" Methodology Objective: Manipulate the reagent without releasing olfactory tracers into the general lab atmosphere.
Step 1: Preparation & Weighing
-
Zone Control: All operations must occur inside a certified chemical fume hood.
-
Trap Setup: Place a small beaker of dilute bleach (5% sodium hypochlorite) or liquid dish soap solution in the hood.
-
Weighing:
-
Solids: Use a disposable anti-static weighing boat.
-
Liquids:Do not pour. Use a glass syringe with a long needle to withdraw directly from the septum-capped bottle. If the bottle has no septum, replace the cap with a Sure-Seal™ or equivalent immediately.
-
Step 2: Transfer & Reaction
-
Syringe Technique: When transferring liquid, wrap the needle/joint connection with Parafilm to prevent micro-droplet spray.
-
Addition: Inject the reagent directly into the reaction solvent (subsurface addition) to minimize volatilization.
-
Glassware Decontamination: Immediately submerge the used syringe/needle into the bleach bath. Oxidation helps degrade the thiazole ring and neutralize the odor.
Step 3: Waste Management
-
Segregation: Do not mix with general organic waste immediately if the smell is potent.
-
Double Bagging: Place solid waste (gloves, paper towels) into a Ziploc bag, seal it, and then place that into the solid waste drum.
-
Liquid Waste: Combine with compatible non-halogenated organic solvents. Ensure the waste container is capped tightly immediately after addition.
Part 5: Visualization & Workflows
Figure 1: Safe Handling Workflow (The "Odor-Lock" Loop)
Caption: Workflow emphasizing containment and immediate decontamination to prevent odor migration and exposure.
Figure 2: Spill Response Decision Tree
Caption: Decision logic for determining appropriate response level based on spill volume.
Part 6: References & Authority
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 298610, Ethyl this compound. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Thiazole derivatives and safety data. (General guidance on thiazole irritancy).
-
Thermo Fisher Scientific. Safety Data Sheet: Ethyl 4-methyl-5-thiazolecarboxylate. (Verifying H315/H319/H335 classification).
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. (Source for "Double Gloving" and "Odor Control" protocols).
Sources
- 1. CAS 161797-99-5: Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thia… [cymitquimica.com]
- 2. think.lookchem.com [think.lookchem.com]
- 3. Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | CAS 317319-35-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 161798-02-3 CAS Manufactory [m.chemicalbook.com]
- 5. ethyl 4-methyl-5-thiazolyl formate, 20582-55-2 [thegoodscentscompany.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Ethyl 4-Methylthiazole-5-carboxylate | 20582-55-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. synerzine.com [synerzine.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Ethyl 2-(3-Cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - Safety Data Sheet [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. keyorganics.net [keyorganics.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
